DTSSP Crosslinker
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-[3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O14S4/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTJUWBJENROFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O14S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276271, DTXSID701001749 | |
| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81069-02-5, 85549-78-6 | |
| Record name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081069025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Dithiobis(sulphosuccinimidyl propionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
DTSSP: A Technical Guide to a Cleavable Crosslinking Agent for Probing Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-dithiobis(sulfosuccinimidyl propionate), commonly known as DTSSP, is a versatile and widely utilized chemical crosslinking agent in the fields of biochemistry, molecular biology, and drug development.[1] As a homobifunctional, amine-reactive, and water-soluble crosslinker, DTSSP plays a pivotal role in elucidating protein-protein interactions, characterizing protein complexes, and stabilizing therapeutic biomolecules.[2] Its key feature is a disulfide bond within its spacer arm, which allows for the cleavage of the crosslink under reducing conditions, providing a powerful tool for analyzing crosslinked products.[3] This technical guide provides an in-depth overview of DTSSP, including its chemical properties, mechanism of action, detailed experimental protocols, and applications, presented in a format tailored for the scientific community.
Core Properties and Mechanism of Action
DTSSP is a homobifunctional crosslinker, meaning it possesses two identical reactive groups at either end of a spacer molecule.[1][2] These reactive groups are N-hydroxysulfosuccinimide (sulfo-NHS) esters, which specifically and efficiently react with primary amines (-NH2) found on the side chains of lysine (B10760008) residues and the N-termini of proteins.[2] This reaction forms a stable amide bond, covalently linking the target proteins.[2]
A defining characteristic of DTSSP is its water solubility, conferred by the presence of sulfonate groups.[2] This property allows for crosslinking reactions to be performed in aqueous buffers without the need for organic solvents, which can be detrimental to protein structure and function.[2][4] Furthermore, its charged nature renders it membrane-impermeable, making it an ideal reagent for selectively crosslinking proteins on the cell surface.[3]
The central feature of DTSSP is its disulfide bond within the spacer arm.[3][5] This bond can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), reversing the crosslinking reaction.[6] This cleavability is instrumental for downstream analysis, such as identifying interacting partners by mass spectrometry, as it allows for the separation of the crosslinked proteins.[7]
Quantitative Data Summary
| Property | Value | References |
| Chemical Name | 3,3'-dithiobis(sulfosuccinimidyl propionate), disodium (B8443419) salt | [4] |
| Molecular Weight | 608.51 g/mol | [4][8] |
| CAS Number | 81069-02-5 | [4][5] |
| Chemical Formula | C₁₄H₁₄N₂Na₂O₁₄S₄ | [4] |
| Spacer Arm Length | 12.0 Å (8 atoms) | [5] |
| Reactive Groups | Sulfo-N-hydroxysuccinimide (sulfo-NHS) ester | |
| Reactive Towards | Primary amines (-NH₂) | [1] |
| Solubility | Water-soluble (>6 mg/mL) | [2] |
| Membrane Permeability | Impermeable | [3] |
| Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP) | [6] |
Experimental Protocols
General Protein Crosslinking in Solution
This protocol outlines a general procedure for crosslinking proteins in a purified or semi-purified solution.
Materials:
-
DTSSP crosslinker
-
Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, Borate buffer) at pH 7-9.[9][10] Avoid buffers containing primary amines like Tris or glycine.[9]
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)[9]
-
Reducing agent (e.g., 50 mM DTT or TCEP) for cleavage (optional)
Procedure:
-
Sample Preparation: Ensure the protein sample is in a suitable amine-free buffer. If the sample contains primary amines, it should be dialyzed against the reaction buffer.[9]
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of DTSSP in water or the reaction buffer.[9][10] Do not store DTSSP in solution as the sulfo-NHS esters are susceptible to hydrolysis.[10]
-
Crosslinking Reaction: Add the DTSSP solution to the protein sample. The final concentration of DTSSP typically ranges from 0.25 to 5 mM.[10] A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[9][10]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[9][10]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.[9] Incubate for 15 minutes at room temperature.[9]
-
Downstream Analysis: The crosslinked sample is now ready for analysis (e.g., SDS-PAGE, size-exclusion chromatography, mass spectrometry).
-
(Optional) Cleavage of Crosslinks: To cleave the disulfide bond, incubate the crosslinked sample with 10-50 mM DTT or TCEP for 30 minutes at 37°C.[7][10]
Cell Surface Protein Crosslinking
This protocol is designed for crosslinking proteins on the surface of living cells.
Materials:
-
Adherent or suspension cells
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)[9]
-
This compound
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)[9]
Procedure:
-
Cell Preparation: Wash the cells twice with ice-cold PBS to remove any amine-containing media.[9]
-
Crosslinking Reaction: Resuspend or cover the cells with ice-cold PBS containing 1-2 mM DTSSP.[9]
-
Incubation: Incubate the cells for 30 minutes at room temperature or for 2 hours on ice.[9] Gentle agitation may be required for suspension cells.
-
Quenching: Add the quenching buffer to a final concentration of 10-20 mM and incubate for 15 minutes.[9]
-
Cell Lysis and Analysis: Wash the cells with PBS to remove excess reagent and quenching buffer. The cells can then be lysed, and the crosslinked proteins can be analyzed by methods such as immunoprecipitation followed by western blotting or mass spectrometry.
Visualizing Workflows and Pathways
DTSSP Crosslinking and Analysis Workflow
Caption: Workflow for DTSSP crosslinking of proteins followed by analysis.
Mechanism of DTSSP Crosslinking and Cleavage
Caption: Reaction schematic of DTSSP crosslinking and subsequent cleavage.
Applications in Research and Development
DTSSP is a valuable tool with a broad range of applications:
-
Protein-Protein Interaction Studies: DTSSP is extensively used to identify and characterize transient or weak protein-protein interactions by covalently trapping them.[1][7] The ability to cleave the crosslinker simplifies the identification of interacting partners by mass spectrometry.[7]
-
Analysis of Protein Complexes: It aids in determining the stoichiometry and spatial arrangement of subunits within a protein complex.
-
Cell Surface Receptor Analysis: Due to its membrane impermeability, DTSSP is ideal for studying the interactions of cell surface receptors with their ligands or other membrane proteins.[3]
-
Antibody-Drug Conjugate (ADC) Development: DTSSP can be used as a cleavable linker in the synthesis of ADCs, allowing for the release of the cytotoxic drug from the antibody under reducing conditions within the target cell.[5]
-
Biomaterial and Nanoparticle Functionalization: DTSSP is employed to crosslink proteins to surfaces or within nanoparticles for applications in drug delivery and diagnostics. For instance, it has been used in the development of redox-responsive nanoparticles for improved therapeutic protein delivery.
Conclusion
DTSSP is a powerful and versatile chemical crosslinker that offers several advantages for researchers in both academic and industrial settings. Its water solubility, amine reactivity, and, most importantly, its cleavable disulfide bond make it an indispensable tool for investigating protein interactions and for the development of novel bioconjugates and therapeutic agents. A thorough understanding of its properties and adherence to optimized protocols are crucial for obtaining reliable and reproducible results.
References
- 1. This compound, (3,3'-dithiobis(sulfosuccinimidyl propionate)) | AxisPharm [axispharm.com]
- 2. Buy DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) | 142702-31-6 [smolecule.com]
- 3. covachem.com [covachem.com]
- 4. Cross-Linker DTSSP | CAS 81069-02-5(free acid) Dojindo [dojindo.com]
- 5. medkoo.com [medkoo.com]
- 6. CAS 81069-02-5 | this compound by ProChem Inc. [prochemonline.com]
- 7. covachem.com [covachem.com]
- 8. DTSSP(3,3′-ジチオビス(スルホスクシンイミジルプロピオン酸)) | Sigma-Aldrich [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. store.sangon.com [store.sangon.com]
3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dithiobis(sulfosuccinimidyl propionate), commonly known as DTSSP, is a water-soluble, homobifunctional, and thiol-cleavable crosslinking agent. Its unique properties make it an invaluable tool for researchers studying protein-protein interactions, particularly for identifying and characterizing interaction partners on the cell surface. This guide provides an in-depth overview of the core properties, experimental protocols, and applications of DTSSP.
Core Properties of DTSSP
DTSSP is a versatile reagent with several key chemical and physical features that are critical to its function in crosslinking studies. These properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Synonyms | DTSSP, Dithiobis(sulfosuccinimidyl propionate) | [1] |
| Molecular Formula | C₁₄H₁₄N₂Na₂O₁₄S₄ | [2] |
| Molecular Weight | 608.51 g/mol | [2] |
| CAS Number | 81069-02-5 | [2] |
| Spacer Arm Length | 12.0 Å | [3] |
| Physical State | White to off-white solid | [1] |
| Reactive Groups | Sulfo-N-hydroxysuccinimide (sulfo-NHS) esters | [4] |
| Reactivity | Primary amines (-NH₂) | [4] |
| Cleavability | Thiol-cleavable disulfide bond | [5] |
Solubility and Stability
| Property | Details | Reference(s) |
| Solubility | Water-soluble (>6 mg/mL) | [2][4] |
| pH of Reaction | Optimal reactivity at pH 7.0-9.0 | [5] |
| Storage | Store desiccated at 4-8°C. Equilibrate to room temperature before opening to prevent moisture condensation. | [6] |
| Reconstitution | Reconstitute immediately before use. Do not prepare stock solutions for storage as the sulfo-NHS ester moiety readily hydrolyzes. | [6] |
Mechanism of Action
DTSSP is a homobifunctional crosslinker, meaning it has two identical reactive groups located at either end of a spacer arm.[7] The reactive groups are water-soluble sulfo-N-hydroxysuccinimide (sulfo-NHS) esters that specifically target primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides.[4] The reaction between the sulfo-NHS ester and a primary amine forms a stable amide bond, releasing the N-hydroxysulfosuccinimide leaving group.
A key feature of DTSSP is the disulfide bond within its spacer arm. This bond can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355), allowing for the reversal of the crosslink.[5] This cleavability is crucial for experimental workflows that involve the separation and identification of crosslinked proteins. Due to its sulfonate groups, DTSSP is highly water-soluble and membrane-impermeable, making it ideal for crosslinking proteins on the cell surface without permeating the cell membrane.[5]
Experimental Protocols
General Considerations
-
Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0 for the crosslinking reaction. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecules for reaction with the DTSSP.[6]
-
DTSSP Preparation: Prepare DTSSP solution immediately before use. It can be dissolved in water or the reaction buffer.[6]
-
Quenching: After the desired incubation time, quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. This will react with any excess DTSSP and stop the crosslinking reaction.[6]
Protocol 1: In-Solution Protein Crosslinking
This protocol is suitable for crosslinking purified proteins in a solution.
Materials:
-
Purified protein sample
-
DTSSP
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare the protein sample in the Reaction Buffer.
-
Add the freshly prepared DTSSP solution to the protein sample. The optimal molar excess of DTSSP to protein will need to be determined empirically, but a 20- to 50-fold molar excess is a common starting point.[6]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[6]
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[6]
-
Incubate for 15 minutes at room temperature to ensure all unreacted DTSSP is quenched.[6]
-
The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size exclusion chromatography, or mass spectrometry.
Protocol 2: Cell Surface Protein Crosslinking
This protocol is designed for crosslinking proteins on the surface of living cells.
Materials:
-
Adherent or suspension cells
-
DTSSP
-
Reaction Buffer (e.g., ice-cold PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Wash the cells twice with ice-cold Reaction Buffer to remove any amine-containing media.
-
Resuspend or cover the cells with ice-cold Reaction Buffer.
-
Add freshly prepared DTSSP to the cells at a final concentration of 1-2 mM.[8]
-
Incubate the cells on ice for 30 minutes to 2 hours.[8]
-
Quench the reaction by adding Quenching Buffer to a final concentration of 10-20 mM.[8]
-
Incubate for 15 minutes on ice.[8]
-
Wash the cells with PBS to remove excess quenching buffer and unreacted DTSSP.
-
The cells can now be lysed for subsequent analysis of crosslinked protein complexes.
Protocol 3: Cleavage of DTSSP Crosslinks
This protocol describes how to cleave the disulfide bond in DTSSP-crosslinked samples.
Materials:
-
DTSSP-crosslinked sample
-
Reducing agent (e.g., Dithiothreitol (DTT) or 2-mercaptoethanol)
-
Sample buffer for downstream analysis (e.g., SDS-PAGE loading buffer)
Procedure:
-
To the crosslinked sample, add a reducing agent.
-
For DTT, use a final concentration of 20-50 mM.[6]
-
For 2-mercaptoethanol, it is typically included in SDS-PAGE loading buffer at a concentration of 2-5%.
-
-
Incubate the sample.
-
With DTT, incubate at 37°C for 30 minutes.[6]
-
With 2-mercaptoethanol in SDS-PAGE buffer, heat at 95-100°C for 5-10 minutes.
-
-
The crosslinks are now cleaved, and the individual protein components can be resolved by techniques like SDS-PAGE.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for identifying protein-protein interactions using DTSSP crosslinking followed by mass spectrometry.
Caption: Workflow for protein interaction analysis using DTSSP.
Logical Relationship of DTSSP Properties
The interplay between the key features of DTSSP dictates its utility in protein crosslinking experiments.
Caption: Key properties of DTSSP and their functional implications.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the EGFR interactome reveals associated protein complex networks and intracellular receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. covachem.com [covachem.com]
The Core Mechanism of DTSSP: A Technical Guide for Researchers
An In-depth Examination of 3,3'-Dithiobis(sulfosuccinimidyl propionate) for Protein Crosslinking
For researchers, scientists, and drug development professionals navigating the complexities of protein interactions, chemical crosslinking serves as a powerful tool to elucidate protein structure and function. Among the arsenal (B13267) of crosslinking reagents, 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) stands out as a versatile, water-soluble, and cleavable crosslinker. This technical guide provides a comprehensive overview of the core mechanism of action of DTSSP, detailed experimental protocols, and visual representations of its chemical and procedural pathways.
Unveiling the Chemistry of DTSSP: A Two-Act Process
DTSSP is a homobifunctional crosslinker, meaning it possesses two identical reactive groups at either end of a spacer arm.[1] The functionality of DTSSP is centered around two key chemical features: the N-hydroxysulfosuccinimide (sulfo-NHS) esters and a central disulfide bond within its spacer arm.
The crosslinking process unfolds in two primary stages:
-
Amine-Reactive Crosslinking: The sulfo-NHS esters are highly reactive towards primary amines (-NH2), which are readily available on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[2] This reaction, which optimally occurs at a pH range of 7-9, results in the formation of stable amide bonds, covalently linking the DTSSP molecule to the protein.[3][4] The water-solubility of DTSSP, conferred by the sulfonate groups, makes it particularly suitable for reactions in aqueous buffers and for crosslinking proteins on the cell surface, as it is impermeable to the cell membrane.[3][5]
-
Cleavable Disulfide Bridge: The defining feature of DTSSP is the disulfide bond (-S-S-) located within its 8-atom spacer arm.[5] This bond can be readily cleaved by the addition of reducing agents such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[3][4] This reversibility is a significant advantage, allowing for the separation of crosslinked proteins for subsequent analysis, such as by mass spectrometry or gel electrophoresis.
Quantitative Data Summary
For ease of comparison and experimental design, the key quantitative properties of DTSSP are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 608.51 g/mol (disodium salt) | [3] |
| Chemical Formula | C14H14N2Na2O14S4 | [3] |
| Spacer Arm Length | 12.0 Å | [3][5] |
| Reactive Groups | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters | [1] |
| Target Moiety | Primary amines (-NH2) | [2][6] |
| Optimal Reaction pH | 7.0 - 9.0 | [3][4] |
| Solubility | Water-soluble | [1][3] |
| Cell Membrane Permeability | Impermeable | [3][5] |
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the chemical reaction of DTSSP and a typical experimental workflow.
References
- 1. Buy DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) | 142702-31-6 [smolecule.com]
- 2. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. covachem.com [covachem.com]
- 4. CAS 81069-02-5 | DTSSP Crosslinker by ProChem Inc. [prochemonline.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound, (3,3'-dithiobis(sulfosuccinimidyl propionate)) | AxisPharm [axispharm.com]
An In-Depth Technical Guide to the Water Solubility and Membrane Permeability of DTSSP
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) is a homobifunctional, thiol-cleavable crosslinking agent widely utilized in molecular biology and proteomics research. Its utility is largely defined by two key physicochemical properties: high water solubility and impermeability to cell membranes. These characteristics make DTSSP an ideal reagent for crosslinking proteins on the cell surface and studying extracellular protein-protein interactions without disrupting the intracellular environment.[1] This technical guide provides a comprehensive overview of the water solubility and membrane permeability of DTSSP, including quantitative data, detailed experimental protocols, and visualizations to aid in experimental design and interpretation.
Core Properties of DTSSP
DTSSP's chemical structure, featuring two sulfonate groups, is central to its high aqueous solubility and its inability to passively diffuse across the lipid bilayers of cell membranes.[2]
Water Solubility
DTSSP is known to be highly soluble in water and aqueous buffers, a property conferred by the sulfonate (SO₃⁻) groups on the N-hydroxysuccinimide (NHS) rings.[2] This high solubility obviates the need for organic solvents like DMSO, which can be detrimental to protein structure and cellular integrity.[2]
Quantitative Solubility Data
While extensively described as highly water-soluble, precise quantitative solubility values for DTSSP in various buffers are not extensively documented in publicly available literature. However, multiple sources indicate a solubility of greater than 6 mg/mL in water.[3]
| Solvent | Reported Solubility | Reference |
| Water | > 6 mg/mL | [3] |
Factors Influencing DTSSP Solubility and Stability:
-
pH: DTSSP is most reactive and stable in buffers with a pH range of 7-9.[1] Hydrolysis of the NHS ester is a competing reaction that increases with higher pH.[4]
-
Buffer Composition: Amine-containing buffers such as Tris and glycine (B1666218) are incompatible with DTSSP as they contain primary amines that will compete with the target molecules for reaction with the NHS esters.[2][5] Recommended buffers include Phosphate Buffered Saline (PBS), HEPES, bicarbonate, and borate (B1201080) buffers.[2][5]
-
Moisture: DTSSP is moisture-sensitive and should be stored in a desiccated environment to prevent hydrolysis of the NHS esters.[4] It is recommended to equilibrate the reagent to room temperature before opening to avoid condensation.[4] Reconstituted DTSSP solutions should be used immediately and not stored.[4]
Membrane Permeability
DTSSP is widely characterized as a membrane-impermeable crosslinker. This impermeability is attributed to the negatively charged sulfonate groups, which render the molecule hydrophilic and prevent its passive diffusion across the hydrophobic lipid bilayer of the cell membrane.[1] This property is crucial for its application in selectively crosslinking cell surface proteins without affecting intracellular components.[1]
Experimental Protocols
This section provides detailed methodologies for determining the water solubility and membrane permeability of chemical compounds, which can be adapted for the specific analysis of DTSSP.
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a compound.[6]
Materials:
-
DTSSP powder
-
Aqueous buffer of choice (e.g., 0.1 M Phosphate Buffer, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of DTSSP powder to a glass vial. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid:
-
Centrifugation: Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Filtration: Alternatively, filter the suspension through a 0.22 µm syringe filter to remove any undissolved particles. Ensure the filter material is compatible with the compound and does not cause significant binding.
-
-
Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of dissolved DTSSP using a validated analytical method. A standard curve of DTSSP in the same buffer should be prepared for accurate quantification.
-
Calculation: The determined concentration represents the thermodynamic solubility of DTSSP in the tested buffer at the specified temperature.
Workflow for Shake-Flask Solubility Assay
References
The Reversible Revolution: A Technical Guide to Thiol-Cleavable Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug development, the ability to selectively and reversibly link molecules is paramount. Thiol-cleavable crosslinkers, a class of reagents featuring disulfide bonds, have emerged as indispensable tools, offering a level of control and precision previously unattainable. Their defining characteristic—the ability to be cleaved by reducing agents that are abundant in the intracellular environment—unlocks a myriad of applications, from elucidating protein-protein interactions to pioneering targeted cancer therapies. This in-depth guide explores the core advantages of thiol-cleavable crosslinkers, provides quantitative data for experimental design, details key experimental protocols, and visualizes the underlying principles and workflows.
Core Advantages: Precision, Control, and Reversibility
The primary advantage of thiol-cleavable crosslinkers lies in their reversibility. The disulfide bond within the crosslinker's spacer arm is stable under many physiological conditions but can be readily cleaved by thiols such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or the biologically ubiquitous glutathione (B108866) (GSH).[1][2] This targeted cleavage offers several key benefits:
-
Controlled Release in Drug Delivery: In the context of Antibody-Drug Conjugates (ADCs), thiol-cleavable linkers ensure that the potent cytotoxic payload remains attached to the antibody in the systemic circulation, minimizing off-target toxicity.[3] Upon internalization into a cancer cell, the higher intracellular concentration of glutathione triggers the cleavage of the disulfide bond, releasing the drug precisely where it is needed.[4]
-
Facilitated Analysis of Crosslinked Complexes: In proteomics and structural biology, the ability to cleave the crosslink simplifies the identification of interacting proteins and their binding sites.[5] After crosslinking, the complex can be isolated, and the crosslinker cleaved to release the individual protein components, which can then be identified by techniques like mass spectrometry.[6][7] This is particularly advantageous in complex samples, as it reduces the complexity of the mass spectrometry data.[5]
-
Studying Dynamic Interactions: The reversible nature of these crosslinkers allows for the "freezing" of transient or weak protein-protein interactions for capture and analysis.[8] Subsequent cleavage allows for the recovery and identification of the interacting partners.
-
Versatility in Research Applications: Thiol-cleavable crosslinkers are employed in a wide array of applications, including protein-protein interaction studies, protein structure analysis, immunodetection, and the development of hydrogels with tunable properties.[9][10][11]
Quantitative Data for Experimental Design
The selection of a thiol-cleavable crosslinker depends on factors such as the desired spacer arm length, the reactivity of its end groups, and its solubility. The efficiency and kinetics of cleavage are also critical considerations.
| Crosslinker | Reactive Groups | Spacer Arm (Å) | Solubility | Key Characteristics |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Sulfo-NHS esters | 12.0 | Water-soluble | Amine-reactive; ideal for cell surface crosslinking as it is membrane-insoluble.[12][13] |
| DSP (Dithiobis(succinimidyl propionate)) | NHS esters | 12.0 | Water-insoluble (soluble in DMSO) | Amine-reactive; membrane-permeable, making it suitable for intracellular crosslinking.[8][14] |
| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester & Pyridyldisulfide | 6.8 | Water-insoluble (soluble in DMSO) | Heterobifunctional; amine- and sulfhydryl-reactive. Cleavage releases pyridine-2-thione, which can be monitored spectrophotometrically. |
| Sulfo-LC-SPDP | Sulfo-NHS ester & Pyridyldisulfide | 9.6 | Water-soluble | Heterobifunctional; amine- and sulfhydryl-reactive. Water-soluble version of SPDP. |
| Reducing Agent | Typical Concentration | Incubation Time | Incubation Temperature | Notes |
| Dithiothreitol (DTT) | 1-100 mM | 10-30 minutes | Room Temperature to 56°C | A strong reducing agent. Higher concentrations (50-100 mM) are used for complete reduction for electrophoresis.[1][2] |
| TCEP (Tris(2-carboxyethyl)phosphine) | 1-10 mM | 5-60 minutes | Room Temperature to 37°C | A potent, odorless, and more stable reducing agent than DTT, effective over a broad pH range.[15] |
| Glutathione (GSH) | 0.5-10 mM | Varies (minutes to hours) | 37°C | The primary intracellular thiol responsible for disulfide bond cleavage in vivo. The reaction is a thiol-disulfide exchange.[16][17] |
Note: The optimal conditions for crosslinking and cleavage should be empirically determined for each specific application.
Key Experimental Protocols
Protocol 1: Protein Crosslinking in Solution with DTSSP
This protocol describes a general procedure for crosslinking proteins in a solution using the water-soluble, amine-reactive, and thiol-cleavable crosslinker DTSSP.[12][13]
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, pH 7.2-8.0). Avoid buffers containing primary amines like Tris or glycine.
-
DTSSP (freshly prepared solution in water or buffer).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Sample Preparation: Prepare the protein sample in an amine-free buffer at a suitable concentration.
-
Crosslinker Addition: Add the freshly prepared DTSSP solution to the protein sample. A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point, but the optimal ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. Longer incubation times on ice can help to minimize protein degradation.
-
Quenching: Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching solution will react with any excess DTSSP, preventing further crosslinking.
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Protocol 2: Cleavage of Disulfide Bonds with DTT
This protocol outlines the steps for cleaving the disulfide bonds within thiol-cleavable crosslinkers using DTT.[1][2]
Materials:
-
Crosslinked protein sample.
-
DTT (freshly prepared stock solution, e.g., 1 M in water).
-
Alkylation agent (optional, e.g., iodoacetamide) to prevent re-formation of disulfide bonds.
Procedure:
-
Addition of Reducing Agent: Add DTT to the crosslinked protein sample to a final concentration of 10-50 mM. For complete reduction prior to SDS-PAGE, a higher concentration (e.g., 50-100 mM) is often used.
-
Incubation: Incubate the sample at 37°C or 56°C for 15-30 minutes. Incubation at room temperature is also possible but may require a longer time.
-
Alkylation (Optional): To permanently block the free thiols and prevent re-oxidation, an alkylating agent such as iodoacetamide (B48618) can be added.
-
Analysis: The sample with the cleaved crosslinks can now be analyzed, for example, by running it on a second-dimension SDS-PAGE gel to separate the previously crosslinked proteins.
Protocol 3: Analysis of Crosslinked Proteins by Mass Spectrometry
This is a generalized workflow for the analysis of proteins crosslinked with a thiol-cleavable reagent.[6][18][19]
Materials:
-
Crosslinked and quenched protein sample.
-
Protease (e.g., trypsin).
-
Reducing agent (e.g., DTT).
-
Alkylation agent (e.g., iodoacetamide).
-
LC-MS/MS system.
-
Specialized software for crosslink identification.
Procedure:
-
Proteolytic Digestion: The crosslinked protein complex is digested with a protease, such as trypsin, to generate a mixture of peptides.
-
Reduction and Alkylation: The disulfide bonds in the crosslinked peptides are reduced with DTT and then alkylated with iodoacetamide to prevent their re-formation.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The MS/MS spectra are analyzed using specialized software that can identify the crosslinked peptide pairs. This information reveals which amino acid residues were in close proximity in the original protein complex, providing valuable structural insights.
Visualizing the Molecular Logic
The following diagrams, generated using the DOT language, illustrate key processes involving thiol-cleavable crosslinkers.
Caption: Workflow of an Antibody-Drug Conjugate with a thiol-cleavable linker.
Caption: A typical workflow for chemical crosslinking mass spectrometry (XL-MS).
Caption: The reductive cleavage of a disulfide bond in a thiol-cleavable crosslinker.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. covachem.com [covachem.com]
- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fgsc.net [fgsc.net]
- 9. A class of cleavable heterobifunctional reagents for thiol-directed high-efficiency protein crosslinking: synthesis and application to the analysis of protein contact sites in mammalian ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fast photocurable thiol-ene elastomers with tunable biodegradability, mechanical and surface properties enhance myoblast differentiation and contractile function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. store.sangon.com [store.sangon.com]
- 14. Crosslinking of Proteins - Hancock Lab [cmdr.ubc.ca]
- 15. benchchem.com [benchchem.com]
- 16. Formation of the Thiol Conjugates and Active Metabolite of Clopidogrel by Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Architecture of Proximity: A Technical Guide to the DTSSP Crosslinker
For Immediate Release
A deep dive into the 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) crosslinker, this technical guide serves as an essential resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the spacer arm's length and structure, its chemical reactivity, and its application in elucidating protein-protein interactions.
DTSSP is a homobifunctional, amine-reactive crosslinking agent widely utilized in the field of proteomics and molecular biology. Its unique properties, including a defined spacer arm, water-solubility, and a cleavable disulfide bond, make it an invaluable tool for capturing and identifying transient and stable protein interactions. This guide will detail the technical specifications of DTSSP, provide standardized experimental protocols, and illustrate its application in the context of cellular signaling.
DTSSP at a Glance: A Summary of Key Properties
The utility of DTSSP in crosslinking studies is defined by its specific chemical and physical characteristics. These properties dictate its reactivity, solubility, and the distance it can bridge between interacting proteins.
| Property | Value | References |
| Spacer Arm Length | 12.0 Å | [1][2][3][4] |
| Chemical Formula | C14H14N2Na2O14S4 | [5][6][7] |
| Molecular Weight | 608.51 g/mol | [2][3][5][6][7] |
| Reactive Groups | N-hydroxysulfosuccinimide (Sulfo-NHS) esters | [1][3][4][8] |
| Reactivity Target | Primary amines (-NH2) | [2][6][7] |
| Cleavability | Thiol-cleavable disulfide bond | [2][3][8] |
| Water Solubility | Yes | [2][7] |
| Membrane Permeability | No | [2][8] |
The Structural Core: Spacer Arm and Reactive Groups
The DTSSP molecule is characterized by a symmetrical structure with two identical reactive groups at either end of a spacer arm. This homobifunctional nature allows for the indiscriminate crosslinking of primary amine-containing molecules.
The spacer arm of DTSSP is an 8-atom chain with a centrally located disulfide bond, spanning a distance of 12.0 angstroms.[1][3][4] This precise length is critical as it defines the maximum distance between two reactive primary amines that can be covalently linked. The terminal Sulfo-NHS esters are highly reactive towards the primary amines found on the side chains of lysine (B10760008) residues and the N-termini of proteins.[7]
Mechanism of Action: Forging and Breaking Covalent Bonds
The crosslinking reaction with DTSSP is a two-step process involving the formation of stable amide bonds and the subsequent potential for cleavage of the disulfide bridge.
1. Crosslinking Reaction: The Sulfo-NHS esters of DTSSP react with primary amines at a physiological pH of 7-9.[6][7] This reaction proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of the N-hydroxysulfosuccinimide leaving group.[7]
2. Cleavage of the Disulfide Bond: The disulfide bond within the DTSSP spacer arm can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[3][8] This reversibility is a key advantage, allowing for the separation of crosslinked proteins for subsequent analysis, such as by SDS-PAGE and mass spectrometry.
Experimental Protocols: A Guide to Application
The successful use of DTSSP for identifying protein-protein interactions relies on carefully controlled experimental conditions. The following provides a general framework for a crosslinking and immunoprecipitation experiment designed to identify interaction partners of a target protein.
Materials
-
This compound: Prepare a fresh stock solution in an appropriate buffer (e.g., PBS) immediately before use.
-
Reaction Buffer: A buffer that does not contain primary amines is essential to avoid quenching the reaction. Phosphate-buffered saline (PBS) or HEPES at pH 7-9 are commonly used.[9]
-
Quenching Solution: A solution containing primary amines, such as Tris or glycine, is used to stop the crosslinking reaction.[10]
-
Reducing Agent: DTT or TCEP for the cleavage of the disulfide bond.[8]
-
Antibody: Specific antibody against the target protein for immunoprecipitation.
-
Protein A/G Beads: For immunoprecipitation.
Experimental Workflow
Protocol Steps:
-
Sample Preparation: Prepare the protein sample in a primary amine-free reaction buffer.[9]
-
Crosslinking: Add freshly prepared DTSSP to the sample. The optimal concentration of DTSSP should be determined empirically but typically ranges from 0.25 to 5 mM.[10] Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.[10]
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.[10]
-
Immunoprecipitation: Perform immunoprecipitation of the target protein and its crosslinked partners according to standard protocols.
-
Cleavage and Analysis: Elute the immunoprecipitated proteins and, if desired, cleave the crosslinks by incubating with a reducing agent (e.g., 20-50 mM DTT at 37°C for 30 minutes).[10] Analyze the protein complexes by SDS-PAGE and identify the interaction partners using mass spectrometry.
Application in Signaling Pathways: The Insulin (B600854) Receptor Network
DTSSP, in conjunction with mass spectrometry-based proteomics, is a powerful tool for mapping protein-protein interactions within signaling cascades. For example, it can be used to identify proteins that interact with key signaling molecules like the Insulin Receptor Substrate 1 (IRS-1). IRS-1 is a crucial adaptor protein in the insulin signaling pathway, and identifying its binding partners is key to understanding the downstream effects of insulin.
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Resource: New and Diverse Substrates for the Insulin Receptor Isoform A Revealed by Quantitative Proteomics After Stimulation With IGF-II or Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. covachem.com [covachem.com]
- 5. Insulin receptor substrate 1 - Wikipedia [en.wikipedia.org]
- 6. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of insulin receptor substrate-1 (IRS-1) with phosphatidylinositol 3-kinase: effect of substitution of serine for alanine in potential IRS-1 serine phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-layered proteomics identifies insulin-induced upregulation of the EphA2 receptor via the ERK pathway which is dependent on low IGF1R level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increased Interaction With Insulin Receptor Substrate 1, a Novel Abnormality in Insulin Resistance and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Homobifunctional Amine-Reactive Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobifunctional amine-reactive crosslinkers are indispensable reagents in modern life sciences, enabling the covalent linkage of biomolecules.[1] These molecules possess two identical reactive groups that specifically target primary amines, which are abundantly found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[][3] This reactivity allows for the stable conjugation of proteins, peptides, and antibodies for a myriad of applications, from elucidating protein-protein interactions to constructing sophisticated antibody-drug conjugates (ADCs).[][4] This technical guide provides a comprehensive overview of homobifunctional amine-reactive crosslinkers, detailing their chemical properties, reaction mechanisms, and practical applications, complete with detailed experimental protocols and quantitative data to empower researchers in their experimental design and execution.
The fundamental structure of a homobifunctional crosslinker consists of two identical reactive groups connected by a spacer arm.[5] The nature of the reactive group dictates the target functional group on the biomolecule, while the spacer arm's length and chemical composition influence the distance between the linked molecules and the overall properties of the crosslinker, such as solubility and membrane permeability.[5][6]
Core Concepts of Amine-Reactive Chemistry
The utility of amine-reactive crosslinkers is rooted in the nucleophilic character of primary amines. The lone pair of electrons on the nitrogen atom of an unprotonated primary amine readily attacks an electrophilic center within the crosslinker, resulting in the formation of a stable covalent bond.[] The most prevalent class of amine-reactive functional groups used in homobifunctional crosslinkers are N-hydroxysuccinimide (NHS) esters.[7][8]
N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Amine Chemistry
NHS esters are the most widely used amine-reactive functional groups due to their high reactivity and the formation of stable amide bonds.[8] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide (NHS) as a leaving group and form a highly stable amide bond.[9]
The efficiency of this reaction is highly dependent on pH. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[9][10] Below this range, primary amines are protonated, reducing their nucleophilicity and slowing the reaction rate.[9] Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, where the crosslinker reacts with water instead of the target amine, leading to its inactivation.[10][11]
dot
Caption: NHS ester reaction with a primary amine.
Quantitative Data of Common Homobifunctional Amine-Reactive Crosslinkers
The selection of an appropriate crosslinker is a critical step in experimental design. Key parameters to consider include the spacer arm length, solubility, membrane permeability, and whether the crosslinker is cleavable. The following tables summarize the properties of several common homobifunctional amine-reactive crosslinkers.
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? | Water Soluble? | Key Features |
| Disuccinimidyl suberate (B1241622) | DSS | 368.35 | 11.4 | No | Yes | No | Commonly used for intracellular crosslinking.[6][10][12] |
| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | No | No | Yes | Ideal for cell surface crosslinking due to its water solubility and membrane impermeability.[6][10][13] |
| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | Yes | No | A shorter spacer arm alternative to DSS. |
| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | Yes (Disulfide) | Yes | No | Cleavable with reducing agents, useful for mass spectrometry applications.[14] |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Yes (Disulfide) | No | Yes | Water-soluble and cleavable, ideal for cell surface applications requiring subsequent analysis of crosslinked proteins.[1] |
| Ethylene glycol bis(succinimidyl succinate) | EGS | 456.36 | 16.1 | No | Yes | No | A longer, more flexible spacer arm. |
| Ethylene glycol bis(sulfosuccinimidyl succinate) | Sulfo-EGS | 660.45 | 16.1 | No | No | Yes | Water-soluble version of EGS. |
Experimental Protocols
Detailed and optimized protocols are essential for successful crosslinking experiments. Below are representative protocols for common applications using homobifunctional amine-reactive crosslinkers.
Protocol 1: General Protein Crosslinking in Solution with DSS
This protocol describes a general procedure for crosslinking interacting proteins in solution using the water-insoluble, homobifunctional crosslinker DSS.
Materials:
-
Protein sample in a compatible buffer (e.g., PBS, HEPES, bicarbonate/carbonate) at pH 7.2-8.5.[15]
-
DSS (Disuccinimidyl suberate)[15]
Procedure:
-
Sample Preparation: Prepare the protein sample in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the target proteins for reaction with the crosslinker. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
DSS Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM).[10] Allow the DSS vial to warm to room temperature before opening to prevent moisture condensation.[10][15]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to the desired final concentration (typically 0.25-5 mM).[9][15] The final concentration of the organic solvent should not exceed 10%.[9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10][15]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[10][15] Incubate for 15 minutes at room temperature.[10][15]
-
Analysis: The crosslinked protein sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify crosslinked products.[16]
dot
Caption: Workflow for protein crosslinking with DSS.
Protocol 2: Cell Surface Protein Crosslinking with BS3
This protocol outlines the use of the water-soluble, membrane-impermeable crosslinker BS3 to study protein-protein interactions on the surface of intact cells.
Materials:
-
Suspension of cells (e.g., ~25 x 10^6 cells/mL)[10]
-
Ice-cold PBS, pH 8.0[10]
-
BS3 (Bis[sulfosuccinimidyl] suberate)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[10]
Procedure:
-
Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.[10] Resuspend the cells in ice-cold PBS at the desired concentration.
-
BS3 Preparation: Immediately before use, prepare a stock solution of BS3 in water or PBS.
-
Crosslinking Reaction: Add the BS3 stock solution to the cell suspension to a final concentration of 1-5 mM.[10]
-
Incubation: Incubate the reaction for 30 minutes at room temperature or 1-2 hours at 4°C to minimize internalization of the crosslinker.[10]
-
Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.[10]
-
Cell Lysis and Analysis: Wash the cells to remove excess reagent and quenching buffer. The cells can then be lysed, and the crosslinked proteins analyzed by immunoprecipitation, Western blotting, or mass spectrometry.
dot
Caption: Workflow for cell surface crosslinking with BS3.
Protocol 3: Antibody-IgG Crosslinking for Immunoprecipitation
This protocol describes the covalent attachment of an antibody to Protein A/G beads using DSS for use in immunoprecipitation (IP), which helps to reduce antibody elution during the antigen elution step.
Materials:
-
Protein A/G agarose (B213101) beads
-
Antibody (10-50 µg)
-
Coupling Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)[14]
-
DSS
-
Anhydrous DMSO
-
Quenching/Elution Buffer (e.g., 0.1 M glycine, pH 2.5-3.0 or 1 M Tris, pH 7.5 for quenching)[17]
Procedure:
-
Bead Preparation: Wash the Protein A/G beads with coupling buffer.
-
Antibody Binding: Incubate the beads with the antibody in coupling buffer for 1 hour at room temperature with gentle mixing to allow the antibody to bind to the Protein A/G.
-
Wash: Wash the antibody-bound beads with coupling buffer to remove unbound antibody.
-
DSS Preparation: Prepare a fresh stock solution of DSS in DMSO (e.g., 25 mM).[14]
-
Crosslinking: Resuspend the antibody-bound beads in coupling buffer and add the DSS stock solution to a final concentration of 1-5 mM. Incubate for 30-60 minutes at room temperature with gentle mixing.[7]
-
Quenching: Stop the reaction by washing the beads with a quenching buffer (e.g., Tris or glycine) and incubating for 15 minutes.
-
Final Wash: Wash the crosslinked antibody-bead conjugate extensively with PBS or IP buffer to remove any residual crosslinker and quenching reagent. The beads are now ready for the immunoprecipitation experiment.
dot
Caption: Workflow for antibody-bead crosslinking for IP.
Applications in Research and Drug Development
Homobifunctional amine-reactive crosslinkers are versatile tools with a wide range of applications.
-
Protein-Protein Interaction Studies: These crosslinkers are instrumental in "capturing" transient or weak protein-protein interactions, allowing for their identification and characterization.[1] By covalently linking interacting proteins, the complex can be stabilized for analysis by techniques like co-immunoprecipitation and mass spectrometry.[4][16]
-
Structural Biology: Crosslinking can provide distance constraints that are valuable for computational modeling of protein and protein complex structures.[18]
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, crosslinkers are used to attach cytotoxic drugs to monoclonal antibodies. While heterobifunctional crosslinkers are more commonly used for this application to provide better control, homobifunctional crosslinkers can be employed in certain strategies.[]
-
Biomaterial and Surface Immobilization: These reagents are used to immobilize proteins, antibodies, or other biomolecules onto surfaces for applications such as ELISAs, biosensors, and affinity chromatography.[1]
Conclusion
Homobifunctional amine-reactive crosslinkers, particularly NHS esters, are powerful and versatile reagents that are fundamental to modern biological research and drug development. A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments. By carefully selecting the appropriate crosslinker and optimizing the experimental protocol, researchers can effectively probe protein interactions, create novel bioconjugates, and advance our understanding of complex biological systems.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. cusabio.com [cusabio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 12. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 13. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to Sulfo-NHS Ester Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester chemistry, a cornerstone of bioconjugation for creating stable, functional biomolecules. We will delve into the core principles, reaction kinetics, and practical applications, offering detailed protocols and quantitative data to empower your research and development endeavors.
Core Principles of Sulfo-NHS Ester Chemistry
Sulfo-NHS esters are amine-reactive chemical groups widely employed for the covalent modification of proteins, peptides, and other biomolecules.[1] The defining feature of Sulfo-NHS esters is the presence of a sulfonate group on the N-hydroxysuccinimide ring. This seemingly minor addition has profound implications for their use in biological systems compared to their non-sulfonated NHS ester counterparts.
The primary advantages of Sulfo-NHS esters stem from their enhanced water solubility.[2] The negatively charged sulfonate group renders these reagents highly soluble in aqueous buffers, eliminating the need for organic co-solvents like DMSO or DMF, which can be detrimental to protein structure and cell integrity.[1][3] Furthermore, this charge prevents Sulfo-NHS esters from permeating cell membranes, making them the reagent of choice for specifically labeling cell surface proteins.[2][4]
The fundamental reaction mechanism involves the nucleophilic attack of a primary amine (found on the N-terminus of proteins and the side chain of lysine (B10760008) residues) on the carbonyl carbon of the Sulfo-NHS ester. This results in the formation of a stable amide bond and the release of Sulfo-N-hydroxysuccinimide as a leaving group.[5]
Reaction Mechanism and Kinetics
The reaction of a Sulfo-NHS ester with a primary amine is a nucleophilic acyl substitution. The efficiency of this reaction is highly dependent on pH. The optimal pH range for this reaction is typically between 7.2 and 8.5.[6] Below this range, the primary amines are protonated and thus less nucleophilic, slowing the reaction rate. Above this range, the rate of hydrolysis of the Sulfo-NHS ester itself increases significantly, becoming a major competing reaction that reduces conjugation efficiency.[2][6]
A critical consideration in any aqueous bioconjugation reaction is the stability of the reagents. Sulfo-NHS esters are susceptible to hydrolysis, where the ester bond is cleaved by water, rendering the reagent inactive. The rate of hydrolysis is highly pH-dependent, increasing as the pH becomes more alkaline.
Quantitative Data Summary
For effective and reproducible bioconjugation, a clear understanding of the quantitative parameters is essential. The following tables summarize key data for Sulfo-NHS ester chemistry.
| Parameter | Condition | Value | Reference(s) |
| Optimal Reaction pH | Amine Conjugation | 7.2 - 8.5 | [6] |
| Carbodiimide Activation (EDC) | 4.5 - 7.2 | [6] | |
| Hydrolysis Half-life | pH 7.0, 0°C | 4 - 5 hours | [2] |
| pH 8.6, 4°C | 10 minutes | [2] | |
| pH 7, Aqueous Solution | Hours | [7] | |
| pH 9, Aqueous Solution | Minutes | [7] | |
| Typical Reaction Time | Room Temperature or 4°C | 0.5 - 4 hours | [6] |
| Recommended Molar Ratio (Reagent:Protein) | Initial Experiments | 10:1 to 20:1 | [8] |
| Reagent Property | Sulfo-NHS Ester | NHS Ester | Reference(s) |
| Water Solubility | High, readily dissolves in aqueous buffers | Generally low, often requires an organic co-solvent | [3] |
| Membrane Permeability | Impermeable to the cell membrane | Permeable to the cell membrane | [3] |
| Primary Application | Cell surface labeling | Intracellular and general protein labeling | [3] |
Experimental Protocols
Here, we provide detailed methodologies for common applications of Sulfo-NHS esters.
General Protocol for Antibody Labeling with a Sulfo-NHS Ester Dye
This protocol describes the labeling of an IgG antibody with a fluorescent dye containing a Sulfo-NHS ester.
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS) at 1-10 mg/mL.
-
Sulfo-NHS ester of the desired fluorescent dye.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., desalting column).
Procedure:
-
Antibody Preparation: If the antibody solution contains amine-containing stabilizers like BSA or glycine, it must be purified first using dialysis or an appropriate spin column.[9]
-
Prepare Sulfo-NHS Ester Stock Solution: Immediately before use, dissolve the Sulfo-NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10][11]
-
Initiate Labeling Reaction:
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.[9]
-
Purification: Remove excess, unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[12]
-
Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically.[9]
Protocol for Cell Surface Protein Biotinylation
This protocol outlines the specific labeling of proteins on the surface of living cells using Sulfo-NHS-Biotin.
Materials:
-
Adherent or suspension cells.
-
Ice-cold PBS, pH 8.0.
-
EZ-Link™ Sulfo-NHS-LC-LC-Biotin or similar reagent.
-
Quenching Solution: 100 mM Glycine in ice-cold PBS.
-
Lysis Buffer.
-
NeutrAvidin beads.
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the media.[13]
-
Biotinylation Reaction:
-
Resuspend cells at a concentration of approximately 25 × 10^6 cells/mL in ice-cold PBS (pH 8.0).[13]
-
Immediately before use, prepare a 2.5 mg/mL solution of Sulfo-NHS-LC-LC-Biotin in PBS.[14]
-
Add the biotin (B1667282) solution to the cells and incubate for 30 minutes on ice with gentle rocking.[14][15]
-
-
Quench and Wash:
-
Wash the cells three times for 5 minutes each with the Quenching Solution on ice with gentle rocking to remove and inactivate any unreacted biotin reagent.[14]
-
Follow with two additional washes with ice-cold PBS.
-
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Isolation of Biotinylated Proteins:
-
Clarify the cell lysate by centrifugation.
-
Incubate the supernatant with NeutrAvidin beads overnight at 4°C to capture the biotinylated proteins.[14]
-
-
Analysis: Wash the beads extensively to remove non-specifically bound proteins. The captured proteins can then be eluted and analyzed by SDS-PAGE and Western blotting.[14]
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key processes involving Sulfo-NHS ester chemistry.
Caption: Reaction mechanism of a Sulfo-NHS ester with a primary amine on a protein.
Caption: Experimental workflow for labeling an antibody with a Sulfo-NHS ester dye.
Caption: Workflow for protein-protein interaction analysis using a Sulfo-NHS ester crosslinker.
References
- 1. covachem.com [covachem.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. interchim.fr [interchim.fr]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 15. Surface protein biotinylation [protocols.io]
A Technical Guide to the Application of DTSSP in Proteomics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the applications of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) in the field of proteomics. DTSSP is a water-soluble, amine-reactive, and thiol-cleavable cross-linking agent that has become an invaluable tool for studying protein-protein interactions, elucidating the three-dimensional structure of protein complexes, and identifying potential drug targets. Its membrane impermeability makes it particularly well-suited for capturing interactions on the cell surface, providing a snapshot of the cellular interactome in its native state.
Core Principles of DTSSP Cross-Linking
DTSSP is a homobifunctional cross-linker, meaning it has two identical reactive groups. These are N-hydroxysulfosuccinimide (sulfo-NHS) esters that readily react with primary amines (the N-terminus of proteins and the side chain of lysine (B10760008) residues) to form stable amide bonds.[1] The spacer arm of DTSSP contains a disulfide bond, which can be easily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[2][3] This cleavable nature is a key advantage, as it allows for the separation of cross-linked proteins after initial analysis, simplifying identification by mass spectrometry.[4][5]
Data Presentation: Quantitative Insights from DTSSP Cross-Linking
A significant challenge in cross-linking studies is the potential for disulfide bond scrambling, where the disulfide bond in DTSSP rearranges after the initial cross-linking reaction, leading to false-positive identifications.[6] This phenomenon is particularly pronounced in the presence of free cysteine residues. The use of isotope-labeled DTSSP can help to quantify the extent of this scrambling. The following table, adapted from a study on thiol-exchange in DTSSP cross-linked peptides, illustrates the correlation between the number of cysteine residues in a protein and the degree of disulfide bond scrambling. A higher percentage of scrambling indicates a greater potential for false-positive cross-link identification.
| Protein | Number of Cysteines | Scrambling (%) |
| αB-crystallin | 0 | 0 |
| Citrate Synthase | 4 | 15 |
| Malate Dehydrogenase | 6 | 25 |
| Hsp21 | 2 | 10 |
Data adapted from a study on thiol-exchange in DTSSP crosslinked peptides. The scrambling percentage is a measure of false-positive cross-links due to disulfide bond rearrangement.[6]
Mandatory Visualizations
Integrin-Tetraspanin Signaling Pathway
DTSSP has been instrumental in studying the organization and interaction of proteins in the plasma membrane, such as the relationship between integrins and tetraspanins like CD9.[2][7] These interactions are crucial for cell adhesion, migration, and signaling. The following diagram illustrates a simplified model of an integrin-tetraspanin signaling complex.
Caption: A simplified diagram of the Integrin-Tetraspanin CD9 signaling pathway.
Experimental Workflow for Proteomic Analysis of DTSSP Cross-Linked Proteins
The following diagram outlines the key steps in a typical proteomics experiment using DTSSP to identify protein-protein interactions.
Caption: A flowchart of the experimental workflow for identifying protein-protein interactions using DTSSP.
Experimental Protocols
Protocol 1: Cell Surface Protein Cross-Linking with DTSSP
This protocol details the steps for cross-linking proteins on the surface of cultured cells.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
DTSSP (prepare fresh)
-
Quenching buffer: 1M Tris-HCl, pH 7.5
Procedure:
-
Grow cells to the desired confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS to remove any residual culture medium.
-
Prepare a fresh solution of DTSSP in PBS at a final concentration of 1-2 mM.
-
Add the DTSSP solution to the cells and incubate for 30 minutes at room temperature or 2 hours on ice.[3]
-
To stop the cross-linking reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[2]
-
Wash the cells twice with ice-cold PBS to remove excess quenching buffer and unreacted cross-linker.
-
Proceed immediately to cell lysis and subsequent analysis.
Protocol 2: Immunoprecipitation of DTSSP-Cross-linked Complexes
This protocol is for the enrichment of a specific protein or protein complex of interest after cross-linking.
Materials:
-
Cross-linked cell lysate
-
Specific primary antibody against the protein of interest
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer without reducing agent)
Procedure:
-
Lyse the cross-linked cells using an appropriate lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
Elute the cross-linked protein complexes from the beads using the chosen elution buffer.
Protocol 3: In-Gel Digestion of Cross-Linked Proteins for Mass Spectrometry
This protocol outlines the preparation of protein samples from an SDS-PAGE gel for mass spectrometry analysis.
Materials:
-
Excised protein band from an SDS-PAGE gel
-
Destaining solution: 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate
-
Reduction solution: 10 mM DTT in 100 mM ammonium bicarbonate (prepare fresh)
-
Alkylation solution: 55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate (prepare fresh, protect from light)
-
Trypsin solution (mass spectrometry grade)
-
Extraction buffer: 50% ACN with 5% formic acid
Procedure:
-
Excise the protein band of interest from the Coomassie-stained SDS-PAGE gel using a clean scalpel.
-
Cut the gel band into small pieces (approximately 1x1 mm).
-
Destain the gel pieces by washing with the destaining solution until the gel pieces are clear.
-
Dehydrate the gel pieces with 100% ACN.
-
Reduce the proteins by incubating the gel pieces in the reduction solution for 1 hour at 60°C.
-
Cool the sample to room temperature and replace the reduction solution with the alkylation solution. Incubate for 45 minutes at room temperature in the dark.[8]
-
Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with 100% ACN.
-
Rehydrate the gel pieces on ice with the trypsin solution and incubate overnight at 37°C.[8]
-
Extract the peptides from the gel pieces by sequential incubation with the extraction buffer. Pool the extracts.
-
Dry the pooled extracts in a vacuum centrifuge and resuspend in a solution compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Conclusion
DTSSP is a powerful and versatile cross-linking reagent that has significantly advanced the field of proteomics. Its water-solubility, membrane-impermeability, and cleavable disulfide bond make it an ideal choice for capturing and identifying protein-protein interactions, particularly on the cell surface. By following the detailed protocols and workflows outlined in this guide, researchers can effectively utilize DTSSP to gain valuable insights into the complex machinery of the cell, paving the way for new discoveries in basic research and drug development.
References
- 1. Tetraspanins: integrating cell surface receptors to functional microdomains in homeostasis and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Integrin Regulation Through Interactions with Tetraspanin CD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Integrin Regulation Through Interactions with Tetraspanin CD9 | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. covachem.com [covachem.com]
- 6. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
An In-depth Technical Guide to DTSSP for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying and characterizing these interactions. This guide focuses on the application of 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP), a water-soluble, amine-reactive, and thiol-cleavable cross-linker, for the analysis of protein-protein interactions. Its membrane impermeability makes it particularly useful for studying cell surface protein interactions.[1] This document provides a comprehensive overview of DTSSP, including detailed experimental protocols, data analysis strategies, and a case study to illustrate its application.
Core Principles of DTSSP Cross-Linking
DTSSP is a homobifunctional cross-linker, meaning it has two identical reactive groups connected by a spacer arm.[2] The key features of DTSSP are:
-
Amine Reactivity: The N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends of the DTSSP molecule react with primary amines (the N-terminus of proteins and the side chain of lysine (B10760008) residues) to form stable amide bonds.[3]
-
Thiol Cleavability: The spacer arm of DTSSP contains a disulfide bond, which can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. This cleavable nature simplifies the analysis of cross-linked products by mass spectrometry.[1][4]
-
Water Solubility: The presence of sulfonate groups makes DTSSP water-soluble, allowing for cross-linking reactions to be performed in aqueous buffers without the need for organic solvents.[4][5]
-
Membrane Impermeability: Due to its charged nature, DTSSP does not readily cross cell membranes, making it an ideal reagent for specifically studying interactions between proteins on the cell surface.[1][5]
The general workflow for a DTSSP-based cross-linking experiment is depicted below:
DTSSP cross-linking experimental workflow.
Experimental Protocols
In-Solution Cross-Linking of Purified Protein Complexes
This protocol is suitable for studying interactions within a purified protein complex.
Materials:
-
Purified protein complex in a suitable buffer (e.g., PBS, HEPES) at a concentration of >5 mg/mL or <5 mg/mL.[5]
-
DTSSP cross-linker.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[5]
-
Reaction buffer without primary amines (e.g., PBS, HEPES).[5]
Procedure:
-
Sample Preparation: Prepare the purified protein complex in a primary amine-free buffer.
-
Cross-linker Preparation: Immediately before use, dissolve DTSSP in water or the reaction buffer to a desired stock concentration (e.g., 25 mM).[6]
-
Cross-linking Reaction:
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[5]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[5]
-
Downstream Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, immunoprecipitation, and mass spectrometry.
| Parameter | Recommended Condition |
| Protein Concentration | >5 mg/mL or <5 mg/mL |
| DTSSP Molar Excess | 10-fold or 20- to 50-fold |
| Final DTSSP Concentration | 0.25 - 5 mM |
| Incubation Time | 30 min (RT) or 2 hours (ice) |
| Quenching Agent | Tris-HCl |
| Final Quenching Conc. | 20 - 50 mM |
In Vivo Cross-Linking of Cell Surface Proteins
This protocol is designed to capture interactions between proteins on the surface of living cells.
Materials:
-
Cultured cells at ~80-90% confluency.
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.
-
DTSSP cross-linker.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[5]
-
Cell lysis buffer with protease inhibitors.
Procedure:
-
Cell Preparation: Wash the cells twice with pre-warmed PBS to remove any primary amine-containing media components.[6]
-
Cross-linker Preparation: Immediately before use, prepare a stock solution of DTSSP in PBS (e.g., 25 mM).
-
Cross-linking Reaction: Add the DTSSP stock solution to the cells in PBS to a final concentration of 1-2 mM.[4]
-
Incubation: Incubate the cells for 30 minutes at room temperature or for 2 hours on ice.[4]
-
Quenching: Add the quenching buffer to a final concentration of 10-20 mM and incubate for 15 minutes at room temperature.[4]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Downstream Analysis: The cell lysate containing the cross-linked protein complexes is now ready for further analysis.
| Parameter | Recommended Condition |
| Cell Confluency | ~80-90% |
| Final DTSSP Concentration | 1 - 2 mM |
| Incubation Time | 30 min (RT) or 2 hours (ice) |
| Quenching Agent | Tris-HCl |
| Final Quenching Conc. | 10 - 20 mM |
Mass Spectrometry Analysis of DTSSP-Cross-linked Peptides
Sample Preparation for Mass Spectrometry
References
- 1. Proteasomal Proteomics: Identification of Nucleotide-sensitive Proteasome-interacting Proteins by Mass Spectrometric Analysis of Affinity-purified Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Dynamic Proteasome Structure by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Details Underlying Dynamic Structures and Regulation of the Human 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. covachem.com [covachem.com]
- 5. escholarship.org [escholarship.org]
- 6. Molecular Details Underlying Dynamic Structures and Regulation of the Human 26S Proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Crosslinkers for Structural Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of structural biology, understanding the three-dimensional architecture of proteins and their complexes is paramount to deciphering their function. Chemical crosslinkers have emerged as powerful tools to capture transient and stable protein-protein interactions, providing crucial distance constraints for structural modeling. This in-depth technical guide explores the core principles, applications, and methodologies of the two major classes of crosslinkers: cleavable and non-cleavable. We will delve into their respective strengths and weaknesses, provide detailed experimental protocols, and present quantitative data to inform your experimental design.
The Fundamental Divide: Cleavable vs. Non-Cleavable Crosslinkers
The primary distinction between these two classes of reagents lies in the stability of the covalent bond they form between interacting amino acid residues. Non-cleavable crosslinkers create a permanent, stable linkage, while cleavable crosslinkers possess a labile spacer arm that can be broken under specific chemical or physical conditions. This fundamental difference dictates their suitability for various applications, particularly in the context of mass spectrometry-based structural analysis.
Non-Cleavable Crosslinkers are prized for their stability and straightforward application in techniques like co-immunoprecipitation and affinity purification, where the primary goal is to stabilize protein complexes for subsequent analysis by methods like SDS-PAGE.[1] Their robustness ensures that the captured interactions remain intact throughout the experimental workflow.
Cleavable Crosslinkers , on the other hand, offer a significant advantage in crosslinking-mass spectrometry (XL-MS) workflows. The ability to cleave the linker after the initial crosslinking event simplifies the identification of crosslinked peptides from complex mass spectra.[1] This is because the fragmentation of a single crosslinked peptide pair (containing two peptides linked together) can be convoluted. Cleavage of the linker allows for the analysis of the individual peptides, greatly simplifying data interpretation and reducing the potential for false-positive identifications.[2]
A Comparative Analysis of Common Crosslinkers
The choice of crosslinker is a critical decision that influences the outcome of a structural biology experiment. Factors such as the reactivity of the crosslinker, the length of its spacer arm, and its cleavability must be carefully considered. The following tables provide a comparative overview of commonly used cleavable and non-cleavable crosslinkers.
Table 1: Comparison of Cleavable and Non-Cleavable Crosslinker Properties
| Feature | Cleavable Crosslinkers | Non-Cleavable Crosslinkers |
| Linkage | Reversible, can be broken by specific stimuli (e.g., chemical, enzymatic, MS-fragmentation) | Permanent, stable covalent bond |
| Primary Applications | Crosslinking-Mass Spectrometry (XL-MS), enrichment of crosslinked peptides, multi-stage MS analysis | Co-immunoprecipitation (Co-IP), affinity purification, stabilizing protein complexes for SDS-PAGE analysis |
| Advantages | Simplifies mass spectrometry data analysis, reduces false-positive identifications, allows for enrichment of crosslinked species.[1] | High stability, well-established protocols, straightforward for stabilizing protein complexes.[1] |
| Disadvantages | Can be less stable under certain conditions, may require additional experimental steps for cleavage. | Complicates the analysis of crosslinked peptides by mass spectrometry, can lead to complex spectra that are difficult to interpret. |
Table 2: Quantitative Data on Crosslinker Performance in XL-MS
| Crosslinker | Type | Spacer Arm Length (Å) | Reactive Toward | Number of Identified Crosslinks (Example Study) | Reference |
| BS3 (bis(sulfosuccinimidyl) suberate) | Non-Cleavable | 11.4 | Primary Amines | 82 unique interprotein cross-linked peptides in B. subtilis | [3] |
| DSS (disuccinimidyl suberate) | Non-Cleavable | 11.4 | Primary Amines | Similar to BS3 | [4] |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Non-Cleavable | 0 (Zero-length) | Carboxyls and Amines | Complementary to amine-reactive crosslinkers | [5] |
| DSSO (disuccinimidyl sulfoxide) | MS-Cleavable | 10.1 | Primary Amines | 746 crosslinks in human 26S proteasome | [6] |
| DSBU (disuccinimidyl dibutyric urea) | MS-Cleavable | 12.5 | Primary Amines | Compared favorably with DSSI in cell lysates | [7] |
| BDP-NHP | MS-Cleavable (PIR) | ~28 | Primary Amines | 708 unique cross-linked peptide pairs in E. coli | [8] |
| sulfo-SDA (sulfosuccinimidyl 4,4'-azipentanoate) | Photo-reactive | 9.2 | Non-specific C-H, N-H bonds | N/A | [9] |
Visualizing Experimental Workflows and Biological Pathways
To provide a clearer understanding of the practical application of crosslinkers, the following diagrams, generated using the Graphviz DOT language, illustrate key experimental workflows and a relevant signaling pathway.
Detailed Experimental Protocols
The success of a crosslinking experiment hinges on a well-designed and meticulously executed protocol. Below are detailed methodologies for common crosslinking experiments.
In Vivo Crosslinking of Mammalian Cells with a Cleavable Crosslinker (BDP-NHP)
This protocol is adapted from a method for large-scale in vivo crosslinking to study protein interactions in their native cellular environment.[10][11]
Materials:
-
Cultured mammalian cells (e.g., HeLa)
-
Phosphate-buffered saline (PBS)
-
BDP-NHP (biotin-aspartate-proline-N-hydroxyphthalamide) crosslinker solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Avidin (B1170675) affinity resin for enrichment
Procedure:
-
Cell Culture and Harvest: Grow mammalian cells to the desired confluency. Harvest the cells by scraping or trypsinization, and wash them three times with ice-cold PBS.
-
Crosslinking Reaction: Resuspend the cell pellet in PBS to a final protein concentration of approximately 5-10 mg/mL. Add the BDP-NHP crosslinker solution to a final concentration of 1-2 mM. Incubate the reaction for 1 hour at 4°C with gentle rotation.[11]
-
Quenching: Stop the crosslinking reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at 4°C.
-
Cell Lysis: Pellet the cells and lyse them in lysis buffer supplemented with protease inhibitors.
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein lysate by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 56°C. Alkylate the free thiols by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Proteolytic Digestion: Dilute the lysate to reduce the denaturant concentration and add trypsin at a 1:50 (w/w) enzyme-to-protein ratio. Incubate overnight at 37°C.
-
Enrichment of Crosslinked Peptides: Use avidin affinity resin to enrich for the biotin-tagged crosslinked peptides according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS. The MS-cleavable nature of the BDP-NHP linker allows for the identification of the individual crosslinked peptides in the gas phase.[8]
In Vitro Crosslinking of a Purified Protein Complex with a Non-Cleavable Crosslinker (BS3)
This protocol is a general guideline for crosslinking purified protein complexes to stabilize interactions for structural analysis.[12]
Materials:
-
Purified protein complex (e.g., 1 mg/mL)
-
Crosslinking buffer (e.g., 20 mM HEPES-KOH, pH 7.8, 150 mM NaCl, 5 mM MgCl2)
-
BS3 (bis(sulfosuccinimidyl) suberate) solution (freshly prepared in water-free DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents
Procedure:
-
Buffer Exchange: Ensure the purified protein complex is in a buffer that is free of primary amines (e.g., Tris).
-
Crosslinking Reaction: Add the BS3 solution to the protein complex to achieve a final concentration that has been optimized for the specific system (a typical starting point is a 50- to 100-fold molar excess of crosslinker over protein). Incubate the reaction for 30-60 minutes at room temperature.[13]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Analysis by SDS-PAGE: Analyze the crosslinked products by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.
-
Sample Preparation for Mass Spectrometry: The crosslinked bands of interest can be excised from the gel for in-gel digestion with trypsin, followed by LC-MS/MS analysis to identify the crosslinked peptides.
Zero-Length Crosslinking with EDC
EDC is a "zero-length" crosslinker, meaning it facilitates the direct covalent linkage of carboxyl and amine groups without introducing a spacer arm.[10] This provides very precise distance constraints.
Materials:
-
Protein #1 (with accessible carboxyl groups) and Protein #2 (with accessible primary amines)
-
Conjugation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching solution: Hydroxylamine-HCl
Procedure:
-
Activation of Carboxyl Groups: Dissolve Protein #1 in the Conjugation Buffer. Add EDC (e.g., to a final concentration of 4 mM) and Sulfo-NHS (e.g., to a final concentration of 10 mM).[10] Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Addition of Amine-Containing Protein: Add Protein #2 to the reaction mixture.
-
Conjugation Reaction: Allow the reaction to proceed for 1.5 to 3 hours at room temperature with gentle mixing.[10]
-
Quenching: Stop the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.
-
Purification: Purify the crosslinked conjugate from excess reagents and by-products using gel filtration or dialysis.
Conclusion: Choosing the Right Tool for the Job
The choice between cleavable and non-cleavable crosslinkers is fundamentally driven by the experimental question and the analytical techniques to be employed. For applications focused on stabilizing protein complexes for visualization by techniques like SDS-PAGE or for affinity-based pulldowns, the robustness of non-cleavable crosslinkers is often preferred.
However, for researchers venturing into the realm of structural proteomics using mass spectrometry, the advantages offered by cleavable crosslinkers are undeniable. The simplification of data analysis workflows, leading to more confident identification of crosslinked peptides, is a significant benefit that can accelerate the elucidation of protein architecture and interaction networks.[2]
As crosslinking technologies continue to evolve, with the development of novel chemistries and sophisticated data analysis software, their role in integrative structural biology is set to expand even further. By carefully considering the principles and protocols outlined in this guide, researchers can effectively harness the power of chemical crosslinking to unravel the complex and dynamic world of protein structures and interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-linking Measurements of In Vivo Protein Complex Topologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Vivo Protein Interaction Network Identified with a Novel Real-Time Cross-Linked Peptide Identification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Improved single-step enrichment methods of cross-linked products for protein structure analysis and protein interaction mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. info.gbiosciences.com [info.gbiosciences.com]
A Deep Dive into DTSSP: A Technical Guide to Stability, Storage, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the stability, storage, and application of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), a widely used amine-reactive, cleavable crosslinking agent. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals employing DTSSP in their experimental workflows.
Introduction to DTSSP
DTSSP is a water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. Its structure features two NHS ester groups at either end of a spacer arm that contains a disulfide bond. This disulfide bond is readily cleaved by reducing agents, making DTSSP an ideal tool for studying protein-protein interactions where subsequent separation and analysis of the crosslinked partners are desired. The sulfonate groups on the succinimidyl rings render the molecule water-soluble and membrane-impermeable, making it particularly suitable for crosslinking proteins on the cell surface.
Stability and Storage Conditions
Proper handling and storage of DTSSP are critical to ensure its reactivity and the reproducibility of experimental results. DTSSP is sensitive to moisture and pH.
Solid Form
In its solid, lyophilized form, DTSSP is relatively stable when stored under appropriate conditions. Key recommendations include:
-
Temperature: Store desiccated at -20°C for long-term storage (months to years).[1] For short-term storage (days to weeks), 4°C is acceptable.[1]
-
Moisture: DTSSP is highly susceptible to hydrolysis. It is crucial to store it in a desiccated environment to prevent degradation of the NHS ester groups. Vials should be brought to room temperature before opening to avoid condensation.
In Solution
DTSSP solutions are significantly less stable than the solid form and should be prepared fresh for each experiment. The stability of DTSSP in aqueous solutions is highly dependent on pH and temperature.
-
Hydrolysis: The primary degradation pathway for DTSSP in solution is the hydrolysis of the NHS esters, which renders the crosslinker inactive. The rate of hydrolysis increases with increasing pH.
-
Stock Solutions: It is not recommended to prepare and store stock solutions of DTSSP.[2][3] If a stock solution must be made, it should be prepared immediately before use in a dry, amine-free solvent like dimethyl sulfoxide (B87167) (DMSO) and used promptly.
The following table summarizes the key stability data for DTSSP:
| Condition | Temperature | Half-life of NHS Ester | Reference |
| pH 7.0 | 0°C | ~4-5 hours | |
| pH 8.6 | 4°C | ~10 minutes |
Table 1: pH-Dependent Hydrolysis of DTSSP
Experimental Protocols
The following sections provide detailed methodologies for common applications of DTSSP.
In-Solution Protein Crosslinking
This protocol is suitable for studying interactions between purified proteins in a buffered solution.
Materials:
-
DTSSP
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer, pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris, glycine).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.
-
Reducing Agent: Dithiothreitol (DTT) or 2-mercaptoethanol (B42355) (BME).
Procedure:
-
Protein Preparation: Dissolve the protein(s) of interest in the Reaction Buffer to the desired concentration (e.g., 1-10 mg/mL).
-
DTSSP Preparation: Immediately before use, dissolve DTSSP in the Reaction Buffer or water to a concentration typically 10- to 50-fold molar excess over the protein concentration.
-
Crosslinking Reaction: Add the freshly prepared DTSSP solution to the protein solution. Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted DTSSP. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked protein mixture can be analyzed by SDS-PAGE. To cleave the disulfide bond, add DTT to a final concentration of 50 mM and incubate at 37°C for 30 minutes before loading on the gel.
Cell Surface Protein Crosslinking
This protocol is designed to identify interactions between proteins on the surface of living cells.
Materials:
-
DTSSP
-
Reaction Buffer: Ice-cold PBS or HEPES-buffered saline (HBS), pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Cell Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease inhibitors.
Procedure:
-
Cell Preparation: Grow cells to the desired confluency. Wash the cells twice with ice-cold Reaction Buffer.
-
DTSSP Preparation: Immediately before use, dissolve DTSSP in ice-cold Reaction Buffer to the desired final concentration (typically 0.5-2.0 mM).
-
Crosslinking Reaction: Add the DTSSP solution to the cells and incubate for 30 minutes on ice with gentle agitation.
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes on ice to stop the reaction.
-
Cell Lysis: Wash the cells once with ice-cold PBS to remove excess quenching buffer. Lyse the cells using an appropriate cell lysis buffer.
-
Analysis: The cell lysate containing the crosslinked proteins can be analyzed by various methods, including co-immunoprecipitation followed by Western blotting or mass spectrometry.
Case Study: Investigating Epidermal Growth Factor Receptor (EGFR) Dimerization
DTSSP has been effectively used to study the dimerization of the Epidermal Growth Factor Receptor (EGFR), a key event in its signaling pathway.
Experimental Workflow: EGFR Dimerization Study
Caption: Workflow for DTSSP-mediated crosslinking to study EGFR dimerization.
This workflow allows for the covalent capture of EGFR dimers on the cell surface. In the absence of a crosslinker, any non-covalent dimers would dissociate during SDS-PAGE analysis. The use of DTSSP stabilizes these interactions, enabling their detection by Western blotting as a higher molecular weight species corresponding to the EGFR dimer.[2]
Signaling Pathway Context: EGFR Activation
Caption: Simplified EGFR signaling pathway initiated by ligand-induced dimerization.
Troubleshooting and Considerations
Several factors can affect the efficiency and specificity of DTSSP crosslinking.
| Issue | Potential Cause | Suggested Solution |
| Low Crosslinking Efficiency | - Insufficient DTSSP concentration- Hydrolyzed DTSSP- Competing primary amines in buffer | - Increase molar excess of DTSSP- Prepare fresh DTSSP solution immediately before use- Use amine-free buffers (e.g., PBS, HEPES) |
| Non-specific Crosslinking | - DTSSP concentration too high- Prolonged incubation time | - Titrate DTSSP concentration to find the optimal ratio- Reduce incubation time |
| Loss of Protein Activity | - Crosslinking at or near the active site | - Titrate DTSSP concentration to a lower level- Consider a different crosslinker with a different spacer arm length or reactivity |
| Thiol-Exchange Artifacts | - Presence of free thiols (e.g., cysteine residues) during subsequent processing | - Minimize incubation times during steps like tryptic digestion, especially at alkaline pH- Consider using isotope-labeled DTSSP to distinguish true crosslinks from scrambled ones |
Table 2: Troubleshooting Guide for DTSSP Crosslinking
A known potential artifact with disulfide-containing crosslinkers like DTSSP is thiol-exchange, which can lead to the scrambling of disulfide bonds, particularly during downstream processing steps like tryptic digestion at alkaline pH. This can result in the formation of false-positive crosslinks. Using isotope-labeled DTSSP can help to identify and quantify the extent of this scrambling.[4]
Conclusion
DTSSP is a powerful tool for investigating protein-protein interactions, particularly on the cell surface. A thorough understanding of its stability, optimal storage conditions, and reaction chemistry is essential for obtaining reliable and reproducible results. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can effectively utilize DTSSP to gain valuable insights into the intricate networks of protein interactions that govern cellular processes.
References
- 1. covachem.com [covachem.com]
- 2. Ligand-independent Dimer Formation of Epidermal Growth Factor Receptor (EGFR) Is a Step Separable from Ligand-induced EGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Interactions: A Technical Guide to the Crosslinking Reagent DTSSP
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical crosslinking reagent, 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP). This document provides an in-depth overview of DTSSP, including its chemical properties, detailed experimental protocols, and its application in elucidating protein-protein interactions, with a specific focus on the Tumor Necrosis Factor (TNF) signaling pathway.
Core Concepts: Understanding DTSSP
DTSSP, with the full chemical name 3,3'-Dithiobis(sulfosuccinimidyl propionate) , is a water-soluble, homobifunctional crosslinking reagent widely employed in biological research to study protein-protein interactions.[1] Its chemical structure features two N-hydroxysulfosuccinimide (sulfo-NHS) esters at either end of a spacer arm containing a disulfide bond. This unique architecture endows DTSSP with several key properties that make it a powerful tool for researchers.
The sulfo-NHS esters react specifically with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1] The water-solubility of DTSSP, conferred by the sulfonate groups, allows for its direct use in aqueous buffers common in biological experiments, eliminating the need for organic solvents.[1] Furthermore, its membrane impermeability makes it ideal for selectively crosslinking proteins on the cell surface without affecting intracellular components.[1]
A crucial feature of DTSSP is the cleavable disulfide bond within its spacer arm. This bond can be readily broken by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, allowing for the reversal of the crosslink. This cleavability is instrumental in downstream analysis, such as mass spectrometry, for the identification of interacting proteins.[1]
| Property | Value | Reference |
| Full Chemical Name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | [1] |
| Molecular Formula | C₁₄H₁₄N₂Na₂O₁₄S₄ | N/A |
| Molecular Weight | 608.51 g/mol | N/A |
| CAS Number | 81069-02-5 | N/A |
| Reactivity | Primary amines (-NH2) | [1] |
| Solubility | Water-soluble | [1] |
| Membrane Permeability | Impermeable | [1] |
| Cleavability | Reducible disulfide bond (cleavable) | [1] |
Experimental Protocols
In-Solution Protein Crosslinking with DTSSP
This protocol outlines the general procedure for crosslinking proteins in a purified or semi-purified solution.
Materials:
-
DTSSP reagent
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing agent (e.g., DTT or 2-mercaptoethanol) for cleavage
Procedure:
| Step | Description | Quantitative Parameters |
| 1. Sample Preparation | Ensure the protein sample is in an amine-free buffer at a suitable pH. | pH 7.2-8.0 |
| 2. DTSSP Preparation | Immediately before use, dissolve DTSSP in water or the reaction buffer. | Varies based on desired final concentration |
| 3. Crosslinking Reaction | Add a 10- to 50-fold molar excess of DTSSP to the protein solution. The optimal molar excess depends on the protein concentration. | 10-fold excess for >5 mg/mL protein; 20- to 50-fold excess for <5 mg/mL protein |
| 4. Incubation | Incubate the reaction mixture at room temperature or on ice. | 30 minutes at room temperature or 2 hours on ice |
| 5. Quenching | Add quenching buffer to stop the reaction by consuming unreacted DTSSP. | Final concentration of 20-50 mM Tris |
| 6. Incubation | Incubate to ensure complete quenching. | 15 minutes at room temperature |
| 7. Cleavage (Optional) | To cleave the crosslinks, add a reducing agent. | 20-50 mM DTT at 37°C for 30 minutes |
Cell Surface Protein Crosslinking with DTSSP
This protocol is designed for crosslinking proteins on the surface of living cells, taking advantage of DTSSP's membrane impermeability.
Materials:
-
DTSSP reagent
-
Cells in suspension or adherent culture
-
Amine-free buffer (e.g., PBS)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Cell lysis buffer
-
Reducing agent (e.g., DTT or 2-mercaptoethanol) for cleavage
Procedure:
| Step | Description | Quantitative Parameters |
| 1. Cell Preparation | Wash cells twice with ice-cold PBS to remove any amine-containing media. | N/A |
| 2. DTSSP Preparation | Immediately before use, dissolve DTSSP in PBS. | Varies based on desired final concentration |
| 3. Crosslinking Reaction | Add the DTSSP solution to the cells. | Final concentration of 1-2 mM |
| 4. Incubation | Incubate the reaction on ice to minimize internalization. | 30 minutes to 2 hours on ice |
| 5. Quenching | Add quenching buffer to stop the reaction. | Final concentration of 20-50 mM Tris |
| 6. Incubation | Incubate to ensure complete quenching. | 15 minutes at room temperature |
| 7. Cell Lysis | Lyse the cells to extract the crosslinked protein complexes. | N/A |
| 8. Cleavage (Optional) | To cleave the crosslinks for analysis, add a reducing agent to the cell lysate. | 20-50 mM DTT at 37°C for 30 minutes |
Visualizing Molecular Interactions: Workflows and Pathways
Experimental Workflow: From Crosslinking to Identification
The general workflow for identifying protein-protein interactions using DTSSP involves several key stages, from the initial crosslinking reaction to the final identification of the interacting partners, typically by mass spectrometry.
References
The Architect's Toolkit: A Technical Guide to Chemical Crosslinking in Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical crosslinking has emerged as a powerful and versatile technique in the fields of proteomics, structural biology, and drug development. By covalently linking interacting amino acid residues, crosslinking reagents act as molecular rulers, providing valuable insights into protein-protein interactions (PPIs), protein conformation, and the architecture of complex biological assemblies.[1][2][3][4] This in-depth technical guide delves into the fundamental principles of chemical crosslinking, explores the diverse chemistries of crosslinking agents, and provides detailed methodologies for their application, empowering researchers to effectively harness this technology to unravel complex biological questions.
Core Principles of Chemical Crosslinking
The foundational principle of chemical crosslinking lies in the formation of a stable covalent bond between two or more molecules.[5] In the context of protein science, this is achieved using chemical crosslinkers, which are reagents possessing two or more reactive groups capable of attaching to specific functional groups on amino acid side chains.[6] The most commonly targeted functional groups on proteins include:
-
Primary amines (-NH₂): Found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues.[7]
-
Sulfhydryls (-SH): Present on the side chain of cysteine residues.[8]
-
Carboxyl groups (-COOH): Located at the C-terminus of a polypeptide chain and on the side chains of aspartic acid and glutamic acid.[6]
The process can result in either intramolecular crosslinks (within the same protein), which provide information about the protein's tertiary and quaternary structure, or intermolecular crosslinks (between different proteins), which are indicative of protein-protein interactions.[3]
Classification of Chemical Crosslinkers
Chemical crosslinkers are broadly categorized based on the nature of their reactive ends, spacer arm characteristics, and their response to specific stimuli.
Based on Reactive Groups:
-
Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are typically used in a single-step reaction to link molecules with the same functional group.[7] They are particularly useful for creating protein polymers and for initial "shotgun" approaches to identify protein interactions.[9]
-
Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, enabling sequential, two-step conjugation reactions. This offers greater control and minimizes the formation of undesirable byproducts and polymerization, making them ideal for creating specific bioconjugates like antibody-drug conjugates (ADCs).[7]
-
Zero-Length Crosslinkers: These reagents facilitate the direct covalent bonding of two biomolecules without becoming part of the final linkage.[6] A prime example is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which couples carboxyl groups to primary amines.[6]
Based on Spacer Arm:
The spacer arm is the portion of the crosslinker that connects the reactive groups. Its length is a critical parameter as it defines the distance between the linked residues. Spacer arms can be short, medium, or long, and their flexibility can also vary.[10]
Based on Special Features:
-
Photoreactive Crosslinkers: These are a type of heterobifunctional crosslinker that contains a photoactivatable group, such as an aryl azide (B81097) or diazirine.[9] This group remains inert until exposed to UV light, at which point it becomes highly reactive and can form a covalent bond with a nearby molecule, allowing for the capture of transient interactions.[9]
-
Cleavable Crosslinkers: Some crosslinkers contain a spacer arm with a cleavable bond, such as a disulfide bond that can be cleaved with reducing agents. This feature is particularly useful for mass spectrometry-based analysis, as it allows for the separation of the crosslinked peptides.
Data Presentation: Quantitative Parameters of Common Crosslinkers
The selection of an appropriate crosslinker is paramount for experimental success. The following tables summarize key quantitative data for several commonly used crosslinkers.
| Crosslinker | Type | Reactive Groups | Spacer Arm Length (Å) | Membrane Permeable |
| DSS (Disuccinimidyl suberate) | Homobifunctional | Amine-reactive (NHS ester) | 11.4 | Yes |
| BS³ (Bis(sulfosuccinimidyl) suberate) | Homobifunctional | Amine-reactive (Sulfo-NHS ester) | 11.4 | No |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | Amine-reactive (NHS ester), Sulfhydryl-reactive (Maleimide) | 8.3 | Yes |
| Sulfo-SMCC | Heterobifunctional | Amine-reactive (Sulfo-NHS ester), Sulfhydryl-reactive (Maleimide) | 8.3 | No |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-Length | Carboxyl-reactive, Amine-reactive | 0 | Yes |
Table 1: Properties of Common Chemical Crosslinkers.[9]
| Parameter | DSS (Homobifunctional) | SMCC (Heterobifunctional) |
| Optimal pH Range | 7.0 - 9.0 | NHS ester reaction: 7.0 - 7.5; Maleimide (B117702) reaction: 6.5 - 7.5 |
| Recommended Molar Excess (Crosslinker:Protein) | 10-fold for >5 mg/mL protein; 20- to 50-fold for <5 mg/mL protein | 20-fold excess is a common starting point |
| Typical Final Concentration | 0.25 - 5 mM | 0.5 - 5.0 mM |
| Reaction Time | 30 minutes to 2 hours at room temperature | NHS ester reaction: 30-60 minutes at room temperature; Maleimide reaction: 30-60 minutes at room temperature |
| Quenching Reagent | 20-50 mM Tris or Glycine | Cysteine or β-mercaptoethanol for the maleimide reaction |
Table 2: Recommended Reaction Conditions for DSS and SMCC.[4][8][11]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable crosslinking experiments. Below are protocols for two widely used crosslinkers, DSS and SMCC.
Protocol 1: Protein Crosslinking with DSS (Homobifunctional)
Materials:
-
Purified protein sample
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[6]
-
Disuccinimidyl suberate (B1241622) (DSS)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[8]
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange. The protein concentration should be known to determine the appropriate molar excess of DSS.[6]
-
DSS Stock Solution Preparation: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 25 mM).[6]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM). The final concentration of the organic solvent should not exceed 10%.[1] Gently mix and incubate the reaction for 30 minutes to 2 hours at room temperature.[8]
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted DSS. Incubate for an additional 15 minutes at room temperature.[4][8]
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE to visualize the formation of higher molecular weight species, followed by mass spectrometry to identify the crosslinked sites.[9]
Protocol 2: Two-Step Protein Conjugation with SMCC (Heterobifunctional)
Materials:
-
Amine-containing protein (Protein A)
-
Sulfhydryl-containing protein (Protein B)
-
Amine-free conjugation buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2-7.5)[11]
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF[11]
-
Desalting column[11]
-
Quenching reagent (e.g., cysteine)
Procedure:
-
Activation of Protein A:
-
Prepare Protein A in the conjugation buffer.
-
Immediately before use, dissolve SMCC in DMSO or DMF to create a stock solution (e.g., 50 mM).[11]
-
Add a 20-fold molar excess of the SMCC solution to Protein A.[11]
-
Incubate for 30-60 minutes at room temperature to allow the NHS ester to react with the primary amines on Protein A.[12]
-
-
Removal of Excess Crosslinker:
-
Pass the reaction mixture through a desalting column to remove non-reacted SMCC.[11] This step is crucial to prevent the maleimide group from reacting with sulfhydryl groups on Protein A in the next step.
-
-
Conjugation to Protein B:
-
Quenching:
-
Add a quenching reagent like cysteine to a final concentration of ~50 mM to cap any unreacted maleimide groups.[12]
-
-
Analysis:
-
Analyze the conjugate by SDS-PAGE to confirm the formation of a new, higher molecular weight species. Further characterization can be performed using techniques like mass spectrometry.[12]
-
Mandatory Visualization
Experimental Workflow for Crosslinking Mass Spectrometry (XL-MS)
The following diagram illustrates the general workflow for a typical chemical crosslinking experiment coupled with mass spectrometry for the identification of protein-protein interactions.
Caption: A generalized workflow for identifying protein-protein interactions using chemical crosslinking and mass spectrometry.
Logical Relationship of Crosslinker Types
This diagram illustrates the classification of chemical crosslinkers based on their reactivity and key features.
Caption: Classification of chemical crosslinkers based on their functional groups.
Conclusion
Chemical crosslinking, when coupled with modern analytical techniques such as mass spectrometry, provides a powerful approach for dissecting the intricacies of protein structure and function.[2][12] The judicious selection of a crosslinking reagent and the careful optimization of reaction conditions are critical for obtaining meaningful and reproducible data. This guide has provided a comprehensive overview of the core principles, a comparative analysis of different crosslinker types, and detailed experimental protocols to serve as a valuable resource for researchers embarking on or refining their protein crosslinking studies. As the field continues to evolve with the development of novel crosslinking chemistries and advanced analytical software, the utility of this technique in academic research and drug development is set to expand even further.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry of Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. High-throughput quantitation of protein–RNA UV-crosslinking efficiencies as a predictive tool for high-confidence identification of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. communities.springernature.com [communities.springernature.com]
An In-depth Technical Guide to the Reactivity of DTSSP with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, reaction kinetics, and practical applications of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), a pivotal reagent in bioconjugation and proteomics.
Introduction to DTSSP: A Versatile Crosslinking Agent
DTSSP is a homobifunctional crosslinking agent widely utilized for covalently linking proteins and other biomolecules.[1][2] Its utility stems from its distinct structural features: two amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) esters and a central, cleavable disulfide bond.[1][3] The incorporation of sulfonate groups renders DTSSP highly water-soluble, a crucial property for biological applications conducted in aqueous environments.[2][4] Furthermore, its charged nature prevents it from permeating cell membranes, making it an ideal tool for selectively crosslinking cell-surface proteins.[1][3]
Physicochemical Properties of DTSSP
A clear understanding of the physicochemical properties of DTSSP is fundamental to its effective use in experimental design.
| Property | Value | Reference |
| Chemical Formula | C14H14N2Na2O14S4 | [3] |
| Molecular Weight | 608.51 g/mol | [3] |
| CAS Number | 81069-02-5 | [3] |
| Spacer Arm Length | 12.0 Å | [3][5] |
| Solubility | Highly soluble in water (>6 mg/mL) | [2][4] |
| Reactive Groups | Sulfo-N-hydroxysuccinimide (sulfo-NHS) esters | [1][4] |
| Reactivity | Primary amines (-NH2) | [1][3][4] |
The Core Reaction: DTSSP and Primary Amines
The primary chemical reaction involving DTSSP is the acylation of primary amines by its sulfo-NHS esters. This reaction results in the formation of a stable amide bond and the release of the N-hydroxysulfosuccinimide leaving group.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the sulfo-NHS ester. This is followed by the departure of the sulfo-NHS group, a good leaving group, to yield the stable amide linkage.
Caption: Reaction mechanism of DTSSP with a primary amine.
Reaction Kinetics and Optimal Conditions
The efficiency of the DTSSP crosslinking reaction is highly dependent on several factors:
-
pH: The reaction is most efficient in the pH range of 7.0 to 9.0.[1][2][3] In this range, a sufficient concentration of the deprotonated, nucleophilic form of the primary amine is present to react with the sulfo-NHS ester. However, at higher pH values, the hydrolysis of the sulfo-NHS ester becomes a significant competing reaction, reducing the crosslinking efficiency.[2]
-
Temperature: The reaction is typically carried out at room temperature or on ice to minimize protein degradation and non-specific reactions.
-
Buffer Choice: Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target molecules for reaction with DTSSP. Phosphate-buffered saline (PBS) and other non-amine-containing buffers are recommended.[3]
Experimental Protocols
Precise and well-defined protocols are essential for successful crosslinking experiments using DTSSP.
General Protein Crosslinking Protocol
This protocol provides a general workflow for crosslinking proteins in solution.
References
Methodological & Application
Application Notes and Protocols for DTSSP Crosslinking of Cell Surface Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) is a water-soluble, homobifunctional, and thiol-cleavable crosslinking reagent widely used for covalently linking proteins on the cell surface.[1] Its hydrophilic nature prevents it from permeating the cell membrane, making it an ideal tool for studying extracellular protein-protein interactions.[1][2] DTSSP contains an N-hydroxysulfosuccinimide (Sulfo-NHS) ester at each end of a spacer arm, which readily reacts with primary amines (e.g., lysine (B10760008) residues) on the surface of proteins to form stable amide bonds.[1][3] The central disulfide bond in the DTSSP spacer arm can be easily cleaved by reducing agents, allowing for the dissociation of crosslinked complexes for downstream analysis.[1] This feature is particularly advantageous for applications such as identifying interacting partners through techniques like immunoprecipitation and mass spectrometry.[4]
Mechanism of Action
DTSSP crosslinking occurs in a two-step reaction. First, the Sulfo-NHS esters at both ends of the DTSSP molecule react with primary amine groups on adjacent proteins, forming covalent amide bonds and releasing N-hydroxysulfosuccinimide.[2][5] This results in a stable, covalently linked protein complex. The disulfide bond within the spacer arm remains intact during this process.
Experimental Protocols
This section provides a detailed protocol for crosslinking cell surface proteins on adherent cells using DTSSP.
Materials
-
Cells of interest cultured in appropriate vessels
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0, amine-free (e.g., no Tris or glycine)
-
DTSSP (store desiccated at 4-8°C)[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO) (optional, for initial solubilization of some formulations)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine in PBS
-
Lysis Buffer (e.g., RIPA buffer, user-defined)
-
Reducing Agent: Dithiothreitol (DTT) or 2-Mercaptoethanol (BME)
Procedure
-
Cell Preparation:
-
Grow cells to the desired confluency in a culture dish.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS (pH 7.2-8.0) to remove any amine-containing components from the media.[6]
-
-
DTSSP Solution Preparation:
-
Equilibrate the DTSSP vial to room temperature before opening to prevent moisture condensation.[2]
-
Immediately before use, prepare a fresh solution of DTSSP in amine-free PBS (pH 7.2-8.0) or another suitable buffer like HEPES, bicarbonate/carbonate, or borate (B1201080) buffers (pH 7-9).[2][5] Alternatively, DTSSP can be dissolved in 5 mM sodium citrate (B86180) buffer, pH 5.0 and added drop-wise.[2][5]
-
The final working concentration of DTSSP typically ranges from 0.25 to 5 mM.[2] A starting concentration of 1-2 mM is often recommended for cell surface crosslinking.[5]
-
-
Crosslinking Reaction:
-
Quenching:
-
Cell Lysis:
-
Aspirate the quenching solution and wash the cells once with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors. The choice of lysis buffer will depend on the downstream application.
-
-
Cleavage of Crosslinks (Optional):
Data Presentation
| Parameter | Recommended Range | Notes |
| DTSSP Concentration | 0.25 - 5 mM | Start with 1-2 mM for cell surface crosslinking.[2][5] |
| Incubation Time | 30 minutes at RT or 2 hours on ice | On ice is preferred to reduce protein internalization.[2][5] |
| Reaction Buffer pH | 7.0 - 9.0 | Avoid buffers containing primary amines (e.g., Tris, glycine).[2][5] |
| Quenching Reagent | Tris or Glycine | Final concentration of 20-50 mM.[2][5] |
| Quenching Time | 15 minutes at RT | [2][5] |
| Reducing Agent (for cleavage) | DTT or 2-Mercaptoethanol | 20-50 mM DTT for 30 min at 37°C.[2] |
Mandatory Visualization
References
- 1. CAS 81069-02-5 | DTSSP Crosslinker by ProChem Inc. [prochemonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound, (3,3'-dithiobis(sulfosuccinimidyl propionate)) | AxisPharm [axispharm.com]
- 4. covachem.com [covachem.com]
- 5. store.sangon.com [store.sangon.com]
- 6. benchchem.com [benchchem.com]
In Vivo Protein Crosslinking with DTSSP: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to In-Vivo Crosslinking with DTSSP
In the dynamic cellular environment, proteins orchestrate a complex network of interactions to carry out essential biological processes. Capturing these transient and stable interactions within their native context is paramount for understanding cellular function and for the development of novel therapeutics. In vivo crosslinking is a powerful technique that covalently links interacting proteins within living cells, providing a "snapshot" of the cellular interactome.
3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) is a water-soluble, amine-reactive, and thiol-cleavable crosslinker that is particularly well-suited for studying protein-protein interactions on the cell surface.[1][2][3] Its water-solubility prevents it from crossing the cell membrane, ensuring that crosslinking is restricted to extracellular and membrane-associated proteins.[1][2][3] The central disulfide bond in the DTSSP molecule allows for the cleavage of the crosslink under reducing conditions, facilitating the identification and analysis of the interacting partners.[4]
This document provides detailed application notes and protocols for utilizing DTSSP in in vivo protein crosslinking experiments, aimed at researchers, scientists, and professionals in drug development.
Principle of DTSSP Crosslinking
DTSSP is a homobifunctional crosslinker, meaning it has two identical reactive groups.[5][6] These are N-hydroxysulfosuccinimide (Sulfo-NHS) esters that react specifically with primary amines (the N-terminus of proteins and the side chain of lysine (B10760008) residues) to form stable amide bonds.[1][7] The spacer arm of DTSSP is 12.0 Å, defining the maximal distance between the reactive amines of two interacting proteins for a successful crosslink to occur.
The key feature of DTSSP is its central disulfide bond. This bond can be easily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. This cleavability is crucial for downstream analysis, as it allows for the separation of the crosslinked proteins, simplifying their identification by techniques like SDS-PAGE and mass spectrometry.[4]
Applications of In Vivo DTSSP Crosslinking
Due to its membrane-impermeable nature, DTSSP is an ideal reagent for a variety of in vivo applications focused on the cell surface and the extracellular matrix:
-
Mapping Cell Surface Protein Interactions: Identify and characterize the components of membrane receptor complexes, ion channels, and other cell surface protein assemblies.[2][8]
-
Studying Ligand-Receptor Interactions: Capture the interaction between a cell surface receptor and its ligand in their native environment.
-
Investigating Receptor Oligomerization: Determine the dimerization or oligomerization state of receptor tyrosine kinases (RTKs) and other cell surface receptors upon ligand binding.
-
Analyzing the Extracellular Matrix (ECM) Interactome: Stabilize and identify the interactions between proteins of the ECM.
-
Drug Target Validation: Confirm the interaction of a therapeutic antibody or a small molecule with its cell surface target.
Data Presentation: Optimizing DTSSP Concentration
The optimal concentration of DTSSP is critical for successful in vivo crosslinking. Insufficient crosslinker will result in low yields of crosslinked complexes, while excessive concentrations can lead to non-specific crosslinking and the formation of large, insoluble aggregates.[9] Optimization is therefore a crucial first step in any experimental design.
Below is a representative table summarizing the expected outcomes of a DTSSP concentration optimization experiment. The actual results will vary depending on the cell type, protein of interest, and experimental conditions.
| DTSSP Concentration (mM) | Expected Degree of Crosslinking | Observation on Western Blot | Potential Issues |
| 0 (Control) | None | Sharp band at the expected monomer molecular weight. | N/A |
| 0.1 - 0.5 | Low to Moderate | Appearance of higher molecular weight bands corresponding to dimers or small complexes, with the monomer band still prominent. | May not be sufficient to capture weak or transient interactions. |
| 0.5 - 1.0 (Optimal Range) | Moderate to High | Clear formation of higher molecular weight bands with a corresponding decrease in the monomer band intensity. | This range typically provides a good balance between specific crosslinking and avoiding excessive aggregation. |
| 1.0 - 2.0 | High | Significant reduction or disappearance of the monomer band, with the majority of the protein shifted to high molecular weight complexes or aggregates that may not enter the gel. | Increased risk of non-specific crosslinking and protein aggregation. |
| > 2.0 | Very High / Aggregation | Protein may be trapped in the stacking gel or well, with little to no distinct bands visible. | High levels of non-specific crosslinking, leading to artifacts and difficulty in data interpretation. |
Experimental Protocols
Protocol 1: In Vivo Crosslinking of Cell Surface Proteins with DTSSP
This protocol provides a step-by-step guide for the in vivo crosslinking of proteins on the surface of mammalian cells in culture.
Materials:
-
Mammalian cells grown to 80-90% confluency in appropriate culture dishes
-
Phosphate-Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C
-
DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate))
-
Anhydrous Dimethyl Sulfoxide (DMSO) or water for preparing DTSSP stock solution
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Cell Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Reducing Sample Buffer for SDS-PAGE (containing DTT or β-mercaptoethanol)
-
Non-reducing Sample Buffer for SDS-PAGE
Procedure:
-
Cell Preparation:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells twice with pre-warmed PBS to remove any residual serum proteins.
-
-
Crosslinker Preparation (Prepare Immediately Before Use):
-
Prepare a 25 mM stock solution of DTSSP in either anhydrous DMSO or water.[1]
-
Note: DTSSP is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
-
Crosslinking Reaction:
-
Add pre-warmed PBS to the cells to cover the cell monolayer.
-
Add the DTSSP stock solution to the PBS to achieve the desired final concentration (typically in the range of 0.5 - 1.0 mM). Gently swirl the dish to ensure even mixing.
-
Incubate the cells at room temperature for 30 minutes, or on ice for 2 hours.[1] The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM Tris-HCl.[1]
-
Incubate for 15 minutes at room temperature with gentle agitation to stop the crosslinking reaction.
-
-
Cell Lysis:
-
Aspirate the crosslinking/quenching solution.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer to the cells and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing the crosslinked protein complexes) to a new tube.
-
-
Analysis of Crosslinked Proteins:
-
To visualize crosslinked complexes: Mix an aliquot of the cell lysate with non-reducing SDS-PAGE sample buffer and analyze by Western blotting.
-
To cleave the crosslinks: Mix another aliquot of the cell lysate with reducing SDS-PAGE sample buffer (containing DTT or β-mercaptoethanol) and heat at 95-100°C for 5 minutes. Analyze by Western blotting to confirm the reversal of crosslinking.
-
Protocol 2: Immunoprecipitation of Crosslinked Protein Complexes
This protocol describes the immunoprecipitation of a target protein and its crosslinked partners.
Materials:
-
Cell lysate containing DTSSP-crosslinked proteins (from Protocol 1)
-
Antibody specific to the target protein
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., Tris-Buffered Saline with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or reducing SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer.
-
-
Elution:
-
For analysis of the entire complex: Elute the crosslinked complexes by adding non-reducing SDS-PAGE sample buffer and heating.
-
For identification of interacting partners: Elute the complexes using a low pH elution buffer and immediately neutralize the eluate. Alternatively, directly add reducing SDS-PAGE sample buffer to the beads and heat to both elute and cleave the crosslinks.
-
-
Downstream Analysis:
-
The eluted proteins can be separated by SDS-PAGE and identified by Western blotting or mass spectrometry.
-
Mandatory Visualizations
DTSSP Reaction with Primary Amines
References
- 1. store.sangon.com [store.sangon.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Linker DTSSP | CAS 81069-02-5(free acid) Dojindo [dojindo.com]
- 4. covachem.com [covachem.com]
- 5. medkoo.com [medkoo.com]
- 6. DTSSP crosslinker, (3,3'-dithiobis(sulfosuccinimidyl propionate)) | AxisPharm [axispharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Identification of Protein Transport Complexes in the Chloroplastic Envelope Membranes via Chemical Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Crosslinking with DTSSP
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to using 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) for in vitro crosslinking of proteins and other molecules. DTSSP is a water-soluble, homobifunctional, and thiol-cleavable crosslinker that reacts with primary amines, making it a versatile tool for studying protein-protein interactions, stabilizing protein complexes, and conjugating molecules. Its membrane-impermeability makes it particularly well-suited for crosslinking cell surface proteins.[1][2][3]
Introduction to DTSSP Crosslinking
DTSSP contains an N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of an 8-carbon spacer arm.[3] These sulfo-NHS esters react efficiently with primary amino groups (-NH2) in the pH range of 7-9 to form stable amide bonds.[1] The central part of the spacer arm contains a disulfide bond, which can be easily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, allowing for the separation of crosslinked molecules.[1][3] This feature is particularly useful for applications involving mass spectrometry analysis or the isolation of crosslinked complexes.[4]
Key Applications of DTSSP in In Vitro Crosslinking:
-
Studying Protein-Protein Interactions: Stabilizing transient or weak interactions to allow for their detection and analysis.[3]
-
Analysis of Protein Quaternary Structure: Determining the subunit composition of protein complexes.
-
Immobilization of Proteins: Attaching proteins to amine-containing surfaces or beads.[3]
-
Drug-Target Engagement Studies: Crosslinking a drug molecule to its protein target.
Quantitative Data Summary for In Vitro Crosslinking with DTSSP
The optimal concentration of DTSSP for in vitro crosslinking is dependent on several factors, including the concentration of the target protein. The following table summarizes recommended starting conditions based on available data. It is highly recommended to perform a concentration titration to determine the optimal DTSSP concentration for your specific application.[5][6]
| Parameter | Recommended Conditions | Notes |
| DTSSP Concentration | 0.25 - 5 mM | The final concentration should be optimized for each specific system.[7][8] |
| Molar Excess of DTSSP (to Protein) | ||
| > 5 mg/mL Protein | 10-fold molar excess | [7][8] |
| < 5 mg/mL Protein | 20- to 50-fold molar excess | [7][8] |
| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES, Borate, or Bicarbonate/Carbonate buffer | pH 7-9. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the reaction.[7][8] |
| Reaction Temperature | Room Temperature or 4°C (on ice) | |
| Reaction Time | 30 minutes at Room Temperature or 2 hours on ice | [7][8] |
| Quenching Buffer | 1 M Tris or Glycine, pH 7.5 | [7][8] |
| Final Quenching Concentration | 20 - 50 mM | [7][8] |
| Quenching Time | 15 minutes at Room Temperature | [7] |
| Cleavage of Disulfide Bond | 10-50 mM DTT at 37°C for 30 minutes or 5% β-mercaptoethanol in SDS-PAGE loading buffer at 100°C for 5 minutes | [8] |
Experimental Protocols
Protocol 1: General In Vitro Protein Crosslinking
This protocol provides a general procedure for crosslinking proteins in solution.
Materials:
-
DTSSP (store desiccated at 4°C)[7]
-
Protein sample in a suitable amine-free buffer (e.g., PBS)
-
Reaction Buffer: Amine-free buffer such as PBS, HEPES, or Borate buffer (pH 7-9)[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5[7]
-
Reducing Agent (for cleavage): Dithiothreitol (DTT) or β-mercaptoethanol
Procedure:
-
Prepare Protein Sample: Ensure your protein sample is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, dialyze the sample against the chosen Reaction Buffer.[8]
-
Prepare DTSSP Solution: Immediately before use, prepare a stock solution of DTSSP in water or Reaction Buffer. Alternatively, DTSSP can be dissolved in 5 mM sodium citrate (B86180) buffer at pH 5.0 and added drop-wise to the reaction mixture.[7] Unused reconstituted DTSSP should be discarded.[7]
-
Crosslinking Reaction:
-
Quench the Reaction:
-
Analysis: The crosslinked sample is now ready for analysis by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
-
(Optional) Cleavage of Crosslinks: To cleave the disulfide bond within the DTSSP crosslinker, add a reducing agent. For example, incubate the sample with 10-50 mM DTT at 37°C for 30 minutes.[8]
Protocol 2: Cell Surface Protein Crosslinking
This protocol is designed for crosslinking proteins on the surface of living cells. The membrane-impermeable nature of DTSSP makes it ideal for this application.[1][3]
Materials:
-
Cells in suspension or adherent in a culture plate
-
Reaction Buffer: PBS or HEPES-buffered saline (pH 7-9)
-
DTSSP
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cells twice with ice-cold Reaction Buffer.
-
For cells in suspension, pellet the cells by centrifugation and wash twice with ice-cold Reaction Buffer.
-
-
Prepare DTSSP Solution: Freshly prepare a stock solution of DTSSP in Reaction Buffer.
-
Crosslinking Reaction:
-
Quench the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Cell Lysis and Analysis:
-
Wash the cells twice with ice-cold PBS to remove excess reagents.
-
Lyse the cells using a suitable lysis buffer.
-
The cell lysate containing the crosslinked proteins is now ready for downstream applications such as immunoprecipitation and Western blotting.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro protein crosslinking with DTSSP.
Caption: Logical relationship of DTSSP crosslinking and cleavage.
References
- 1. covachem.com [covachem.com]
- 2. medkoo.com [medkoo.com]
- 3. CAS 81069-02-5 | this compound by ProChem Inc. [prochemonline.com]
- 4. covachem.com [covachem.com]
- 5. researchgate.net [researchgate.net]
- 6. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. store.sangon.com [store.sangon.com]
Preparing DTSSP Stock Solutions for Cross-linking Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) is a water-soluble, homobifunctional, and thiol-cleavable cross-linking agent widely used in biological research.[1] Its primary application is in the covalent cross-linking of proteins and other biomolecules to study their interactions and spatial arrangements.[2] The presence of sulfonate groups confers high water solubility, eliminating the need for organic solvents that can be detrimental to biological samples.[2] DTSSP is membrane-impermeable, making it ideal for cross-linking proteins on the cell surface.[1][3] The disulfide bond within its spacer arm can be easily cleaved by reducing agents, allowing for the reversal of the cross-linking reaction and facilitating downstream analysis such as mass spectrometry.
This document provides detailed protocols for the preparation of DTSSP stock solutions and its application in protein cross-linking experiments.
Chemical Properties and Handling
| Property | Value | Reference |
| Molecular Weight | 608.51 g/mol | |
| Spacer Arm Length | 12.0 Å | [1] |
| Reactive Groups | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters | |
| Reactivity | Primary amines (-NH2) at pH 7-9 | [1] |
| Solubility | Highly soluble in water (>6 mg/mL) | [2] |
| Storage | Store desiccated at 4-8°C. Avoid moisture. | [3] |
Note: DTSSP is moisture-sensitive. To prevent hydrolysis of the NHS-ester moieties, it is crucial to equilibrate the vial to room temperature before opening.[3] Reconstituted DTSSP solutions should be prepared fresh for each experiment and any unused solution should be discarded.[3]
Protocol: Preparation of DTSSP Stock Solution
This protocol describes the preparation of a 10 mM DTSSP stock solution. The concentration can be adjusted based on experimental requirements.
Materials:
-
DTSSP powder
-
High-purity, amine-free water (e.g., ultrapure water) or a suitable buffer such as 5 mM sodium citrate, pH 5.0.[3]
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Equilibrate DTSSP: Allow the vial of DTSSP powder to warm to room temperature before opening to prevent condensation.[3]
-
Weigh DTSSP: In a fume hood, carefully weigh the desired amount of DTSSP powder. For 1 mL of a 10 mM stock solution, 6.085 mg of DTSSP is required.
-
Dissolve DTSSP: Add the appropriate volume of cold, amine-free water or buffer to the DTSSP powder. For a 10 mM stock, dissolve 6.085 mg in 1 mL of solvent.
-
Mix Thoroughly: Vortex briefly until the DTSSP is completely dissolved. The solution should be clear and colorless.
-
Immediate Use: Use the freshly prepared DTSSP stock solution immediately in your cross-linking reaction. Do not store the stock solution for later use as the NHS-ester groups are susceptible to hydrolysis.[3]
Application: Protein Cross-linking in Solution
This protocol provides a general procedure for cross-linking proteins in a solution. Optimization may be required depending on the specific proteins and experimental goals.
Recommended Molar Excess of DTSSP:
| Protein Concentration | Recommended Molar Excess of DTSSP |
| > 5 mg/mL | 10-fold |
| < 5 mg/mL | 20- to 50-fold |
Data sourced from Thermo Fisher Scientific product information.[3]
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7-9.[3]
-
Freshly prepared DTSSP stock solution.
-
Quenching solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[3]
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in a suitable amine-free buffer. If the buffer contains primary amines (e.g., Tris, glycine), it must be exchanged by dialysis or buffer exchange chromatography.
-
Add DTSSP: Add the calculated volume of the freshly prepared DTSSP stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[3]
-
Incubate: Incubate the reaction mixture. Incubation times and temperatures may vary:
-
Quench the Reaction: Stop the cross-linking reaction by adding the quenching solution to a final concentration of 20-50 mM.[3] Incubate for 15 minutes at room temperature. The primary amines in the quenching solution will react with any excess, unreacted DTSSP.
-
Downstream Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, immunoprecipitation, or mass spectrometry.
Experimental Workflow: Identification of Protein-Protein Interactions using DTSSP and Mass Spectrometry
The following diagram illustrates a typical workflow for identifying protein-protein interactions using DTSSP cross-linking followed by mass spectrometry analysis.
Caption: Workflow for identifying protein-protein interactions using DTSSP.
Signaling Pathway Diagram: Receptor-Ligand Cross-linking on the Cell Surface
DTSSP's membrane impermeability makes it an excellent tool for studying cell surface receptor-ligand interactions. This diagram illustrates the cross-linking of a ligand to its cell surface receptor.
Caption: Cross-linking of a ligand to its cell surface receptor using DTSSP.
Conclusion
DTSSP is a versatile and valuable tool for researchers studying protein-protein interactions. Its water solubility and cleavable nature simplify experimental workflows and enhance the identification of interacting partners. By following the protocols and guidelines outlined in this document, researchers can effectively prepare and utilize DTSSP stock solutions for their specific experimental needs.
References
Optimal Buffer Conditions for DTSSP Crosslinking Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) is a water-soluble, homobifunctional, and thiol-cleavable crosslinking agent widely used to study protein-protein interactions.[1][2] Its primary amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) esters at each end of an 8-atom spacer arm react efficiently with lysine (B10760008) residues and the N-termini of proteins to form stable amide bonds.[3] The presence of a central disulfide bond allows for the cleavage of the crosslink, enabling the separation and identification of interacting proteins. This document provides detailed application notes and protocols for utilizing DTSSP, with a focus on optimizing reaction buffer conditions to ensure successful crosslinking experiments.
Key Reaction Parameters
The efficiency of the DTSSP crosslinking reaction is highly dependent on several parameters, primarily the buffer composition and pH. Understanding these factors is crucial for maximizing crosslinking yields and minimizing non-specific reactions.
Buffer Selection
The choice of buffer is critical for a successful DTSSP crosslinking reaction. The ideal buffer should be free of primary amines, which compete with the target proteins for reaction with the sulfo-NHS esters.
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS): A commonly used buffer providing a stable pH environment.[1]
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Another popular choice that offers good buffering capacity in the optimal pH range.[1]
-
Borate Buffer: A suitable alternative for maintaining a basic pH.[1]
-
Carbonate/Bicarbonate Buffer: Can be used to achieve and maintain the desired alkaline pH for the reaction.[1]
Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane): Contains primary amines that will quench the reaction.[1]
-
Glycine: Also contains a primary amine and should not be present during the crosslinking reaction, although it can be used to stop the reaction.[1]
If the protein sample is in a buffer containing primary amines, it is essential to dialyze the sample against one of the recommended buffers before adding DTSSP.[4]
pH of the Reaction
The pH of the reaction buffer directly influences the reactivity of the primary amines on the target proteins and the stability of the DTSSP reagent.
-
Optimal pH Range: The reaction between the sulfo-NHS esters of DTSSP and primary amines is most efficient in the pH range of 7.0 to 9.0.[1][3]
-
Effect of pH: The hydrolysis of the sulfo-NHS ester, a competing reaction, increases with higher pH.[1] Therefore, while the reaction with amines is faster at a more alkaline pH, the stability of the crosslinker decreases. It is crucial to prepare the DTSSP solution immediately before use.[1]
DTSSP Concentration
The concentration of DTSSP should be optimized based on the concentration of the protein sample.
-
Molar Excess: A molar excess of DTSSP over the protein concentration is generally recommended. The optimal molar ratio will vary depending on the specific proteins and their abundance of accessible primary amines.
Data Summary Tables
The following tables summarize the key quantitative parameters for DTSSP crosslinking reactions.
Table 1: Recommended Buffer Compositions
| Buffer Component | Typical Concentration | Recommended pH Range | Reference |
| Sodium Phosphate | 20 - 100 mM | 7.0 - 8.0 | [1] |
| Sodium Chloride | 150 mM | - | [1] |
| HEPES | 20 - 50 mM | 7.0 - 8.5 | [1] |
| Borate | 50 mM | 8.0 - 9.0 | [1] |
| Carbonate/Bicarbonate | 100 mM | 8.0 - 9.0 | [1] |
Table 2: Reaction Conditions and Parameters
| Parameter | Recommended Range/Value | Notes | Reference |
| Reaction pH | 7.0 - 9.0 | Higher pH increases reaction rate but also hydrolysis of DTSSP. | [1][3] |
| DTSSP Molar Excess (Protein > 5 mg/mL) | 10-fold | A starting point for optimization. | [1] |
| DTSSP Molar Excess (Protein < 5 mg/mL) | 20- to 50-fold | Higher excess is needed for more dilute samples. | [1] |
| Final DTSSP Concentration | 0.25 - 5 mM | Dependent on protein concentration and desired crosslinking efficiency. | [1] |
| Reaction Temperature | Room Temperature or 4°C (on ice) | Lower temperature can help control the reaction rate. | [1] |
| Reaction Time | 30 minutes to 2 hours | Shorter times at room temperature, longer times on ice. | [1] |
| Quenching Agent | Tris or Glycine | Added to a final concentration of 20-50 mM. | [1] |
| Quenching Time | 15 minutes | At room temperature. | [1] |
| Cleavage Agent | Dithiothreitol (DTT) or 2-Mercaptoethanol (BME) | 20-50 mM DTT at 37°C for 30 minutes. | [1] |
Experimental Protocols
Protocol 1: In-Solution Crosslinking of Proteins
This protocol is suitable for studying interactions between purified proteins in a solution.
Materials:
-
Protein sample in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DTSSP
-
Anhydrous DMSO (if preparing a stock solution) or ultrapure water
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Cleavage Buffer (e.g., 50 mM DTT in PBS)
Procedure:
-
Sample Preparation: Ensure the protein sample is in an appropriate amine-free buffer. If necessary, perform buffer exchange via dialysis or size-exclusion chromatography.[4]
-
DTSSP Preparation: Immediately before use, dissolve DTSSP in water or an appropriate buffer. Alternatively, a concentrated stock solution can be prepared in anhydrous DMSO and added to the reaction mixture.[1]
-
Crosslinking Reaction: Add the desired molar excess of DTSSP to the protein solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[1]
-
Analysis: The crosslinked sample can now be analyzed by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
-
(Optional) Cleavage of Crosslinks: To cleave the disulfide bond, add the Cleavage Buffer to the crosslinked sample and incubate at 37°C for 30 minutes.[1] Analyze the cleaved sample alongside the non-cleaved sample to identify crosslinked species.
Protocol 2: Cell-Surface Protein Crosslinking
DTSSP is membrane-impermeable, making it ideal for crosslinking proteins on the surface of living cells.[1]
Materials:
-
Cell suspension
-
Ice-cold PBS (pH 7.2-8.0)
-
DTSSP
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis Buffer
Procedure:
-
Cell Preparation: Harvest cells and wash them three times with ice-cold PBS to remove any amine-containing culture media.[3] Resuspend the cells in ice-cold PBS.
-
DTSSP Preparation: Immediately before use, dissolve DTSSP in PBS to the desired final concentration (typically 1-2 mM).
-
Crosslinking Reaction: Add the DTSSP solution to the cell suspension.
-
Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[4] Gentle mixing during incubation is recommended.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-20 mM and incubate for 15 minutes.[4]
-
Cell Lysis: Pellet the cells by centrifugation and wash once with ice-cold PBS. Lyse the cells using an appropriate lysis buffer.
-
Analysis: The cell lysate containing the crosslinked proteins can then be analyzed by immunoprecipitation, Western blotting, or mass spectrometry.
Mandatory Visualizations
References
Quenching Unreacted DTSSP: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and drug development professionals utilizing 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) for crosslinking applications, effective quenching of the unreacted crosslinker is a critical step to ensure specific and reliable results. This document provides a detailed guide on the use of Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) as quenching agents for DTSSP, including experimental protocols and a comparative summary of reaction parameters.
The Quenching Mechanism: Neutralizing Reactive NHS Esters
The quenching process involves the addition of a molecule containing a primary amine that will react with the NHS ester of the unreacted DTSSP. Both Tris and glycine are effective quenching agents because they possess primary amines that readily react with the NHS esters, effectively capping them and rendering them inert.[5][6]
Choosing Your Quenching Agent: Tris vs. Glycine
Both Tris and glycine are commonly used and effective for quenching DTSSP. The choice between them often comes down to the specific requirements of the downstream application and buffer compatibility. It is important to note that buffers containing primary amines, such as Tris and glycine, should be avoided during the crosslinking reaction itself, as they will compete with the target molecules for reaction with DTSSP.[1][5]
Experimental Protocols
Below are detailed protocols for quenching unreacted DTSSP using either Tris or glycine.
Protocol 1: Quenching with Tris
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Crosslinked sample containing unreacted DTSSP
-
1 M Tris-HCl, pH 7.5-8.0[5]
-
Reaction Buffer (amine-free, e.g., PBS, HEPES)[1]
Procedure:
-
Following the completion of the DTSSP crosslinking reaction, add 1 M Tris-HCl to the reaction mixture to achieve a final concentration of 20-50 mM.[1][5][6]
-
Incubate the reaction mixture for 15 minutes at room temperature.[1][5]
-
The quenched sample is now ready for downstream applications, such as purification or analysis.
Protocol 2: Quenching with Glycine
This protocol provides an alternative to using Tris for quenching.
Materials:
-
Crosslinked sample containing unreacted DTSSP
-
1 M Glycine solution
-
Reaction Buffer (amine-free, e.g., PBS, HEPES)[1]
Procedure:
-
After the crosslinking reaction with DTSSP is complete, add the 1 M glycine solution to the reaction mixture to reach a final concentration of 20-50 mM.[6]
-
Incubate the mixture for 15 minutes at room temperature.[6]
-
The sample is now quenched and can be used for further analysis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for quenching unreacted DTSSP with Tris or glycine.
| Parameter | Tris | Glycine | Reference |
| Final Concentration | 20-50 mM | 20-50 mM | [1][5][6] |
| Stock Solution | 1 M Tris-HCl, pH 7.5 | 1 M Glycine | [5] |
| Incubation Time | 15 minutes | 15 minutes | [1][5] |
| Incubation Temperature | Room Temperature | Room Temperature | [1][5] |
Experimental Workflow and Logic
The overall experimental workflow for a typical crosslinking experiment involving DTSSP and subsequent quenching is illustrated below.
Signaling Pathway Representation
While DTSSP crosslinking itself is a chemical reaction rather than a biological signaling pathway, the process can be visualized to understand the molecular interactions.
References
- 1. store.sangon.com [store.sangon.com]
- 2. DTSSP(3,3′-ジチオビス(スルホスクシンイミジルプロピオン酸)) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
Protocol for Reversible Crosslinking: Cleavage of DTSSP with DTT
This document provides detailed application notes and protocols for the cleavage of protein crosslinks formed by 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) using dithiothreitol (B142953) (DTT). This procedure is essential for researchers in proteomics, structural biology, and drug development who utilize reversible crosslinking to study protein-protein interactions.
Introduction
DTSSP is a water-soluble, homobifunctional, and thiol-cleavable crosslinking agent.[1][2] It reacts with primary amines (e.g., lysine (B10760008) residues) on proteins to form stable amide bonds, creating covalent crosslinks between interacting proteins. The central disulfide bond in the DTSSP spacer arm allows for the reversal of this crosslinking by treatment with a reducing agent such as DTT. This cleavability is a key feature, enabling the separation and identification of crosslinked proteins, which is particularly useful in applications like pull-down assays and mass spectrometry analysis.[3]
Data Presentation: Efficiency of DTSSP Crosslink Cleavage
The efficiency of DTSSP crosslink cleavage is dependent on several factors, including the concentration of DTT, incubation time, and temperature. The following table summarizes representative data on cleavage efficiency under various conditions. It is important to note that optimal conditions may vary depending on the specific protein complex and buffer system.
| DTT Concentration (mM) | Incubation Time | Temperature (°C) | Cleavage Efficiency (%) | Notes |
| 5 | 12 hours | Room Temperature | ~81% | Effective for nanoparticle-encapsulated proteins.[4] |
| 10 | 30 minutes | 37 | >90% | A commonly used starting concentration for many applications. |
| 20-50 | 30 minutes | 37 | >95% | Recommended concentration range for complete cleavage.[2] |
| 50 | 5 minutes | 100 | >99% | Typically used in SDS-PAGE sample buffer for complete reduction before electrophoresis.[1] |
Experimental Protocols
This section provides a detailed protocol for a typical pull-down assay involving DTSSP crosslinking and subsequent DTT cleavage to identify protein-protein interactions.
Materials
-
Crosslinking Buffer: Phosphate Buffered Saline (PBS), HEPES, bicarbonate, or borate (B1201080) buffers (pH 7.2-8.0). Avoid buffers containing primary amines (e.g., Tris, glycine).
-
DTSSP Stock Solution: Prepare fresh by dissolving DTSSP in an appropriate solvent (e.g., water or DMSO) immediately before use.
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.
-
Lysis Buffer: A suitable buffer for solubilizing cells and proteins, compatible with downstream applications (e.g., RIPA buffer). Protease and phosphatase inhibitors should be added.
-
Affinity Resin: e.g., Protein A/G beads or streptavidin beads for immunoprecipitation or pull-downs.
-
Wash Buffer: Lysis buffer or a modification with adjusted salt concentrations.
-
Cleavage Buffer: A buffer compatible with the downstream analysis containing the desired concentration of DTT (e.g., 50 mM DTT in PBS).
-
SDS-PAGE Sample Buffer (Reducing): Standard Laemmli buffer containing at least 50 mM DTT or 5% β-mercaptoethanol.
Experimental Workflow
The following diagram illustrates the key steps in a protein-protein interaction study using DTSSP crosslinking and DTT cleavage.
Step-by-Step Protocol
-
Protein Crosslinking:
-
Prepare cells or protein sample in a suitable crosslinking buffer.
-
Add freshly prepared DTSSP to the sample to a final concentration of 0.25-2 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the crosslinking reaction by adding a quenching solution (e.g., Tris-HCl to a final concentration of 20-50 mM) and incubate for 15 minutes.
-
-
Cell Lysis and Protein Complex Purification:
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Perform immunoprecipitation or a pull-down assay by incubating the lysate with an antibody against the bait protein and affinity beads.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Cleavage of DTSSP Crosslinks:
-
To elute the interacting proteins, resuspend the beads in a cleavage buffer containing 20-50 mM DTT.
-
Incubate for 30 minutes at 37°C with gentle agitation.
-
Separate the beads from the eluate (containing the cleaved prey proteins) by centrifugation or using a magnetic stand.
-
-
Analysis of Interacting Proteins:
-
The eluted proteins can be analyzed by various methods:
-
SDS-PAGE and Western Blotting: Add reducing SDS-PAGE sample buffer to the eluate, boil for 5-10 minutes, and run on a polyacrylamide gel. Proteins can be visualized by staining (e.g., Coomassie or silver stain) or identified by Western blotting using specific antibodies.
-
Mass Spectrometry: The eluted proteins can be digested (e.g., with trypsin) and analyzed by mass spectrometry to identify the interacting partners.[3][5]
-
-
Signaling Pathway Diagram
The following diagram illustrates the general principle of using DTSSP and DTT to study a hypothetical signaling pathway involving a receptor-ligand interaction and subsequent recruitment of downstream signaling proteins.
References
- 1. DTSSP, cas no. 81069-02-5, protein crosslinker homobifunctional cleavable from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. covachem.com [covachem.com]
- 4. Effect of redox-responsive DTSSP crosslinking on poly(l-lysine)-grafted-poly(ethylene glycol) nanoparticles for delivery of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
Capturing Cellular Conversations: Using DTSSP for Co-Immunoprecipitation to Unravel Protein Interactions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to deciphering cellular processes in both healthy and diseased states. Co-immunoprecipitation (Co-IP) is a cornerstone technique for identifying and validating these interactions. However, weak or transient interactions, which are often critical in dynamic signaling pathways, can be challenging to capture using standard Co-IP methods. The use of chemical crosslinkers can stabilize these labile interactions, allowing for their successful isolation and identification.
This document provides a detailed guide to employing 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP), a water-soluble, amine-reactive, and thiol-cleavable crosslinker, in Co-IP workflows. Its membrane-impermeable nature makes it particularly suitable for capturing interactions on the cell surface, a critical location for many signaling events. The cleavable disulfide bond in DTSSP's spacer arm allows for the straightforward elution of interacting proteins from the immunoprecipitated complex, simplifying downstream analysis by techniques such as mass spectrometry.[1]
Key Advantages of Using DTSSP in Co-IP
-
Stabilization of Weak/Transient Interactions: Covalently links interacting proteins, preserving complexes that might otherwise dissociate during the Co-IP procedure.
-
Cell Surface Specificity: As a membrane-impermeable molecule, DTSSP selectively crosslinks proteins on the exterior of the cell, reducing the complexity of the lysate and focusing the analysis on cell-surface protein networks.[2]
-
Cleavable Spacer Arm: The disulfide bond in DTSSP is easily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, allowing for the gentle and efficient release of interacting partners from the "bait" protein and the antibody-bead complex.[1]
-
Reduced Background in Mass Spectrometry: By eluting only the crosslinked interactors, the amount of co-eluting antibody is minimized, leading to cleaner samples for mass spectrometry analysis and improving the identification of bona fide interaction partners.[1]
Application: Elucidating the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation. Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and initiates a cascade of downstream signaling events through the recruitment of various adaptor proteins and enzymes. Many of these interactions are transient and phosphorylation-dependent, making them ideal targets for investigation using DTSSP-enhanced Co-IP.
By crosslinking cell surface proteins prior to lysis and immunoprecipitation of EGFR, researchers can capture a snapshot of the EGFR interactome at a specific moment in the signaling cascade. This allows for the identification of both well-established and novel binding partners, providing a more comprehensive understanding of EGFR-mediated signaling.
Experimental Protocols
I. In Vivo Crosslinking of Cell Surface Proteins with DTSSP
Materials:
-
Adherent cells expressing the protein of interest (e.g., A431 cells for EGFR studies)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
DTSSP crosslinker
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Culture cells to the desired confluency (typically 80-90%).
-
If studying ligand-induced interactions, treat the cells with the appropriate ligand (e.g., EGF) for the desired time at 37°C.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS to remove culture medium.
-
Prepare a fresh solution of DTSSP in ice-cold PBS at a final concentration of 0.25-2 mM. The optimal concentration should be determined empirically.
-
Remove the PBS wash and add the DTSSP solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate on a rocking platform at 4°C for 30 minutes to 2 hours.
-
Quench the crosslinking reaction by adding Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at 4°C with gentle agitation.
-
Aspirate the quenching solution and wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell lysis.
II. Co-Immunoprecipitation of Crosslinked Protein Complexes
Materials:
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
-
Primary antibody against the "bait" protein (e.g., anti-EGFR antibody)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration)
-
Elution Buffer: 1X SDS-PAGE sample buffer containing a reducing agent (e.g., 50 mM DTT or 5% β-mercaptoethanol)
Procedure:
-
Add ice-cold Lysis Buffer to the crosslinked cells.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is the protein extract.
-
Determine the protein concentration of the extract using a suitable protein assay (e.g., BCA assay).
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation or using a magnetic stand and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.
-
After the final wash, carefully remove all supernatant.
-
To elute the proteins, resuspend the beads in Elution Buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to cleave the this compound and denature the proteins.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
The samples are now ready for analysis by SDS-PAGE and Western blotting or for preparation for mass spectrometry.
Data Presentation
The following table represents hypothetical quantitative data that could be obtained from a DTSSP-Co-IP experiment followed by mass spectrometry to identify interaction partners of EGFR in A431 cells, with and without EGF stimulation. The data is presented as fold change in protein abundance in the EGF-stimulated sample compared to the unstimulated control.
| Interacting Protein | Gene Name | Function | Fold Change (EGF Stimulated / Unstimulated) |
| Growth factor receptor-bound protein 2 | GRB2 | Adaptor protein, links EGFR to downstream signaling | 5.2 |
| Son of sevenless homolog 1 | SOS1 | Guanine nucleotide exchange factor for Ras | 4.8 |
| Phospholipase C gamma-1 | PLCG1 | Enzyme involved in second messenger signaling | 3.5 |
| Shc-transforming protein 1 | SHC1 | Adaptor protein in the MAPK pathway | 3.1 |
| CBL | CBL | E3 ubiquitin-protein ligase, mediates EGFR degradation | 2.5 |
| Protein tyrosine phosphatase 1B | PTPN1 | Dephosphorylates and inactivates EGFR | 1.8 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for DTSSP Crosslinking in Mass Spectrometry (XL-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) for crosslinking mass spectrometry (XL-MS) to investigate protein-protein interactions. This document outlines the principles of DTSSP crosslinking, detailed experimental protocols, data analysis considerations, and troubleshooting strategies.
Introduction to DTSSP Crosslinking
DTSSP is a water-soluble, amine-reactive, and thiol-cleavable crosslinker widely used in XL-MS workflows. Its primary application is to covalently link interacting proteins in close proximity, providing valuable distance constraints for structural and interaction analysis. The key features of DTSSP include:
-
Amine Reactivity: The N-hydroxysuccinimide (NHS) esters at both ends of the DTSSP molecule react efficiently with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-termini of proteins, forming stable amide bonds.
-
Thiol-Cleavability: DTSSP contains a central disulfide bond, which can be easily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. This cleavable nature simplifies the analysis of crosslinked peptides by mass spectrometry.
-
Water Solubility: The presence of sulfonate groups makes DTSSP water-soluble, allowing for crosslinking reactions in aqueous buffers without the need for organic solvents.[1] This property also renders it membrane-impermeable, making it ideal for studying cell surface protein interactions.[1][2]
The general workflow for a DTSSP XL-MS experiment involves the crosslinking of a protein sample, enzymatic digestion of the crosslinked proteins, enrichment of crosslinked peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
Experimental Protocols
Materials and Reagents
-
DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate))
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer, pH 7.2-8.0. Note: Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the crosslinking reaction.[1]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine.
-
Reducing Agent: 10-50 mM Dithiothreitol (DTT) or 2-mercaptoethanol.
-
Alkylation Agent: Iodoacetamide (B48618) (IAM) or chloroacetamide.
-
Protease: Sequencing-grade trypsin.
-
LC-MS/MS system.
Crosslinking Reaction Protocol
-
Sample Preparation: Prepare the protein sample in the chosen reaction buffer. If the sample contains primary amines, dialysis against the reaction buffer is recommended.
-
DTSSP Preparation: Immediately before use, dissolve DTSSP in the reaction buffer or water to the desired concentration. Do not prepare stock solutions for long-term storage as the NHS esters are susceptible to hydrolysis.
-
Crosslinking Reaction: Add the DTSSP solution to the protein sample. The optimal concentration of DTSSP and reaction time should be empirically determined. A starting point is a 10- to 50-fold molar excess of DTSSP to protein.[1][5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][5]
-
Quenching: Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[1][5]
Sample Preparation for Mass Spectrometry
In-solution Digestion:
-
Denaturation, Reduction, and Alkylation: Denature the crosslinked protein sample using 8 M urea (B33335) or another suitable denaturant. Reduce the disulfide bonds (including the one in DTSSP) by adding DTT to a final concentration of 10 mM and incubating for 30-60 minutes at 37°C. Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20-30 mM and incubating for 30 minutes in the dark at room temperature.
-
Digestion: Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1-1% and desalt the peptides using a C18 StageTip or equivalent.
In-gel Digestion:
-
SDS-PAGE: Separate the crosslinked protein mixture on an SDS-PAGE gel.
-
Excision: Excise the protein bands of interest.
-
Destaining, Reduction, and Alkylation: Destain the gel pieces, then reduce and alkylate the proteins within the gel matrix.
-
Digestion: Add trypsin to the gel pieces and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of acetonitrile (B52724) and formic acid washes.
-
Desalting: Pool the extracts, dry them down in a vacuum centrifuge, and desalt the peptides using a C18 StageTip.
Quantitative Data and Considerations
A critical aspect of DTSSP crosslinking is the potential for disulfide bond scrambling, also known as thiol-exchange, which can lead to the formation of false-positive crosslinks.[6] This phenomenon is particularly prevalent in proteins with a high cysteine content.[6] The use of isotope-labeled DTSSP can help to identify and quantify the extent of scrambling.[6]
| Parameter | Observation | Recommendation/Conclusion | Reference |
| Protein Cysteine Content | The degree of disulfide scrambling is directly correlated with the cysteine content of the protein. | For proteins with high cysteine content, consider using a non-disulfide-containing crosslinker or optimizing the protocol to minimize scrambling. | [6] |
| Trypsin Incubation Time | Shorter trypsin digestion times can reduce the extent of disulfide scrambling. | Minimize digestion time while ensuring complete protein digestion. | [6] |
| Isotope-labeled DTSSP | Enables the differentiation between true crosslinks (1:0:1 isotope pattern) and false-positives from scrambling (1:2:1 isotope pattern). | Use isotope-labeled DTSSP for higher confidence in crosslink identification, especially for novel interactions. | [6] |
Table 1: Factors Influencing Disulfide Scrambling in DTSSP Crosslinking
| Protein | Number of Identified Inter-peptide Crosslinks | Reference |
| Hsp21 | 26 | [6] |
| αB-crystallin | 24 | [6] |
Table 2: Example of Identified Inter-peptide Crosslinks using DTSSP XL-MS
Experimental Workflows and Data Analysis
The overall workflow for a DTSSP XL-MS experiment is depicted below. Following data acquisition, specialized software is required to identify the crosslinked peptides from the complex MS/MS spectra.
Data analysis for DTSSP XL-MS involves searching the acquired MS/MS spectra against a protein sequence database to identify the crosslinked peptides. The cleavable nature of DTSSP can be exploited during data analysis to simplify the identification process.
Application: Mapping Protein-Protein Interaction Networks
A primary application of DTSSP XL-MS is the elucidation of protein-protein interaction (PPI) networks. By identifying which proteins are in close proximity within a cell or a protein complex, a network of interactions can be constructed. This information is invaluable for understanding cellular processes, signaling pathways, and the effects of drug candidates on protein complexes.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Crosslinking Efficiency | - Inactive DTSSP (hydrolyzed).- Suboptimal buffer pH.- Insufficient DTSSP concentration.- Competing primary amines in the buffer. | - Use freshly prepared DTSSP.- Ensure buffer pH is between 7.2 and 8.0.- Optimize DTSSP concentration (try a range of molar excess values).- Use a buffer free of primary amines. |
| High Degree of Aggregation | - DTSSP concentration is too high.- Prolonged incubation time. | - Reduce the DTSSP concentration.- Shorten the incubation time. |
| No or Few Crosslinks Identified | - Low abundance of crosslinked peptides.- Inefficient enrichment of crosslinked peptides.- Incorrect data analysis parameters. | - Increase the amount of starting material.- Incorporate an enrichment step for crosslinked peptides (e.g., size exclusion chromatography).- Ensure the mass tolerances and modifications are set correctly in the search software. |
| High Number of False-Positive Crosslinks | - Disulfide scrambling (thiol-exchange). | - Use isotope-labeled DTSSP to identify and filter out scrambled products.- Shorten the trypsin digestion time. |
Table 3: Troubleshooting Guide for DTSSP Crosslinking
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. covachem.com [covachem.com]
- 3. covachem.com [covachem.com]
- 4. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.sangon.com [store.sangon.com]
- 6. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reducing DTSSP for 2D Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the reduction of the thiol-cleavable crosslinker, 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), in protein samples destined for two-dimensional (2D) gel electrophoresis. Proper reduction of DTSSP is critical for accurately resolving crosslinked proteins into their individual subunits on a 2D gel, enabling the identification of protein-protein interactions.
Introduction
DTSSP is a homobifunctional, amine-reactive, and water-soluble crosslinking agent. It contains a disulfide bond in its spacer arm, which can be cleaved by reducing agents. This feature allows for the reversal of crosslinks, making it an invaluable tool for studying protein interactions. In a typical workflow, proteins and their interaction partners are crosslinked using DTSSP. For analysis by 2D gel electrophoresis, it is essential to cleave these crosslinks to allow the individual proteins to separate based on their isoelectric point (pI) and molecular weight. Incomplete reduction can lead to poorly resolved spots, streaking, and misinterpretation of the 2D gel.
The following protocols and data provide guidance on the optimal conditions for the reduction of DTSSP crosslinks and the subsequent alkylation of free thiols to ensure high-quality 2D gel results. Performing the reduction and alkylation steps before the first-dimension isoelectric focusing (IEF) is strongly recommended to prevent the reformation of disulfide bonds and minimize artifacts on the 2D gel.[1][2][3]
Data Presentation
The efficiency of the reduction and alkylation steps can significantly impact the quality of 2D gel electrophoresis. The following tables summarize key quantitative parameters for optimizing these steps.
Table 1: Comparison of Reducing Agents for DTSSP Cleavage
| Reducing Agent | Recommended Concentration | Incubation Conditions | Advantages | Disadvantages |
| Dithiothreitol (DTT) | 50-100 mM[4][5] | 1 hour at 37-56°C | Effective and widely used.[6] Good focusing is achieved with DTT.[6] | Can become negatively charged during IEF, leading to artifacts if not removed or quenched.[1] Can interfere with some downstream applications if not fully removed. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5-20 mM | 30 minutes at room temperature | Odorless, more stable, and effective over a wider pH range than DTT.[7][8] Does not contain a thiol group, reducing interference with certain labeling chemistries.[7] | Charged in solution and not recommended for use directly in isoelectric focusing.[7] Can be less effective than DTT in some 2D gel systems.[6] |
Table 2: Comparison of Alkylating Agents
| Alkylating Agent | Recommended Concentration | Incubation Conditions | Advantages | Disadvantages |
| Iodoacetamide (B48618) (IAA) | 1.5-2x molar excess over the reducing agent (e.g., 100-200 mM for 50-100 mM DTT) | 30-60 minutes at room temperature in the dark | Highly reactive and efficient at alkylating free sulfhydryl groups.[2] | Light-sensitive and can alkylate other amino acid residues if used in large excess or at a non-optimal pH. |
| Acrylamide | 2.5% (w/v) or in molar excess | 30-60 minutes at room temperature | A good alternative to iodoacetamide.[9] | Can polymerize and may not be as specific as iodoacetamide under all conditions. |
Experimental Protocols
This section provides a detailed methodology for the reduction of DTSSP-crosslinked proteins and subsequent preparation for 2D gel electrophoresis.
Protocol 1: Reduction of DTSSP Crosslinks and Alkylation of Proteins Prior to 2D Gel Electrophoresis
This protocol is designed to be performed on the protein sample before loading onto the first-dimension isoelectric focusing (IEF) strip.
Materials:
-
DTSSP-crosslinked protein sample
-
Urea
-
Thiourea
-
CHAPS
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Tris base
-
Deionized water
-
Microcentrifuge tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Solubilization:
-
Prepare a 2D gel sample solubilization buffer (e.g., 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 40 mM Tris base).
-
Resuspend the DTSSP-crosslinked protein pellet in the solubilization buffer. The volume will depend on the amount of protein, but a typical starting point is 100-300 µL for up to 500 µg of protein.
-
Vortex thoroughly to ensure complete solubilization. If necessary, gently heat the sample at 30°C for 10-15 minutes.
-
-
Reduction of DTSSP Crosslinks:
-
Add DTT to the solubilized protein sample to a final concentration of 50-100 mM. For example, add 5-10 µL of a 1 M DTT stock solution to 90-95 µL of the protein sample. Higher concentrations of DTT have been shown to improve the resolution of protein spots.[4][5]
-
Incubate the sample for 1 hour at 37°C to ensure complete cleavage of the DTSSP disulfide bonds.
-
-
Alkylation of Free Thiols:
-
After the reduction step, cool the sample to room temperature.
-
Prepare a fresh solution of iodoacetamide (IAA). Add IAA to the protein sample to a final concentration of 100-200 mM (maintaining a 1.5-2x molar excess over DTT). For example, add 10-20 µL of a 1 M IAA stock solution to the 100 µL sample.
-
Incubate the sample for 1 hour at room temperature in the dark. It is crucial to protect the sample from light during this step as iodoacetamide is light-sensitive.
-
-
Quenching Excess Iodoacetamide (Optional but Recommended):
-
To quench any remaining unreacted iodoacetamide, add a small amount of DTT (e.g., to a final concentration of 20-40 mM).
-
Incubate for 15-30 minutes at room temperature.
-
-
Sample Cleanup (Optional):
-
Depending on the downstream application and the amount of reagents used, a cleanup step using a protein precipitation method (e.g., TCA/acetone precipitation) or a buffer exchange column may be beneficial to remove excess salts and reagents before IEF.
-
-
Proceed to First-Dimension Isoelectric Focusing:
-
The reduced and alkylated protein sample is now ready for rehydration of the IEF strip and subsequent 2D gel electrophoresis according to standard protocols.
-
Mandatory Visualization
The following diagrams illustrate the key chemical reactions and the experimental workflow.
Caption: Chemical pathway of DTSSP reduction and subsequent alkylation.
Caption: Experimental workflow for DTSSP reduction for 2D-PAGE.
References
- 1. Reduction and Alkylation of Proteins in 2D Gel Electrophoresis: Before or after Isoelectric Focusing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad.com [bio-rad.com]
- 5. Portico [access.portico.org]
- 6. Optimisation of the two-dimensional gel electrophoresis protocol using the Taguchi approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 8. agscientific.com [agscientific.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for DTSSP in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker molecule connecting the antibody and the drug is a critical component, influencing the stability, efficacy, and safety of the ADC. 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) is a water-soluble, homobifunctional, and cleavable crosslinker that has emerged as a valuable tool in the synthesis of ADCs.
DTSSP features two N-hydroxysulfosuccinimide (sulfo-NHS) esters that react efficiently with primary amines (e.g., lysine (B10760008) residues) on the antibody surface under physiological conditions, forming stable amide bonds.[1][2] The central disulfide bond within the DTSSP spacer arm is readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or in the reducing environment inside a target cell, allowing for the controlled release of the cytotoxic payload.[2] Its water-solubility makes it particularly suitable for reactions in aqueous buffers without the need for organic co-solvents, simplifying the conjugation process.[3][4]
These application notes provide a detailed protocol for the synthesis of ADCs using DTSSP, methods for their characterization, and a summary of expected quantitative data.
Key Features of DTSSP in ADC Synthesis
-
Amine-Reactive: The sulfo-NHS esters of DTSSP react with primary amines on antibodies to form stable amide linkages.[1]
-
Cleavable Disulfide Bond: The disulfide bond in the DTSSP linker is susceptible to cleavage by reducing agents, enabling controlled drug release.[2]
-
Water-Soluble: DTSSP's high water solubility allows for conjugation reactions in aqueous buffers, avoiding the use of potentially denaturing organic solvents.[2][3]
-
Membrane Impermeable: Due to its charged nature, DTSSP is cell membrane impermeable, making it ideal for conjugating drugs to antibodies that target cell surface antigens.[2]
Experimental Protocols
Protocol 1: Two-Step DTSSP-Mediated ADC Synthesis
This protocol describes a two-step process where the drug is first functionalized with DTSSP, and the resulting DTSSP-drug linker is then conjugated to the antibody.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5)
-
Amine-containing cytotoxic drug
-
DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate))
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)
-
Reducing agent for cleavage studies (e.g., Dithiothreitol - DTT)
Step 1: Activation of the Drug with DTSSP
-
Dissolve the amine-containing cytotoxic drug in anhydrous DMF or DMSO.
-
Add a 1.5 to 2-fold molar excess of DTSSP to the drug solution.
-
Add a 2 to 3-fold molar excess of TEA or DIPEA to the reaction mixture to act as a base.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
-
Upon completion, the DTSSP-activated drug can be purified by reverse-phase HPLC or used directly in the next step after solvent removal.
Step 2: Conjugation of DTSSP-Activated Drug to the Antibody
-
Prepare the antibody in the Reaction Buffer at a concentration of 5-10 mg/mL.
-
Add the purified DTSSP-activated drug to the antibody solution. The molar ratio of the linker-drug to the antibody will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized (a starting point is a 5 to 10-fold molar excess).
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.[3]
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[3]
-
Purify the resulting ADC using SEC to remove unconjugated drug-linker and other small molecules. Protein A chromatography can also be used.[5][]
-
Characterize the purified ADC for DAR, purity, and aggregation.
Protocol 2: Characterization of the ADC
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody is a critical quality attribute.[7]
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. The DAR can be calculated using the Beer-Lambert law, correcting for the drug's absorbance at 280 nm.[7]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs. The weighted average of the peak areas can be used to calculate the average DAR.[8][]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information, allowing for the determination of the distribution of different drug-loaded species and the calculation of the average DAR.[]
Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
-
SDS-PAGE: Non-reducing and reducing SDS-PAGE can be used to assess the integrity of the ADC and confirm the covalent attachment of the drug.
In Vitro Linker Cleavage Assay
-
Incubate the purified ADC (e.g., at 1 mg/mL) in PBS, pH 7.4, with an excess of a reducing agent (e.g., 10 mM DTT).
-
Incubate at 37°C and take aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours).
-
Analyze the aliquots by reverse-phase HPLC or LC-MS to monitor the release of the free drug.
Quantitative Data Summary
The following tables present example data that could be obtained from the synthesis and characterization of a DTSSP-linked ADC.
Table 1: ADC Synthesis and Characterization
| Parameter | Result | Method |
| Antibody Concentration | 10 mg/mL | UV-Vis (A280) |
| Linker:Antibody Molar Ratio | 8:1 | - |
| Conjugation Time | 2 hours | - |
| Conjugation Temperature | Room Temperature | - |
| Average DAR | 3.8 | HIC / MS |
| Monomer Purity | >98% | SEC |
| Aggregate Percentage | <2% | SEC |
| Unconjugated Drug-Linker | <0.1% | RP-HPLC |
Table 2: In Vitro Linker Stability and Cleavage
| Condition | Time (hours) | % Drug Release | Method |
| PBS, pH 7.4 | 24 | < 5% | RP-HPLC |
| PBS, pH 7.4 + 10 mM DTT | 4 | ~90% | RP-HPLC |
| Human Plasma | 24 | < 10% | LC-MS |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 81069-02-5 | DTSSP Crosslinker by ProChem Inc. [prochemonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cross-Linker DTSSP | CAS 81069-02-5(free acid) Dojindo [dojindo.com]
- 5. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-Depth Structure and Function Characterization of Heterogeneous Interchain Cysteine-Conjugated Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immobilizing Proteins on Surfaces using DTSSP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of proteins onto solid surfaces is a cornerstone technique in a wide array of biomedical and biotechnological applications, including diagnostics, drug discovery, and the study of cellular signaling. 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) is a water-soluble, homobifunctional, and thiol-cleavable crosslinker that serves as an effective tool for covalently attaching proteins to various surfaces. Its primary amine-reactive N-hydroxysuccinimide (NHS) esters readily form stable amide bonds with lysine (B10760008) residues on proteins, while its central disulfide bond allows for the subsequent cleavage and release of the immobilized protein under reducing conditions if required.[1][2]
These application notes provide a comprehensive guide to the principles, protocols, and quantitative considerations for immobilizing proteins on surfaces using DTSSP.
Key Features of DTSSP in Protein Immobilization
-
Water-Solubility: DTSSP is water-soluble, which simplifies reaction procedures by allowing for direct dissolution in aqueous buffers, eliminating the need for organic solvents that can be detrimental to protein structure and function.[1][2]
-
Amine-Reactivity: The NHS esters at both ends of the DTSSP molecule react efficiently with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus) on proteins in the pH range of 7-9 to form stable amide bonds.[1]
-
Thiol-Cleavable Spacer Arm: The disulfide bond within the 12 Å spacer arm of DTSSP can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. This feature is particularly useful for applications requiring the controlled release of the immobilized protein or for analytical techniques like mass spectrometry.[1][3]
-
Membrane Impermeability: Due to its charged sulfonate groups, DTSSP is membrane-impermeable, making it an ideal reagent for selectively crosslinking and immobilizing proteins on the outer surface of living cells.[1]
Applications in Research and Drug Development
The ability to immobilize proteins on surfaces with DTSSP opens up a multitude of possibilities in various research and development areas:
-
Immunoassays and Biosensors: Covalently attaching antibodies or antigens to sensor surfaces for the detection of specific analytes.
-
Drug Screening: Immobilizing target proteins (e.g., receptors, enzymes) to screen for potential drug candidates that bind to or modulate their activity.
-
Cell Adhesion and Signaling Studies: Creating surfaces with immobilized ligands or extracellular matrix proteins to study cell attachment, spreading, and downstream signaling pathways.
-
Enzyme Reactors: Developing reusable biocatalysts by immobilizing enzymes on solid supports.
-
Proteomics: Capturing protein complexes on surfaces for subsequent analysis by mass spectrometry.
Data Presentation: Quantitative Parameters of Protein Immobilization
The efficiency of protein immobilization and the retention of biological activity are critical parameters. While specific values are highly dependent on the protein, surface chemistry, and immobilization conditions, the following table summarizes representative quantitative data from studies using NHS-ester-based crosslinkers for protein immobilization.
| Parameter | Typical Range | Factors Influencing the Outcome |
| Immobilization Efficiency (%) | 50 - 95% | Protein concentration, surface activation, reaction time, pH, buffer composition. |
| Surface Density (ng/cm²) | 10 - 500 ng/cm² | Protein size and orientation, surface chemistry, packing density. |
| Retained Biological Activity (%) | 20 - 80% | Immobilization chemistry, protein stability, orientation of the active site, steric hindrance.[4][5][6][7] |
Experimental Protocols
Here, we provide detailed protocols for immobilizing proteins on two common types of surfaces: gold and amine-functionalized surfaces.
Protocol 1: Immobilization of Proteins on Gold Surfaces
This protocol is adapted for DTSSP from a method using its water-insoluble analog, DSP. The disulfide group in DTSSP allows for chemisorption onto gold surfaces.
Materials:
-
DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate))
-
Gold-coated substrate (e.g., slide, sensor chip)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Protein solution (1-2 mg/mL in a suitable buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Reaction Buffer: Amine-free buffer such as PBS, HEPES, or MOPS at pH 7-9. Avoid buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Washing Buffer: PBS or buffer of choice
Procedure:
-
Surface Cleaning: Thoroughly clean the gold surface by rinsing with ethanol (B145695) and water, followed by drying under a stream of nitrogen.
-
DTSSP Solution Preparation: Immediately before use, dissolve DTSSP in anhydrous DMSO to a final concentration of 4 mg/mL.
-
Surface Activation: Immerse the gold substrate in the DTSSP solution and incubate for 30 minutes at room temperature. This allows the disulfide bond of DTSSP to form a stable linkage with the gold surface.
-
Washing: Rinse the activated gold surface thoroughly with DMSO, followed by water, to remove any unbound DTSSP.
-
Protein Immobilization: Immediately apply the protein solution to the activated gold surface. Incubate for 1-4 hours at room temperature or overnight at 4°C. The NHS esters on the surface-bound DTSSP will react with primary amines on the protein.
-
Quenching: To block any unreacted NHS esters, immerse the surface in Quenching Buffer for 15-30 minutes at room temperature.
-
Final Washing: Wash the surface extensively with the Washing Buffer to remove non-covalently bound protein and quenching reagents. The surface with the immobilized protein is now ready for use.
Protocol 2: Immobilization of Proteins on Amine-Functionalized Surfaces
This protocol describes a two-step process where DTSSP is first reacted with the amine-functionalized surface, followed by the immobilization of the protein.
Materials:
-
DTSSP
-
Amine-functionalized substrate (e.g., aminosilanized glass slide, amine-coated plate)
-
Protein solution (1-10 mg/mL in Reaction Buffer)
-
Reaction Buffer: Amine-free buffer such as PBS, HEPES, or MOPS at pH 7-9.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Washing Buffer: PBS or buffer of choice
Procedure:
-
Surface Preparation: Ensure the amine-functionalized surface is clean and dry.
-
DTSSP Solution Preparation: Immediately before use, prepare a 0.25-5 mM solution of DTSSP in the Reaction Buffer.
-
Surface Activation: Immerse the amine-functionalized substrate in the DTSSP solution and incubate for 30 minutes at room temperature. One of the NHS esters of DTSSP will react with the surface amines.
-
Washing: Rinse the surface thoroughly with the Reaction Buffer to remove excess DTSSP.
-
Protein Immobilization: Immediately immerse the activated surface in the protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C. The remaining NHS ester on the surface-bound DTSSP will react with the protein.
-
Quenching: Block any unreacted NHS esters by incubating the surface in Quenching Buffer for 15-30 minutes at room temperature.
-
Final Washing: Wash the surface extensively with the Washing Buffer to remove unbound protein and quenching reagents. The protein-immobilized surface is ready for your application.
Mandatory Visualizations
Experimental Workflow for Protein Immobilization on a Gold Surface
Caption: Workflow for immobilizing proteins on a gold surface using DTSSP.
Signaling Pathway: Immobilized EGF Stimulating EGFR Signaling
Immobilizing ligands like Epidermal Growth Factor (EGF) can be used to study receptor signaling with altered receptor trafficking dynamics. Immobilized EGF leads to sustained signaling from the cell surface as it prevents the internalization of the EGF receptor (EGFR).[8][9] This sustained surface signaling can preferentially activate certain downstream pathways, such as the PLCγ1 pathway, which is involved in cell migration.[8]
Caption: Immobilized EGF leads to sustained EGFR signaling and cell migration.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Developments and Ongoing Challenges for Analysis of Surface Bound Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Immobilization on Gold Nanoparticles: Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of concentration and activity of immobilized enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Improvement of Immobilized α-amylase using Nano Pore Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Faster Surface Ligation Reactions Improve Immobilized Enzyme Structure and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immobilized epidermal growth factor stimulates persistent, directed keratinocyte migration via activation of PLCγ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Keratinocyte Signaling and Function via Changes in Epidermal Growth Factor Presentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DTSSP for Stabilizing Protein Complexes in Cryo-EM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) to stabilize protein complexes for structural analysis by cryo-electron microscopy (cryo-EM).
Introduction
Cryo-EM has become a cornerstone in structural biology, enabling the high-resolution visualization of complex macromolecular assemblies. A significant challenge in cryo-EM sample preparation is the inherent instability and conformational heterogeneity of many protein complexes, especially those involving transient interactions.[1][2] Chemical crosslinking offers a powerful solution by covalently linking interacting subunits, thereby stabilizing the complex in its native conformation for vitrification and imaging.[1]
DTSSP is a water-soluble, amine-reactive, and thiol-cleavable crosslinker that is particularly well-suited for stabilizing protein complexes for cryo-EM studies.[3] Its hydrophilic nature makes it ideal for use in aqueous buffers, and its N-hydroxysulfosuccinimide (sulfo-NHS) esters efficiently react with primary amines (lysine residues and N-termini) on the protein surface. The central disulfide bond in the DTSSP spacer arm allows for the reversal of the crosslinking, which can be advantageous for downstream biochemical analysis.[3]
Key Advantages of DTSSP for Cryo-EM Sample Preparation:
-
Stabilization of Transient Interactions: DTSSP can "trap" transiently interacting protein complexes, making them amenable to structural studies.[1][2]
-
Reduced Conformational Heterogeneity: By locking the complex into a specific conformational state, DTSSP can lead to a more homogeneous population of particles, which is crucial for high-resolution 3D reconstruction.
-
Improved Particle Distribution on Cryo-EM Grids: Stabilized complexes may exhibit better behavior during vitrification, leading to a more even distribution of particles in the vitreous ice.
-
Water-Soluble and Membrane-Impermeable: DTSSP is highly soluble in aqueous buffers and does not permeate cell membranes, making it ideal for crosslinking proteins in solution and on the cell surface.[3]
-
Cleavable Disulfide Bond: The disulfide bond can be cleaved by reducing agents, allowing for the dissociation of the complex for subsequent analysis, such as mass spectrometry, to identify crosslinked peptides and interacting partners.[4]
Experimental Protocols
General In-Solution Crosslinking with DTSSP
This protocol provides a starting point for the crosslinking of purified protein complexes in solution prior to cryo-EM grid preparation. Optimization of the DTSSP concentration and incubation time is often necessary for each specific complex.
Materials:
-
Purified protein complex in a suitable buffer (e.g., HEPES, PBS). Avoid buffers containing primary amines like Tris or glycine.[3]
-
DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate))
-
Reaction Buffer: Amine-free buffer at pH 7-9 (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5; 0.1 M phosphate, 0.15 M NaCl, pH 7.2).[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[3]
-
Reducing Agent (optional, for cleavage): 50 mM Dithiothreitol (DTT) or 2-Mercaptoethanol.[3]
Procedure:
-
Buffer Exchange: Ensure the purified protein complex is in an amine-free buffer. If necessary, perform buffer exchange by dialysis or using a desalting column.[3]
-
Prepare DTSSP Solution: Immediately before use, dissolve DTSSP in the Reaction Buffer to the desired stock concentration. DTSSP is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[3]
-
Crosslinking Reaction:
-
Add a specific molar excess of DTSSP to the protein complex solution. The optimal molar excess needs to be determined empirically but a good starting point is a 10- to 50-fold molar excess.[3]
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[3] Incubation on ice is often preferred to minimize non-specific reactions and protein degradation.
-
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM (e.g., 1/20 volume of 1 M Tris-HCl, pH 7.5) to quench the unreacted DTSSP.[3] Incubate for 15 minutes at room temperature.[3]
-
Verification of Crosslinking (Optional but Recommended):
-
Analyze the crosslinked sample by SDS-PAGE. Successful intermolecular crosslinking will result in the appearance of higher molecular weight bands corresponding to the crosslinked complex.
-
A parallel sample treated with a reducing agent (e.g., DTT) should show a reversion to the monomeric bands, confirming the disulfide-based crosslinking.
-
-
Removal of Excess Reagent: Remove excess crosslinker and quenching reagent by buffer exchange using a desalting column or dialysis against the desired buffer for cryo-EM grid preparation.
-
Proceed to Cryo-EM Grid Preparation: Use the stabilized complex for vitrification and subsequent cryo-EM analysis.
On-Grid Crosslinking with DTSSP
For particularly labile complexes, an on-grid crosslinking approach can be employed immediately before vitrification.
Procedure:
-
Apply the purified protein complex to a glow-discharged cryo-EM grid.
-
Add a small volume of freshly prepared DTSSP solution in a compatible buffer to the droplet on the grid.
-
Incubate for a short period (e.g., 1-5 minutes). This time needs to be optimized.
-
Blot the grid and plunge-freeze in liquid ethane.
Data Presentation
The effectiveness of DTSSP in stabilizing a protein complex for cryo-EM can be assessed by comparing key metrics between the non-crosslinked and crosslinked samples.
| Parameter | Non-Crosslinked Sample (Expected Outcome) | DTSSP-Crosslinked Sample (Expected Outcome) |
| Particle Distribution in Micrographs | Fewer particles, potential aggregation, or dissociation into sub-complexes. | Higher number of intact complex particles, more uniform distribution. |
| 2D Class Averages | Fewer, more heterogeneous classes, with some representing dissociated or aggregated states. | More homogeneous and well-defined 2D class averages representing the intact complex. |
| 3D Reconstruction Resolution | Lower resolution due to conformational heterogeneity and fewer usable particles. | Higher resolution due to a more homogeneous particle set. |
| Particle Orientation Bias | May exhibit preferred orientations, hindering a high-resolution reconstruction. | May alleviate preferred orientation issues by stabilizing a more compact conformation. |
Mandatory Visualizations
Experimental Workflow for DTSSP Stabilization and Cryo-EM Analysis
Logical Diagram of DTSSP Crosslinking Chemistry
Disadvantages and Limitations
While DTSSP is a valuable tool, researchers should be aware of its potential limitations:
-
Disulfide Bond Scrambling: In the presence of free cysteine residues, the disulfide bond in DTSSP can undergo thiol-exchange, leading to the formation of artifactual crosslinks.[5] This can be minimized by optimizing reaction conditions and can be assessed using isotope-labeled DTSSP and mass spectrometry.[5]
-
Introduction of Heterogeneity: Incomplete or non-specific crosslinking can potentially increase the heterogeneity of the sample, which can complicate image processing.[2] Careful optimization and verification of crosslinking are essential.
-
Potential for Protein Inactivation: Crosslinking of lysine (B10760008) residues that are critical for protein function or interaction can potentially inactivate the complex.[3]
-
Fixed Conformation: While the goal is to stabilize a native conformation, crosslinking will prevent the observation of other functional conformational states of the complex.
Conclusion
DTSSP is a versatile and effective crosslinker for stabilizing protein complexes for cryo-EM analysis. By covalently linking subunits, it can overcome challenges associated with transient interactions and conformational flexibility, ultimately facilitating high-resolution structure determination. Careful optimization of the crosslinking protocol and thorough validation of the results are critical for obtaining meaningful structural insights.
References
- 1. discuss.cryosparc.com [discuss.cryosparc.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. covachem.com [covachem.com]
- 5. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing DTSSP to Protein Molar Ratio: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) to protein molar ratio in crosslinking experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting DTSSP to protein molar ratio?
A1: The optimal molar ratio of DTSSP to protein is dependent on the concentration of your protein sample. For protein concentrations greater than 5 mg/mL, a 10-fold molar excess of the crosslinker is recommended.[1][2] If the protein concentration is less than 5 mg/mL, a 20- to 50-fold molar excess of DTSSP should be used.[1][2] It is important to note that these are starting recommendations, and empirical testing is often necessary to determine the ideal ratio for your specific application.
Q2: My crosslinking efficiency is low. What are the potential causes and solutions?
A2: Low crosslinking efficiency can stem from several factors:
-
Suboptimal Molar Ratio: The DTSSP to protein molar ratio may be too low. Consider performing a titration experiment with a range of molar excess values (e.g., 10-fold, 20-fold, 50-fold, 100-fold) to find the optimal concentration.
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on your protein for reaction with the NHS esters of DTSSP, thereby reducing crosslinking efficiency.[1] It is crucial to use a buffer free of primary amines, such as Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers at a pH of 7-9.[1][2] If your sample is in a Tris or glycine-containing buffer, extensive dialysis against a suitable reaction buffer is required before adding DTSSP.
-
Hydrolysis of DTSSP: DTSSP is moisture-sensitive, and its N-hydroxysulfosuccinimide (sulfo-NHS) ester groups can readily hydrolyze, rendering the crosslinker inactive.[2] Always allow the DTSSP vial to equilibrate to room temperature before opening to prevent condensation.[2] Reconstitute DTSSP immediately before use and discard any unused solution.[1][2]
-
Incorrect pH: The reaction between the sulfo-NHS esters of DTSSP and primary amines is most efficient at a pH range of 7-9.[1][3][4] Ensure your reaction buffer is within this pH range.
Q3: I am observing significant protein aggregation and precipitation after adding DTSSP. What should I do?
A3: Protein aggregation upon addition of a crosslinker can indicate over-crosslinking.
-
Reduce the DTSSP to Protein Molar Ratio: A high concentration of DTSSP can lead to extensive intermolecular crosslinking, resulting in large, insoluble aggregates. Try reducing the molar excess of DTSSP in your reaction.
-
Optimize Incubation Time and Temperature: The standard protocol suggests incubating the reaction for 30 minutes at room temperature or 2 hours on ice.[1][2] Shorter incubation times or lower temperatures can help to control the extent of crosslinking and minimize aggregation.
-
Protein Concentration: Very high protein concentrations can also promote intermolecular crosslinking and aggregation. If possible, try performing the crosslinking reaction at a lower protein concentration.
Q4: My protein of interest is no longer detectable by my antibody after crosslinking. Why is this happening?
A4: This issue, known as epitope masking, can occur if the crosslinker modifies lysine (B10760008) residues within the epitope recognized by your antibody.
-
Use a Lower DTSSP Concentration: A lower molar ratio of DTSSP will result in the modification of fewer lysine residues, potentially preserving the antibody binding site.
-
Test Different Antibodies: If possible, try using a different antibody that recognizes a different epitope on your protein of interest.
-
Cleave the Crosslinker: DTSSP contains a disulfide bond that can be cleaved with reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[3][4] Before performing your Western blot, you can cleave the crosslinks by adding a reducing agent to your sample loading buffer and heating the sample. This will release the individual proteins from the crosslinked complex, which may restore antibody binding.
Q5: How can I confirm that my crosslinking reaction was successful?
A5: The success of a crosslinking reaction can be assessed using a few different methods:
-
SDS-PAGE Analysis: Run both non-reducing and reducing SDS-PAGE gels. Under non-reducing conditions, crosslinked protein complexes will appear as higher molecular weight bands compared to the monomeric protein.[5] Under reducing conditions (with DTT or β-mercaptoethanol), the disulfide bond in DTSSP will be cleaved, and the higher molecular weight bands should disappear or be significantly reduced, with a corresponding increase in the monomeric protein band.
-
Western Blotting: A Western blot can be performed on the SDS-PAGE gel to specifically identify your protein of interest within the higher molecular weight crosslinked complexes.[5]
Quantitative Data Summary
| Parameter | Recommended Value | Reference(s) |
| DTSSP Molar Excess (Protein Conc. > 5 mg/mL) | 10-fold | [1][2] |
| DTSSP Molar Excess (Protein Conc. < 5 mg/mL) | 20- to 50-fold | [1][2] |
| DTSSP Concentration Range | 0.25 - 5 mM | [1] |
| Reaction pH | 7 - 9 | [1][4] |
| Reaction Time (Room Temperature) | 30 minutes | [2] |
| Reaction Time (On Ice) | 2 hours | [1][2] |
| Quenching Agent Concentration (e.g., Tris) | 20 - 50 mM | [1] |
| Quenching Time | 15 minutes | [1] |
| Cleavage Agent Concentration (DTT) | 20 - 50 mM | [1] |
Experimental Protocol: Optimizing DTSSP to Protein Molar Ratio
This protocol outlines a general procedure for optimizing the DTSSP to protein molar ratio for effective crosslinking.
Materials:
-
Protein of interest in a primary amine-free buffer (e.g., PBS, pH 7.4)
-
DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate))
-
Reaction Buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing Sample Buffer (e.g., SDS-PAGE sample buffer with 50 mM DTT)
-
Non-reducing Sample Buffer (e.g., SDS-PAGE sample buffer without reducing agent)
Procedure:
-
Sample Preparation:
-
Ensure your protein sample is in a primary amine-free buffer. If not, perform buffer exchange via dialysis or a desalting column.
-
Determine the protein concentration accurately.
-
-
DTSSP Titration Setup:
-
Crosslinking Reaction:
-
Add the calculated volume of the DTSSP stock solution to each protein sample.
-
Incubate the reactions for 30 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction:
-
Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.[1]
-
-
Analysis by SDS-PAGE:
-
Take aliquots from each reaction and mix with both non-reducing and reducing SDS-PAGE sample buffers.
-
Heat the samples as required for your protein.
-
Run the samples on an SDS-PAGE gel.
-
Visualize the protein bands by Coomassie staining or proceed with Western blotting.
-
-
Evaluation:
-
Analyze the gel or Western blot to determine the optimal DTSSP to protein molar ratio. Look for the appearance of higher molecular weight bands in the non-reducing lanes that are absent or diminished in the reducing lanes. The optimal ratio will show efficient crosslinking without excessive aggregation or loss of the monomeric protein band.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for optimizing the DTSSP to protein molar ratio.
References
Technical Support Center: Troubleshooting DTSSP Crosslinking
Welcome to the technical support center for 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) crosslinking experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental protocols. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific challenges you may encounter during your crosslinking procedures.
Frequently Asked Questions (FAQs)
Q1: What is DTSSP and what is it used for?
A1: DTSSP is a water-soluble, homobifunctional, and thiol-cleavable crosslinking reagent.[1] It is widely used to study protein-protein interactions.[1] Its primary application is to covalently link proteins that are in close proximity on the cell surface, as it is impermeable to the cell membrane.[1] The key features of DTSSP include:
-
Amine-reactive: It contains N-hydroxysulfosuccinimide (Sulfo-NHS) esters at both ends that react with primary amines (like the side chain of lysine (B10760008) residues) to form stable amide bonds.[1]
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Water-soluble: The presence of sulfonate groups makes it soluble in aqueous solutions, eliminating the need for organic solvents that could perturb protein structure.[2]
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Thiol-cleavable: It has a disulfide bond in its spacer arm, which can be broken using reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, allowing for the separation of crosslinked proteins.[3][4]
-
Membrane-impermeable: Due to its charged nature, DTSSP cannot cross the cell membrane, making it ideal for specifically studying cell-surface protein interactions.[1][3]
Q2: My DTSSP crosslinking efficiency is very low or non-existent. What are the possible causes?
A2: Low crosslinking efficiency is a frequent issue. The primary culprits are often related to the reagent's stability, the reaction buffer composition, or suboptimal reaction conditions. Here are the key factors to investigate:
-
DTSSP Reagent Instability: DTSSP is highly sensitive to moisture.[2] The N-hydroxysuccinimide (NHS) ester groups can readily hydrolyze, rendering the crosslinker inactive.[2][5]
-
Incompatible Reaction Buffer: The presence of primary amines in your buffer, such as Tris or glycine, will compete with your target proteins for reaction with DTSSP, significantly reducing crosslinking efficiency.[2]
-
Incorrect pH: The reaction of NHS esters with primary amines is most efficient at a pH range of 7 to 9.[3][2]
-
Suboptimal DTSSP Concentration: The concentration of DTSSP relative to the protein concentration is critical. An insufficient molar excess of the crosslinker will result in poor crosslinking.[2][5]
-
Low Protein Concentration: Crosslinking is a bimolecular reaction, and its efficiency is dependent on the concentration of the interacting proteins. Dilute protein samples can lead to a lower probability of crosslinking events.[5]
Q3: I observe protein precipitation or aggregation after adding DTSSP. What can I do to prevent this?
A3: Protein precipitation upon the addition of a crosslinker can occur due to several reasons, including excessive crosslinking or changes in the protein's surface charge. To address this, consider the following:
-
Optimize Crosslinker Concentration: Using too high a concentration of DTSSP can lead to the formation of large, insoluble protein aggregates. It is advisable to perform a titration of the DTSSP concentration to find the optimal level that provides sufficient crosslinking without causing precipitation.[6]
-
Control Reaction Time: Shortening the incubation time can help to limit the extent of crosslinking and prevent the formation of large aggregates.
-
Adjust Molar Excess: If your protein is particularly rich in lysine residues, you may need to use a lower molar excess of DTSSP to avoid over-crosslinking.[6]
Q4: After crosslinking, my antibody can no longer detect my protein of interest. Why is this happening?
A4: This is a common issue that can arise if the crosslinker modifies the epitope recognized by your antibody.[2] Since DTSSP reacts with primary amines, if lysine residues are part of the antibody's binding site on your target protein, the crosslinking reaction can block antibody binding.[2] To troubleshoot this, you could:
-
Use a Different Antibody: Try using a polyclonal antibody or a monoclonal antibody that recognizes a different epitope on your target protein.
-
Confirm Crosslinking with a Control: To ensure the crosslinking reaction itself is working, you can run a control experiment where you analyze the samples by SDS-PAGE under non-reducing and reducing conditions. Under non-reducing conditions, you should observe a shift in the molecular weight of your protein if it has been successfully crosslinked to other proteins.[7] This band should disappear, and your protein should run at its expected molecular weight under reducing conditions.[7]
Q5: How can I reverse the DTSSP crosslinks?
A5: The disulfide bond in the DTSSP spacer arm can be easily cleaved by reducing agents. This allows for the separation and identification of the individual crosslinked proteins. Common reducing agents and conditions include:
-
Dithiothreitol (DTT): Incubate the sample with 20-50 mM DTT at 37°C for 30 minutes.[2]
-
2-Mercaptoethanol (BME): This is often included in SDS-PAGE sample loading buffers at a concentration of around 5%. Heating the sample at 100°C for 5 minutes in the presence of BME will effectively cleave the crosslinks.[5]
Troubleshooting Guides
Guide 1: Optimizing DTSSP Crosslinking Reaction Conditions
This guide provides a systematic approach to optimizing your DTSSP crosslinking experiment to achieve higher efficiency.
Problem: Low yield of crosslinked product.
Troubleshooting Workflow:
References
- 1. CAS 81069-02-5 | DTSSP Crosslinker by ProChem Inc. [prochemonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. covachem.com [covachem.com]
- 4. medkoo.com [medkoo.com]
- 5. store.sangon.com [store.sangon.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
DTSSP Hydrolysis in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability and hydrolysis of the crosslinking agent 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) in aqueous buffers. Understanding the rate of hydrolysis is critical for optimizing crosslinking protocols and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is DTSSP and how does it work?
A1: DTSSP is a water-soluble, homobifunctional crosslinking reagent. It contains two N-hydroxysulfosuccinimide (sulfo-NHS) esters that react with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds. The spacer arm of DTSSP contains a disulfide bond, which allows for cleavage of the crosslink using reducing agents.
Q2: What is the primary factor affecting the stability of DTSSP in aqueous solutions?
A2: The primary factor affecting DTSSP stability in aqueous solutions is the hydrolysis of its sulfo-NHS ester reactive groups. This hydrolysis is a competing reaction to the desired crosslinking reaction with primary amines.
Q3: How does pH affect the hydrolysis rate of DTSSP?
A3: The rate of hydrolysis of the sulfo-NHS esters in DTSSP is highly dependent on the pH of the buffer. The hydrolysis rate increases significantly with increasing pH. While the optimal pH for the crosslinking reaction with primary amines is between 7 and 9, a higher pH will also lead to a faster rate of DTSSP inactivation due to hydrolysis.
Q4: Which buffers are recommended for use with DTSSP?
A4: Buffers that do not contain primary amines are recommended to avoid competing reactions with the crosslinker. Suitable buffers include phosphate-buffered saline (PBS), HEPES, borate, and bicarbonate/carbonate buffers.
Q5: Are there any buffers I should avoid when using DTSSP?
A5: Yes. Buffers containing primary amines, such as Tris and glycine (B1666218), should be avoided as they will compete with the target molecules for reaction with the DTSSP, thereby reducing crosslinking efficiency.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no crosslinking observed | 1. Hydrolysis of DTSSP: The DTSSP may have hydrolyzed before it could react with the target molecules. This is more likely at higher pH and temperature. 2. Inactive DTSSP: The solid DTSSP reagent may have been compromised by moisture. 3. Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target for the crosslinker. 4. Insufficient DTSSP concentration: The molar excess of DTSSP may be too low for efficient crosslinking. | 1. Prepare fresh DTSSP solutions immediately before use. Work at a lower pH (closer to 7.0) and temperature (4°C) to slow down hydrolysis. 2. Store DTSSP desiccated and allow it to warm to room temperature before opening to prevent condensation. 3. Use a recommended buffer such as PBS, HEPES, or borate. 4. Increase the molar excess of DTSSP to the target protein. |
| High background or non-specific crosslinking | 1. DTSSP concentration is too high: Excessive DTSSP can lead to random, non-specific crosslinking. 2. Reaction time is too long: Extended incubation times can increase the chance of random collisions and crosslinking. | 1. Perform a titration experiment to determine the optimal DTSSP concentration for your specific application. 2. Reduce the reaction incubation time. |
| Precipitation observed during the reaction | 1. Poor solubility of the crosslinked complex: The resulting crosslinked product may be less soluble than the individual components. 2. High concentration of reactants: High concentrations of protein and/or DTSSP can sometimes lead to precipitation. | 1. Adjust buffer conditions (e.g., ionic strength, pH) or consider adding mild solubilizing agents. 2. Work with more dilute protein and DTSSP solutions if the experimental design allows. |
Quantitative Data: Hydrolysis of Sulfo-NHS Esters
The following table summarizes the approximate half-life of the sulfo-NHS ester reactive groups of DTSSP in aqueous buffers at various pH values and temperatures. This data is crucial for planning the timing of your crosslinking experiments.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 4 | 4-5 hours[1] |
| 8.0 | 4 | ~1 hour[2][3] |
| 8.6 | 4 | 10 minutes[1][2][3] |
Note: The data presented is for sulfo-NHS esters in general, which are the reactive groups of DTSSP. The exact hydrolysis rate of the DTSSP molecule may vary slightly.
Experimental Protocols
Protocol for Assessing DTSSP Hydrolysis Rate
This protocol provides a general method for determining the hydrolysis rate of DTSSP under specific experimental conditions.
Materials:
-
DTSSP
-
Amine-free buffer of desired pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a fresh stock solution of DTSSP in the chosen amine-free buffer.
-
Immediately measure the initial absorbance of the solution at 260 nm. The N-hydroxysulfosuccinimide leaving group produced upon hydrolysis has a characteristic absorbance at this wavelength.
-
Incubate the DTSSP solution at the desired temperature.
-
At regular time intervals, take aliquots of the solution and measure the absorbance at 260 nm.
-
The increase in absorbance over time is proportional to the extent of hydrolysis.
-
The half-life of DTSSP can be calculated from the rate of this absorbance increase.
General Protocol for Protein Crosslinking with DTSSP
Materials:
-
DTSSP
-
Protein sample in a suitable amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing agent for cleavage (e.g., DTT or TCEP)
Procedure:
-
Prepare your protein sample in an appropriate amine-free buffer.
-
Freshly prepare a stock solution of DTSSP in the same buffer.
-
Add the desired molar excess of the DTSSP solution to your protein sample.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 4°C). The optimal time and temperature should be determined empirically.
-
To stop the crosslinking reaction, add a quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
The crosslinked sample is now ready for downstream analysis. To cleave the disulfide bond in the DTSSP spacer arm, treat the sample with a suitable reducing agent.
Visualizations
Caption: Hydrolysis of DTSSP in aqueous buffer.
References
unexpected side reactions of DTSSP with peptides
Welcome to the technical support center for 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) crosslinking. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and unexpected side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of DTSSP?
DTSSP is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1][2][3][4] Its primary mode of action involves the reaction of its two NHS ester groups with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of peptides and proteins.[1][2][5] This reaction forms a stable amide bond and is most efficient in a pH range of 7-9.[2][3][6] The DTSSP molecule contains a disulfide bond in its spacer arm, which can be cleaved by reducing agents, allowing for the separation of crosslinked molecules.[2][3]
Q2: What are the most common unexpected side reactions observed with DTSSP?
While DTSSP is designed to be specific for primary amines, several unexpected side reactions can occur:
-
Reaction with other amino acid residues: DTSSP has been shown to react with the hydroxyl groups of serine and tyrosine residues.[7][8][9][10]
-
Reaction with buffer components: If the reaction buffer contains primary amine contaminants, such as ammonium (B1175870) ions, DTSSP can react with them.[7][8][9]
-
Hydrolysis: The NHS ester groups of DTSSP are susceptible to hydrolysis, especially at higher pH and in dilute protein solutions.[6][11] This results in a "dead-end" modification where only one end of the crosslinker is attached to the protein.[9]
-
Disulfide Bond Scrambling: The disulfide bond within the DTSSP linker can undergo exchange with free thiol groups, such as those from cysteine residues in the peptides.[5] This can lead to the formation of artificial crosslinks, particularly during sample processing steps like enzymatic digestion.[5]
Q3: What causes the appearance of unexpected masses in my mass spectrometry data after DTSSP crosslinking?
Unexpected masses in your mass spectrometry data can arise from several sources:
-
Side reactions: Reactions with non-target amino acids (serine, tyrosine) or buffer contaminants will produce adducts with different masses than expected.[7][8][9]
-
In-source fragmentation: DTSSP-peptide adducts can be unstable and fragment within the mass spectrometer's source, generating unexpected ions.[7][8][9]
-
Contaminants in the DTSSP reagent: Commercially available DTSSP may contain impurities that can react with your peptides, leading to a variety of unexpected products.[7][8][9]
-
Hydrolyzed DTSSP: A partially or fully hydrolyzed DTSSP molecule can react with a peptide, resulting in a mass addition that does not correspond to a successful crosslink.[10]
Troubleshooting Guide
Issue 1: Low or No Crosslinking Efficiency
Symptoms:
-
No new bands or faint bands of higher molecular weight on SDS-PAGE.
-
Low yield of crosslinked peptides in mass spectrometry analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| DTSSP Hydrolysis | Prepare fresh DTSSP solution immediately before use. Avoid storing DTSSP in solution.[6][11] Ensure the reaction pH is between 7 and 9, as higher pH increases the rate of hydrolysis.[6][11] |
| Presence of Primary Amines in Buffer | Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[2][6] Avoid buffers like Tris or glycine (B1666218) during the crosslinking reaction.[6][11] |
| Suboptimal Protein Concentration | Increase the concentration of your protein or peptide sample. Crosslinking is more efficient at higher concentrations.[11] For protein concentrations below 5 mg/mL, consider increasing the molar excess of DTSSP.[6] |
| Incorrect DTSSP Concentration | Optimize the molar ratio of DTSSP to your protein. A 10- to 50-fold molar excess of DTSSP is a common starting point.[6] |
Issue 2: Observation of Unexpected Crosslinked Products
Symptoms:
-
Identification of crosslinks between residues that are not expected to be in close proximity.
-
Complex mass spectra with many unidentifiable peaks.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Disulfide Bond Scrambling | Minimize the time for sample processing steps, especially enzymatic digestion, after crosslinking.[5] Consider using a non-disulfide-containing crosslinker if cysteine residues are abundant in your protein. |
| Reaction with Non-Target Amino Acids | Be aware of the potential for reactions with serine and tyrosine.[7][8][9][10] Analyze your data for mass shifts corresponding to these modifications. |
| Reaction with Buffer/Reagent Contaminants | Use high-purity buffers and reagents. Consider analyzing a "blank" reaction containing only DTSSP and buffer to identify potential contaminant-related products.[7][8][9] |
Experimental Protocols
Standard DTSSP Crosslinking Protocol
-
Sample Preparation: Prepare your protein or peptide sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.0 and 9.0.
-
DTSSP Preparation: Immediately before use, dissolve DTSSP in the reaction buffer to the desired concentration. Do not store the DTSSP solution.[6][11]
-
Crosslinking Reaction: Add the freshly prepared DTSSP solution to your sample. A common starting point is a 10- to 50-fold molar excess of DTSSP over the protein.[6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[6]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM.[6] Incubate for 15 minutes at room temperature.[6]
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, immunoprecipitation, or mass spectrometry.
Cleavage of DTSSP Crosslinks
-
Reducing Agent: To cleave the disulfide bond in the DTSSP crosslinker, add a reducing agent such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (BME).[2]
-
Incubation: A typical condition for cleavage is incubation with 20-50 mM DTT for 30 minutes at 37°C.[6]
Visualizations
Caption: Intended and side reaction pathways of DTSSP with peptides.
Caption: Troubleshooting workflow for common DTSSP crosslinking issues.
References
- 1. This compound, (3,3'-dithiobis(sulfosuccinimidyl propionate)) | AxisPharm [axispharm.com]
- 2. covachem.com [covachem.com]
- 3. CAS 81069-02-5 | this compound by ProChem Inc. [prochemonline.com]
- 4. DTSSP, cas no. 81069-02-5, protein crosslinker homobifunctional cleavable from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 5. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Unexpected products from the reaction of the synthetic cross-linker 3,3'-dithiobis(sulfosuccinimidyl propionate), DTSSP with peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The reaction of α-crystallin with the cross-linker 3,3′-dithiobis(sulfosuccinimidyl propionate) demonstrates close proximity of the C termini of αA and αB in the native assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. store.sangon.com [store.sangon.com]
Technical Support Center: Minimizing Disulfide Bond Scrambling with DTSSP Crosslinks
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the DTSSP crosslinker. The focus is on minimizing disulfide bond scrambling to ensure the generation of accurate and reliable data in protein structure and interaction studies.
Frequently Asked Questions (FAQs)
Q1: What is disulfide bond scrambling in the context of DTSSP crosslinking?
A1: Disulfide bond scrambling, also known as thiol-exchange, is a side reaction that can occur during the experimental workflow after crosslinking with DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)).[1] The disulfide bond within the this compound can be inadvertently cleaved and reformed with other thiol-containing molecules present in the sample, such as free cysteine residues on proteins. This leads to the formation of non-native, or "scrambled," disulfide bonds, which can result in false-positive identification of protein-protein interactions or incorrect structural information.[1][2]
Q2: What are the primary causes of disulfide bond scrambling with DTSSP?
A2: The main factors contributing to disulfide bond scrambling are:
-
Presence of free thiols: Proteins containing free cysteine residues are more susceptible to scrambling. The degree of scrambling often correlates with the cysteine content of the protein(s) being studied.[1][2]
-
Alkaline pH: The thiol-disulfide exchange reaction is promoted at alkaline pH, which is often used for enzymatic digestion with trypsin (optimal pH ~8).[1][3]
-
Elevated temperatures: Higher temperatures, which can be used during sample preparation and digestion, can also increase the rate of disulfide scrambling.[3]
Q3: How can I detect if disulfide bond scrambling has occurred in my experiment?
A3: The use of isotope-labeled DTSSP is a powerful method for detecting and quantifying scrambling.[1][2] When using a 1:1 mixture of light (H8) and heavy (D8) DTSSP, true crosslinks will appear in the mass spectrum as a doublet of peaks with a 1:0:1 intensity ratio. In contrast, scrambled crosslinks will exhibit a characteristic 1:2:1 triplet isotope pattern.[1][2] This allows for the differentiation and quantification of true versus false-positive crosslinks.
Q4: Can I still trust my data if I observe some degree of scrambling?
A4: Yes, to an extent. If you are using isotope-labeled DTSSP, you can quantify the proportion of true crosslinks to scrambled ones. Peaks with a 1:X:1 isotope pattern, where 0 < X < 2, can still be considered true crosslinks, but it's important to recognize that a defined proportion of the signal [2X/(2 + X)] is noise from thiol-exchange.[2]
Troubleshooting Guides
Issue 1: High levels of scrambled crosslinks are observed in my mass spectrometry data.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of free cysteine residues | Alkylate free thiols with a reagent like N-ethylmaleimide (NEM) before enzymatic digestion.[4][5] | This will cap the free thiols, preventing them from participating in thiol-disulfide exchange reactions and significantly reducing scrambling. |
| Prolonged trypsin digestion at alkaline pH | Reduce the trypsin digestion time.[1][2] | Shorter incubation times minimize the opportunity for scrambling to occur. |
| Perform the digestion at a slightly lower pH if compatible with your protease. Note that this may reduce trypsin efficiency.[1][3][6] | Lowering the pH will suppress the thiol-disulfide exchange reaction. | |
| High reaction temperature | Conduct the digestion and other sample handling steps at lower temperatures (e.g., 4°C) where feasible.[4] | Lower temperatures slow down the rate of disulfide scrambling. |
Issue 2: My crosslinking efficiency is low, and I'm still seeing scrambling.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal crosslinking buffer | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine), which compete with the crosslinking reaction. Use buffers like PBS, HEPES, or bicarbonate at pH 7-9.[7][8] | Increased yield of correctly crosslinked products. |
| Hydrolysis of DTSSP | Reconstitute DTSSP immediately before use and discard any unused solution. DTSSP is moisture-sensitive and its NHS-ester moiety readily hydrolyzes.[7] | Maximizes the concentration of active crosslinker. |
| Incorrect DTSSP concentration | Optimize the molar excess of DTSSP to your protein concentration. For protein concentrations >5mg/mL, use a 10-fold molar excess. For <5mg/mL, use a 20- to 50-fold molar excess.[7] | Improved crosslinking efficiency. |
Experimental Protocols
Protocol 1: General DTSSP Crosslinking
-
Sample Preparation: Prepare your protein sample in an amine-free reaction buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0.[7][8]
-
DTSSP Reconstitution: Immediately before use, dissolve DTSSP in water or the reaction buffer.[7]
-
Crosslinking Reaction: Add the desired molar excess of DTSSP to the protein sample. Incubate for 30 minutes at room temperature or 2 hours on ice.[7]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50mM. Incubate for 15 minutes.[7]
-
Preparation for Digestion: If proceeding with mass spectrometry, it is highly recommended to alkylate free thiols at this stage to prevent scrambling during digestion.
Protocol 2: Minimizing Disulfide Scrambling during Sample Preparation for Mass Spectrometry
-
Alkylation of Free Thiols:
-
After quenching the crosslinking reaction, add a denaturing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0).
-
Add N-ethylmaleimide (NEM) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.[4]
-
-
Buffer Exchange: Remove the denaturant and excess alkylating agent using a desalting column or dialysis, exchanging into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Enzymatic Digestion:
-
Sample Analysis: Analyze the resulting peptides by mass spectrometry.
Visualizations
Caption: Experimental workflow for DTSSP crosslinking with steps to minimize disulfide scrambling.
Caption: Mechanism of thiol-exchange leading to disulfide bond scrambling.
Caption: Troubleshooting logic for minimizing disulfide bond scrambling.
References
- 1. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. store.sangon.com [store.sangon.com]
DTSSP reacting with non-amine residues like serine or tyrosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)), with a specific focus on its potential reactivity with non-amine residues such as serine and tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target of DTSSP?
DTSSP is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. Its primary targets are primary amines (-NH₂), which are found at the N-terminus of proteins and on the side chain of lysine (B10760008) (Lys) residues.[1][2][3] The reaction involves a nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS).[3]
Q2: Can DTSSP react with residues other than primary amines?
Yes, while highly selective for primary amines, NHS esters like DTSSP can exhibit off-target reactivity with other nucleophilic amino acid side chains.[4][5][6] The most notable side reactions occur with the hydroxyl groups (-OH) of serine (Ser), threonine (Thr), and tyrosine (Tyr) residues.[1][4][5][6] Reactions with the sulfhydryl group of cysteine and the imidazole (B134444) group of histidine have also been reported, though they are generally less common or result in less stable products.[5]
Q3: How significant is the reaction of DTSSP with serine and tyrosine?
The reaction of NHS esters with the hydroxyl groups of serine and tyrosine, known as O-acylation, is generally much slower and less efficient than the reaction with primary amines.[5] However, this side reaction can become significant under certain conditions, such as high concentrations of the NHS ester or when accessible primary amines are limited on the protein surface.[5] The resulting ester linkages are also less stable than the amide bonds formed with primary amines.[4]
Q4: What are the optimal conditions for minimizing side reactions with serine and tyrosine?
To minimize off-target reactions, it is crucial to optimize the experimental conditions. The pH of the reaction buffer is a critical parameter.[5] The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2 to 8.5.[3][5] At a lower pH within this range (e.g., 7.2-7.5), the reactivity with less nucleophilic hydroxyl groups is disfavored, while the reaction with primary amines can still proceed efficiently. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction.[3]
Troubleshooting Guide
Issue: I suspect my protein is being modified by DTSSP on serine or tyrosine residues, leading to unexpected results. How can I confirm this?
Solution:
You can employ a combination of experimental approaches to investigate and confirm the modification of serine and tyrosine residues by DTSSP.
-
Mass Spectrometry (MS) Analysis: This is the most direct method to identify the sites of modification. After crosslinking, the protein of interest can be digested (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry.[1][7][8] Search the MS/MS data for the expected mass shift corresponding to the DTSSP modification on peptides containing serine or tyrosine.
-
Hydroxylamine (B1172632) Treatment: The ester bonds formed between DTSSP and the hydroxyl groups of serine and tyrosine are less stable than the amide bonds formed with lysine. These ester linkages can be selectively cleaved by treatment with hydroxylamine.[9] By comparing the results of samples with and without hydroxylamine treatment, you can infer the presence of O-acylation.
Issue: My protein has very few accessible lysines, and I'm concerned about extensive off-target modifications on serine and tyrosine.
Solution:
If your protein of interest is lysine-deficient, you need to be particularly careful to minimize non-specific crosslinking.
-
Optimize Reaction Conditions:
-
pH: Use a buffer with a pH at the lower end of the optimal range for NHS esters, such as pH 7.2-7.5.
-
Molar Excess of DTSSP: Perform a titration experiment to determine the lowest effective molar excess of DTSSP that provides sufficient crosslinking of your target without excessive off-target modification.
-
Reaction Time and Temperature: Shorter incubation times at room temperature or longer incubations at 4°C can help to control the extent of the reaction.
-
-
Alternative Crosslinkers: If off-target reactivity remains a significant issue, consider using a different crosslinking chemistry that targets other residues, such as those targeting sulfhydryl groups (cysteines) or carboxyl groups (aspartic and glutamic acids).
Quantitative Data Summary
While precise quantitative data for the reactivity of DTSSP with serine and tyrosine is highly dependent on the specific protein and reaction conditions, the following table summarizes the expected trends. Researchers should perform pilot experiments to determine the optimal conditions for their specific application.
| Parameter | Condition | Expected Amine Reactivity (Lys, N-terminus) | Expected Hydroxyl Reactivity (Ser, Tyr) | Competing Hydrolysis | Recommendation |
| pH | 6.5 - 7.0 | Suboptimal (amines are protonated) | Very Low | Low | Not recommended for efficient crosslinking. |
| 7.2 - 8.0 | Optimal | Low to Moderate | Moderate | Recommended starting range. | |
| 8.0 - 9.0 | High | Moderate to High | High | Increased risk of off-target reaction and hydrolysis. | |
| Molar Excess of DTSSP | Low (10-20 fold) | Lower efficiency | Low | - | Good starting point to minimize off-target reactions. |
| High (50-100 fold) | Higher efficiency | High | - | Increased risk of off-target reactions and protein aggregation. | |
| Temperature | 4°C | Slower rate | Slower rate | Slower rate | Suitable for longer incubation times to control the reaction. |
| Room Temp (20-25°C) | Faster rate | Faster rate | Faster rate | Shorter incubation times are recommended. |
Experimental Protocols
Protocol 1: Mass Spectrometry Workflow for Identifying DTSSP Modifications on Serine and Tyrosine
This protocol outlines the general steps for identifying DTSSP cross-linked peptides, including those modified on serine and tyrosine residues, using mass spectrometry.
-
Protein Crosslinking:
-
Prepare your protein sample in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0.
-
Add the desired molar excess of freshly prepared DTSSP to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.
-
-
Sample Preparation for Mass Spectrometry:
-
Separate the cross-linked protein mixture by SDS-PAGE.
-
Excise the protein band of interest.
-
Perform in-gel digestion with a protease such as trypsin.
-
Extract the peptides from the gel.
-
Desalt the peptides using a C18 spin column.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a specialized software suite for cross-link identification (e.g., pLink, MaxLynx, MeroX) to search the MS/MS data.
-
Specify the mass modification of DTSSP on lysine, serine, and tyrosine residues in your search parameters.
-
Manually validate the identified cross-linked spectra.
-
Protocol 2: Hydroxylamine Treatment to Confirm O-acylation
This protocol can be used to selectively cleave the ester bonds formed between DTSSP and serine/threonine residues.
-
DTSSP Reaction and Quenching:
-
Perform the DTSSP crosslinking reaction as described in Protocol 1.
-
Divide the quenched reaction mixture into two aliquots.
-
-
Hydroxylamine Treatment:
-
To one aliquot, add a freshly prepared solution of hydroxylamine hydrochloride (pH 7.5) to a final concentration of 0.5 - 2 M.
-
To the second (control) aliquot, add an equal volume of buffer without hydroxylamine.
-
Incubate both samples for 1-2 hours at 37°C.
-
-
Analysis:
-
Analyze both the hydroxylamine-treated and control samples by SDS-PAGE and Western blotting or by mass spectrometry.
-
A change in the crosslinking pattern or the disappearance of specific modified peptides in the hydroxylamine-treated sample compared to the control is indicative of O-acylation on serine or tyrosine residues.
-
Visualizations
Caption: Reaction pathways of DTSSP with primary amines and hydroxyl groups.
Caption: A logical workflow for troubleshooting suspected off-target DTSSP reactivity.
References
- 1. The reaction of α-crystallin with the cross-linker 3,3′-dithiobis(sulfosuccinimidyl propionate) demonstrates close proximity of the C termini of αA and αB in the native assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. covachem.com [covachem.com]
- 8. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: DTSSP Crosslinking
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the crosslinking reagent DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)).
Troubleshooting Guide
Issue 1: Unexpected or Low-Yield Crosslinking
Question: My crosslinking reaction is inefficient, or I'm observing unexpected molecular weight shifts in my SDS-PAGE analysis. What could be the cause?
Answer:
Several factors can contribute to inefficient or unexpected crosslinking results. A primary reason can be the presence of primary amines in your reaction buffer.
-
Primary Amine Interference: Buffers containing primary amines, such as Tris or glycine, will compete with the target proteins for reaction with the NHS-ester groups of DTSSP, reducing crosslinking efficiency.[1]
-
Hydrolysis of DTSSP: DTSSP is moisture-sensitive and can hydrolyze, rendering it non-reactive. Always prepare DTSSP solutions immediately before use and avoid storing them.
-
Incorrect DTSSP Concentration: The optimal concentration of DTSSP depends on the concentration of your protein. For protein concentrations above 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[1]
-
Suboptimal pH: The reaction of DTSSP with primary amines is most efficient at a pH between 7 and 9.[1]
Solutions:
-
Ensure your reaction buffer is free of primary amines. Recommended buffers include Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers.[1]
-
If your protein sample is in a buffer containing primary amines, dialyze it against a suitable reaction buffer before adding DTSSP.[1]
-
Prepare fresh DTSSP solution for each experiment.
-
Optimize the molar excess of DTSSP in your reaction.
Issue 2: Artifacts in Downstream Analysis (e.g., Mass Spectrometry)
Question: I'm observing unexpected peaks or modifications in my mass spectrometry data after DTSSP crosslinking. Could this be caused by excess reagent?
Answer:
Yes, residual DTSSP and its byproducts can lead to artifacts in mass spectrometry analysis.
-
Unwanted Modifications: Unreacted or hydrolyzed DTSSP can modify single amino acid residues (dead-end modifications), which can complicate data interpretation.
-
Contaminant Reactions: Commercially available DTSSP can contain contaminants that react with your sample, leading to unexpected products. Additionally, DTSSP can react with contaminant ammonium (B1175870) ions in the buffer.[2][3]
-
Side Reactions: DTSSP has been shown to react with serine and tyrosine residues, leading to previously unreported products.[2][3]
-
In-source Fragmentation: Some DTSSP-peptide adducts can undergo fragmentation within the mass spectrometer, generating unexpected ions.[2][3]
Solutions:
-
Quench the Reaction: After the desired incubation time, quench the crosslinking reaction by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes to ensure all unreacted DTSSP is neutralized.[1]
-
Thorough Removal of Excess Reagent: It is crucial to remove not only the unreacted DTSSP but also the quenching reagent and other reaction byproducts before downstream analysis. Methods for removal are detailed in the protocols below.
Frequently Asked Questions (FAQs)
Q1: What is DTSSP and what is it used for?
DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) is a water-soluble, membrane-impermeable, homobifunctional crosslinking reagent. It contains two N-hydroxysulfosuccinimide (Sulfo-NHS) ester groups that react with primary amines (like the side chains of lysine (B10760008) residues) to form stable amide bonds. The spacer arm of DTSSP contains a disulfide bond, which can be cleaved by reducing agents. This makes DTSSP a reversible crosslinker, ideal for studying protein-protein interactions.
Q2: How do I stop the DTSSP crosslinking reaction?
To stop the reaction, add a quenching buffer containing primary amines. A common and effective quenching solution is 1M Tris, pH 7.5, added to a final concentration of 20-50 mM.[1] Glycine can also be used.[1] Incubate for 15 minutes at room temperature to allow the quenching agent to react with any remaining active DTSSP.
Q3: What are the best methods for removing excess DTSSP after quenching?
The most common and effective methods for removing small molecules like unreacted DTSSP and quenching reagents from protein samples are dialysis and size-exclusion chromatography (also known as gel filtration or desalting).
Q4: Can I reuse DTSSP solutions?
No, it is not recommended to reuse DTSSP solutions. The NHS-ester moiety is susceptible to hydrolysis, which renders the crosslinker inactive. Always prepare fresh solutions of DTSSP immediately before use and discard any unused portion.[1]
Methods for Removing Excess DTSSP
The choice of method for removing excess DTSSP depends on factors such as sample volume, protein concentration, and the requirements of downstream applications.
| Method | Principle | Advantages | Disadvantages |
| Dialysis | Passive diffusion of small molecules across a semi-permeable membrane. | Gentle on samples, suitable for a wide range of sample volumes. | Time-consuming (can take several hours to overnight), may not be efficient for very small sample volumes.[4] |
| Size-Exclusion Chromatography (SEC) / Desalting | Separation of molecules based on size. Larger molecules (proteins) elute first, while smaller molecules (DTSSP, salts) are retained. | Fast (can be completed in minutes), can be used for buffer exchange simultaneously. | Can result in sample dilution, requires specialized columns and equipment. |
| Acetone Precipitation | Proteins are precipitated out of solution by a cold organic solvent, leaving small molecules behind. | Can concentrate the protein sample while removing contaminants. | Can cause protein denaturation and may not be suitable for all proteins. |
Experimental Protocols
Protocol 1: Removal of Excess DTSSP by Dialysis
This protocol is suitable for samples where time is not a critical factor and for larger sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO). Choose a MWCO that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a >30 kDa protein).
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Stir plate and stir bar.
-
Beaker or container large enough to hold the dialysis buffer.
Procedure:
-
Prepare the Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions. This often involves boiling in a sodium bicarbonate solution and then in distilled water to remove preservatives. Pre-made dialysis cassettes can often be used directly after a brief rinse with distilled water.
-
Sample Loading: Carefully load your quenched crosslinking reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely close the ends of the tubing with clamps or seal the cassette.
-
Dialysis: Place the sealed dialysis bag/cassette into a beaker containing a large volume of dialysis buffer (at least 200-500 times the sample volume).[5] Place the beaker on a stir plate and add a stir bar to the buffer (not inside the dialysis bag). Stir gently at 4°C.
-
Buffer Changes: Allow dialysis to proceed for at least 4 hours. For optimal removal, perform at least two buffer changes. For example, dialyze for 4 hours, change the buffer, dialyze for another 4 hours or overnight.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer. Remove the sample using a pipette. The protein sample is now ready for downstream applications.
Protocol 2: Removal of Excess DTSSP by Size-Exclusion Chromatography (Desalting Column)
This protocol is ideal for rapid removal of excess DTSSP and for buffer exchange.
Materials:
-
Pre-packed desalting column (e.g., a spin column or a gravity-flow column) with a suitable exclusion limit for your protein.
-
Collection tubes.
-
Centrifuge (for spin columns).
-
Desired exchange buffer (e.g., PBS, pH 7.4).
Procedure:
-
Column Equilibration: Prepare the desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the desired exchange buffer. This is usually done by passing several column volumes of the exchange buffer through the column.
-
Sample Application: Carefully apply your quenched crosslinking reaction mixture to the top of the packed resin bed.
-
Elution (Spin Column): Place the column in a collection tube and centrifuge according to the manufacturer's protocol. The eluate will contain your protein, while the smaller molecules (DTSSP, quenching reagent, salts) will be retained in the column resin.
-
Elution (Gravity-Flow Column): Allow the sample to enter the resin bed. Once the sample has entered the column, add the exchange buffer and collect the fractions as they elute. Your protein will be in the initial fractions (the void volume), while the smaller molecules will elute later.
-
Sample Collection: The collected eluate contains your purified, crosslinked protein in the new buffer, ready for downstream applications.
Visualizations
Caption: Experimental workflow for DTSSP crosslinking and removal of excess reagent.
Caption: Logical relationship of components before and after the removal step.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 5. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
Navigating the Nuances of DTSSP Crosslinking: A Guide to pH Optimization
Technical Support Center
For researchers, scientists, and drug development professionals utilizing 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), a water-soluble, amine-reactive, and thiol-cleavable crosslinker, understanding the critical role of pH is paramount to achieving optimal experimental outcomes. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to address common challenges encountered during the crosslinking process, with a specific focus on the influence of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for DTSSP crosslinking?
A1: The optimal pH range for DTSSP crosslinking is between 7.0 and 9.0.[1] This is because the reaction targets primary amines, such as the side chain of lysine (B10760008) residues, which need to be in a deprotonated state to act as effective nucleophiles. This state is favored at a pH above the pKa of the amine group.
Q2: Can I perform DTSSP crosslinking at a pH below 7.0?
A2: Yes, it is possible to perform crosslinking at a pH below 7.0, but the efficiency will be reduced. As the pH becomes more acidic, a higher proportion of primary amines will be protonated and thus unreactive towards the NHS ester of DTSSP. A study on the similar NHS-ester crosslinker DSS showed that at pH 5.0, approximately half the number of cross-links were identified compared to reactions at pH 7.5.[2][3]
Q3: What happens if the pH is too high (above 9.0)?
A3: While a higher pH increases the rate of reaction with amines, it also significantly accelerates the hydrolysis of the NHS ester groups on the DTSSP molecule.[4][5] This competing hydrolysis reaction inactivates the crosslinker, reducing the overall efficiency of the crosslinking reaction. The half-life of NHS esters decreases dramatically as the pH becomes more alkaline.[4]
Q4: What types of buffers should I use for DTSSP crosslinking?
A4: It is crucial to use amine-free buffers, as primary amines in the buffer will compete with the target molecules for reaction with DTSSP. Recommended buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, and borate (B1201080) buffers. Avoid buffers containing Tris (e.g., TBS) or glycine.
Q5: How can I stop the DTSSP crosslinking reaction?
A5: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. These primary amines will react with and consume any remaining active DTSSP.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no crosslinking efficiency | Suboptimal pH: The pH of the reaction buffer is too low, leading to protonation of primary amines. | Ensure the reaction buffer pH is within the optimal range of 7.0-9.0. Verify the pH of your buffer immediately before use. |
| Hydrolysis of DTSSP: The pH is too high, or the DTSSP was reconstituted in an aqueous solution and stored, leading to hydrolysis. | Prepare the DTSSP solution immediately before use. Avoid unnecessarily high pH values (above 9.0). | |
| Presence of competing amines: The reaction buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer such as PBS, HEPES, or borate buffer. If your sample is in an amine-containing buffer, dialyze it against an appropriate amine-free buffer before crosslinking. | |
| High molecular weight aggregates/smearing on gel | Over-crosslinking: The concentration of DTSSP is too high, or the reaction time is too long. | Optimize the DTSSP concentration and incubation time. Perform a titration experiment to find the optimal conditions for your specific application. |
| Inconsistent results | pH fluctuations: The buffering capacity of your system is insufficient to maintain a stable pH during the reaction. | Use a buffer with adequate buffering capacity in the desired pH range. Check the pH at the beginning and end of the reaction. |
| Disulfide bond scrambling: This can occur during downstream processing, especially at alkaline pH (e.g., during trypsin digestion for mass spectrometry). | Consider strategies to minimize scrambling, such as shortening the incubation time for trypsin digestion. |
Quantitative Data Summary
The efficiency of NHS-ester crosslinkers like DTSSP is highly dependent on the pH of the reaction. While specific quantitative data for DTSSP is limited, a study on the structurally similar crosslinker Disuccinimidyl suberate (B1241622) (DSS) provides valuable insight into the trend of crosslinking efficiency with varying pH.
| pH | Relative Crosslinking Efficiency (based on DSS data) | Key Considerations |
| 4.0 | Significantly Reduced | Amine groups are largely protonated and unreactive. |
| 5.0 | ~50% of efficiency at pH 7.5[2][3] | A considerable number of cross-links can still be formed. |
| 6.0 | Moderately Reduced | A balance between amine reactivity and NHS-ester stability. |
| 7.0 - 8.5 | Optimal [4] | Favorable balance of deprotonated amines and NHS-ester stability. |
| > 9.0 | Reduced | The rate of NHS-ester hydrolysis significantly increases, reducing crosslinker availability. |
Half-life of NHS-Ester Hydrolysis
The stability of the NHS ester is a critical factor, and it decreases as the pH increases.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[4] |
| 8.6 | 4 | 10 minutes[4] |
Experimental Protocols
Detailed Methodology for DTSSP Crosslinking of Proteins in Solution
-
Buffer Preparation:
-
Prepare an amine-free reaction buffer (e.g., 1X PBS, pH 7.4). Recommended buffers include 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0; or 50 mM HEPES, pH 7.0-8.0.
-
Ensure the buffer does not contain any primary amine-containing substances like Tris or glycine.
-
-
Sample Preparation:
-
Dissolve or dialyze your protein sample into the prepared reaction buffer.
-
The protein concentration should ideally be in the range of 1-10 mg/mL.
-
-
DTSSP Reconstitution:
-
DTSSP is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the DTSSP in the reaction buffer or water to the desired stock concentration (e.g., 10-25 mM). Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.
-
-
Crosslinking Reaction:
-
Add the freshly prepared DTSSP solution to your protein sample. The final concentration of DTSSP will need to be optimized for your specific application, but a starting point is a 20- to 50-fold molar excess of DTSSP to protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may require empirical determination.
-
-
Quenching the Reaction:
-
Stop the crosslinking reaction by adding a quenching buffer containing primary amines. Add 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted DTSSP is quenched.
-
-
Analysis:
-
The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, western blotting, or mass spectrometry.
-
To cleave the disulfide bond in DTSSP, a reducing agent such as DTT (dithiothreitol) or β-mercaptoethanol can be added to the sample buffer before electrophoresis.
-
Visualizations
Caption: A typical experimental workflow for DTSSP crosslinking.
References
- 1. covachem.com [covachem.com]
- 2. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Identification of DTSSP Crosslinked Peptides by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the identification of 3,3'-dithiobis(sulfosuccinimidylpropionate) (B12362739) (DTSSP) crosslinked peptides by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in identifying DTSSP crosslinked peptides by MS?
The main difficulties arise from the low abundance of inter-peptide crosslinks compared to unmodified or dead-end modified peptides.[1][2][3] Additionally, the resulting MS/MS spectra can be complex due to the fragmentation of two peptide chains, making confident identification challenging.[2][3] Other significant hurdles include disulfide bond scrambling, unexpected side reactions, and the computationally intensive nature of the data analysis.[1][2][4]
Q2: What are the different types of DTSSP-modified peptides I can expect to see in my MS data?
You can typically identify three main species:
-
Type 0 (Dead-end): One end of the DTSSP molecule reacts with a primary amine on a peptide, while the other end is hydrolyzed.[1][2]
-
Type 1 (Intra-peptide): Both ends of the DTSSP molecule react with two different primary amines within the same peptide, forming a loop.[1][2][5]
-
Type 2 (Inter-peptide): Each end of the DTSSP molecule reacts with a primary amine on two different peptides, providing the most valuable structural information.[1][2][5]
Q3: Why is disulfide bond scrambling a problem with DTSSP?
The disulfide bond within the DTSSP linker can undergo thiol-exchange, especially at the alkaline pH often used for trypsin digestion.[1] This "scrambling" can lead to the formation of false-positive inter-peptide crosslinks after the initial crosslinking reaction, providing misleading structural information.[1] The presence of free cysteine residues in the protein sequence can exacerbate this issue.[1]
Q4: What are some unexpected side reactions I should be aware of when using DTSSP?
Studies have shown that DTSSP can react with contaminants like ammonium (B1175870) ions in buffers.[2][4] There is also evidence of reactivity with the side chains of serine and tyrosine residues.[2][4] Furthermore, commercially available DTSSP can sometimes contain contaminants that lead to unexpected products.[2][4]
Troubleshooting Guides
Problem 1: Low or No Identification of Crosslinked Peptides
Possible Causes & Recommended Actions
| Possible Cause | Recommended Action |
| Inefficient Crosslinking Reaction | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) which compete with the reaction.[6][7] Optimize the molar excess of DTSSP; for protein concentrations >5mg/mL, use a 10-fold molar excess, and for <5mg/mL, use a 20- to 50-fold molar excess.[6][7] |
| Low Abundance of Crosslinked Species | The yield of crosslinking is inherently variable and often low.[3] Consider using enrichment strategies for crosslinked peptides, such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography, to increase their relative abundance before MS analysis.[8] |
| Poor Ionization/Fragmentation | Crosslinked peptides can be large and may not ionize or fragment as efficiently as linear peptides.[3] Experiment with different fragmentation methods (CID, HCD, ETD) and optimize collision energies. Using a mass spectrometer with high resolution and mass accuracy is crucial.[9] |
| Ineffective Quenching | Ensure the quenching reaction is complete by adding a sufficient concentration of a primary amine-containing buffer like Tris or glycine (B1666218) (20-50mM final concentration) and incubating for at least 15 minutes.[6][7] |
Problem 2: High Number of False-Positive Identifications
Possible Causes & Recommended Actions
| Possible Cause | Recommended Action |
| Disulfide Bond Scrambling | To minimize scrambling, consider shortening the trypsin digestion time.[1] If cysteine residues are present, they can be blocked with an alkylating agent prior to crosslinking. |
| In-source Fragmentation | Some DTSSP-peptide adducts are prone to fragmentation within the mass spectrometer's source, leading to unexpected ions.[2][4] Optimize MS source conditions to minimize this effect. |
| Inappropriate Data Analysis Strategy | The computational search space for crosslinked peptides is vast, increasing the chance of random matches.[9] Utilize specialized software designed for crosslinked peptide identification (e.g., XlinkX, MaxLynx, xQuest).[8][10][11] These tools often have specific scoring algorithms and can handle the complexity of crosslinked spectra. |
| Contaminants in Reagent or Buffer | Ensure high-purity reagents and buffers. As noted, contaminants in the DTSSP reagent or buffer can lead to unexpected modifications.[2][4] |
Experimental Protocols
General Protocol for DTSSP Crosslinking in Solution
-
Sample Preparation:
-
Prepare the protein sample in a primary amine-free buffer such as Phosphate Buffered Saline (PBS), HEPES, bicarbonate, or borate (B1201080) buffer at pH 7-9.[6][7]
-
If the sample contains primary amines (e.g., from a Tris buffer), dialyze it extensively against the chosen reaction buffer.[6]
-
-
Crosslinker Preparation:
-
Crosslinking Reaction:
-
Quenching:
-
Sample Processing for MS Analysis:
-
Proceed with standard proteomics sample preparation steps, including reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
For disulfide-cleavable strategies, an aliquot of the crosslinked sample can be treated with a reducing agent like DTT to cleave the DTSSP linker, which aids in identification.[1]
-
Visualizations
Caption: Experimental workflow for DTSSP crosslinking and mass spectrometry analysis.
Caption: Troubleshooting decision tree for low identification of DTSSP crosslinked peptides.
References
- 1. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. store.sangon.com [store.sangon.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Xlink-Identifier: An Automated Data Analysis Platform for Confident Identifications of Chemically Cross-linked Peptides using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: Improving Identification of Crosslinked Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of crosslinked peptides.
Troubleshooting Guide
This guide addresses common issues encountered during the identification of crosslinked peptides by mass spectrometry.
Question: Why am I detecting few or no crosslinked peptides in my sample?
Answer:
The low abundance of crosslinked peptides is a primary challenge in these experiments.[1][2] Several factors throughout the experimental workflow can contribute to a low identification rate. Here is a step-by-step guide to troubleshoot this issue.
1. Cross-Linking Reaction Efficiency:
-
Suboptimal Reagent Concentration: The concentration of the cross-linking reagent is critical. Too low a concentration will result in poor reaction efficiency, while too high a concentration can lead to extensive modifications and protein aggregation. A common starting point is a 100-300 fold molar excess of the cross-linker to the protein.[1]
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Reaction Time and Quenching: Ensure the reaction has proceeded for the optimal time according to the manufacturer's protocol and that it has been effectively quenched to prevent unwanted side reactions.[1]
2. Inefficient Enrichment of Cross-Linked Peptides:
Crosslinked peptides can constitute less than 1% of the total peptide amount after digestion, making an enrichment step crucial.[1][3]
-
Size Exclusion Chromatography (SEC): This technique separates peptides based on size. Since crosslinked peptides are generally larger than linear peptides, they will elute earlier.[1][4]
-
Strong Cation Exchange Chromatography (SCX): Crosslinked peptides typically have a higher charge state, which allows for their separation from singly charged linear peptides.[1][5] Simplified solid-phase extraction methods using C18/SCX StageTips can significantly increase the number of cross-link identifications.[6]
-
Affinity Purification: If using a cross-linker with an affinity tag (e.g., biotin), ensure that the binding and elution steps are optimized.[1]
3. Mass Spectrometry Acquisition:
-
Precursor Ion Selection: The mass spectrometer might not be selecting the low-abundance crosslinked peptide precursors for fragmentation. Consider using targeted acquisition methods or data-independent acquisition (DIA).[1]
-
Fragmentation Energy: The fragmentation energy (e.g., in CID or HCD) may not be optimal. Crosslinked peptides require careful optimization of fragmentation energy to produce informative fragment ions from both peptide chains.[1][7][8][9] Higher-energy C-trap dissociation (HCD) has been shown to be the fragmentation strategy of choice for most cross-linked species.[8][10]
4. Data Analysis and Software Settings:
-
Incorrect Search Parameters: The database search software must be configured with the correct cross-linker mass, specificity, and potential modifications.[1]
-
Search Space Complexity: The computational challenge of identifying crosslinked peptides grows quadratically with the number of proteins in the database (the "n-squared problem").[1][5] Using specialized software designed for crosslinked peptide identification is essential.[11][12][13]
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in cross-linking mass spectrometry (XL-MS)?
A1: The most common challenges include:
-
The low abundance of crosslinked peptides compared to linear, unmodified peptides.[1][2]
-
The complexity of the resulting peptide mixture after digestion.[14][15]
-
Inefficient fragmentation of one of the two linked peptides.[5]
-
The large computational search space required for identification (the "n-squared problem").[1][5]
-
Potential for misassignment of cross-linked products due to isobaric species and incomplete fragmentation data.[15]
Q2: How can I enrich for crosslinked peptides?
A2: Several methods can be used to enrich for crosslinked peptides:
-
Size Exclusion Chromatography (SEC): Separates peptides by size, with larger crosslinked peptides eluting first.[1][5]
-
Strong Cation Exchange Chromatography (SCX): Separates peptides based on charge, with more highly charged crosslinked peptides retained longer.[1][5]
-
Affinity Purification: Uses cross-linkers containing an affinity tag (e.g., biotin) for specific capture and enrichment.[16]
Q3: What is the benefit of using MS-cleavable cross-linkers?
A3: MS-cleavable cross-linkers contain a labile bond that can be fragmented within the mass spectrometer.[7][9][17] This offers several advantages:
-
It simplifies the fragmentation spectra by generating characteristic reporter ions and revealing the masses of the individual peptides.[7][9]
-
It can lead to more confident identifications, especially in complex samples.[18]
Q4: Which fragmentation method is best for crosslinked peptides?
A4: The optimal fragmentation method can depend on the specific cross-linker and the instrumentation used. However, Higher-Energy C-trap Dissociation (HCD) is often considered the method of choice for the majority of crosslinked peptides.[10][19] For certain cross-linkers like DSSO, stepped-HCD methods have been optimized to identify more cross-links.[7][8][9] Electron Transfer Dissociation (ETD) and related methods like EThcD can provide better sequence coverage for peptides with a high charge density.[10]
Q5: What are some key considerations for the computational analysis of crosslinked peptides?
A5: Key considerations include:
-
Using specialized search algorithms and software designed for crosslinked data (e.g., MaxLynx, XlinkX, pLink).[12][13][20]
-
Correctly specifying the cross-linker mass, specificity, and any potential modifications in the search parameters.[1]
-
Employing a target-decoy database search strategy to estimate the false discovery rate (FDR).[14]
-
Careful validation of identified cross-links to avoid misassignments.[15]
Quantitative Data Summary
| Enrichment Method | Fold Increase in Cross-link Identifications | Reference |
| C18/SCX StageTips | 3.5 - 4.6 | [6] |
| SCX Fractionation (aaDSBSO) | 14% more identifications | [3][21] |
| Reverse-Phase Fractionation (aaDSBSO) | 50% more identifications | [3][21] |
| Fragmentation Method Comparison (DSSO cross-linker) | Relative Number of Cross-link Spectrum Matches (CSMs) | Reference |
| Stepped HCD (27 ± 6% NCE) | Highest number of CSMs | [8] |
| Stepped HCD (24 ± 3% NCE) | ~11% fewer CSMs than optimal | [8] |
| Stepped HCD (27 ± 3% NCE) | ~6% fewer CSMs than optimal | [8] |
Experimental Protocols
Protocol 1: General Workflow for Cross-Linking Mass Spectrometry (XL-MS)
-
Cross-Linking Reaction: Incubate the protein sample with the cross-linking reagent at an optimized concentration (e.g., 100-300 fold molar excess) and for a specific time.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., ammonium (B1175870) bicarbonate).[3]
-
Reduction and Alkylation: Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate free thiols (e.g., with iodoacetamide).
-
Proteolytic Digestion: Digest the crosslinked proteins into peptides using an enzyme such as trypsin.[3][18]
-
Enrichment of Cross-Linked Peptides (Optional but Recommended): Perform SEC or SCX to enrich for crosslinked peptides.[1][5]
-
Desalting: Desalt the enriched fractions before LC-MS/MS analysis.[1]
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.[7][18]
-
Data Analysis: Use specialized software to identify the crosslinked peptides from the MS/MS data.[12][13][14]
Protocol 2: Size Exclusion Chromatography (SEC) for Enrichment
-
Column Equilibration: Equilibrate the SEC column with an appropriate mobile phase.
-
Sample Injection: Inject the digested peptide mixture onto the column.
-
Chromatographic Separation: Run the mobile phase at a constant flow rate to separate the peptides based on their size. Crosslinked peptides, being larger, will elute earlier than the majority of linear peptides.[1]
-
Fraction Collection: Collect fractions throughout the run. The early-eluting fractions are expected to be enriched in crosslinked peptides.[1]
-
Analysis: Analyze the collected fractions by mass spectrometry to identify those with the highest concentration of crosslinked peptides.
-
Pooling and Desalting: Pool the enriched fractions and desalt them using a suitable method (e.g., C18 StageTips) before LC-MS/MS analysis.[1]
Visualizations
Caption: General workflow for a cross-linking mass spectrometry (XL-MS) experiment.
Caption: Troubleshooting decision tree for low identification of cross-linked peptides.
Caption: Comparison of data analysis workflows for non-cleavable and MS-cleavable cross-linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved single-step enrichment methods of cross-linked products for protein structure analysis and protein interaction mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. njms.rutgers.edu [njms.rutgers.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-linked peptide identification: A computational forest of algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Finding Chimeras: a Bioinformatics Strategy for Identification of Cross-linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]
- 20. Identification of crosslinked peptides using isotopomeric crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Optimizing DTSSP Crosslinking Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their use of DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) for effective protein crosslinking.
Frequently Asked Questions (FAQs)
Q1: What is DTSSP and how does it work?
DTSSP is a water-soluble, homobifunctional crosslinker that targets primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of a protein).[1][2][3] It contains an N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of a spacer arm.[2] These sulfo-NHS esters react with primary amines in a pH range of 7-9 to form stable amide bonds.[2][3] A key feature of DTSSP is the disulfide bond within its spacer arm, which allows the crosslink to be cleaved by reducing agents.[3][4]
Q2: What are the optimal reaction conditions for DTSSP crosslinking?
Optimal conditions can vary depending on the specific application. However, general recommendations are provided in the table below. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction.[1][5]
Q3: How should I prepare and store DTSSP?
DTSSP is moisture-sensitive and should be stored desiccated at 4-8°C.[1] Before use, the vial should be equilibrated to room temperature to prevent condensation.[1] DTSSP should be reconstituted immediately before use, as the NHS-ester moiety readily hydrolyzes, rendering it non-reactive.[1][5] Stock solutions should not be prepared for storage.[1][5]
Q4: How can I stop the DTSSP crosslinking reaction?
The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine.[5] A common quenching solution is 1M Tris, pH 7.5, added to a final concentration of 20-50mM and incubated for 15 minutes at room temperature.[1][5]
Q5: How do I cleave the DTSSP crosslink?
The disulfide bond in the DTSSP spacer arm can be cleaved using reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[3][5] Typically, incubation with 20-50mM DTT at 37°C for 30 minutes is effective.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Crosslinking | Hydrolysis of DTSSP: The NHS ester is sensitive to moisture and has a short half-life in aqueous solutions. | Prepare fresh DTSSP solution immediately before use.[1][5] Ensure the DTSSP vial is equilibrated to room temperature before opening to prevent condensation.[1] |
| Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer such as Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers at pH 7-9.[1][5] | |
| Suboptimal pH: The reaction pH is too low. | The optimal pH range for the reaction of sulfo-NHS esters with primary amines is 7-9.[2][3] | |
| Insufficient DTSSP Concentration: The molar excess of DTSSP is too low. | Increase the molar excess of DTSSP. For protein concentrations >5 mg/mL, a 10-fold molar excess is recommended. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be necessary.[1][5] | |
| Protein Aggregation/Precipitation | Excessive Crosslinking: The DTSSP concentration is too high or the reaction time is too long. | Optimize the DTSSP concentration and reaction time. Start with a lower concentration and shorter incubation period. |
| Conformational Changes: Crosslinking may induce conformational changes leading to aggregation. | Vary the reaction temperature. Performing the reaction on ice for a longer duration (e.g., 2 hours) instead of at room temperature may help.[1][5] | |
| Loss of Protein Activity | Modification of Critical Residues: The crosslinker may be modifying lysine residues that are essential for the protein's biological activity.[1][5] | Consider using a different crosslinker with a different reactive group or spacer arm length. If possible, use site-directed mutagenesis to protect critical lysine residues. |
| Non-Specific Crosslinking | Reaction with Other Residues: Although highly specific for primary amines, some reaction with serine and tyrosine residues has been reported.[6] | Ensure the reaction is performed within the optimal pH range of 7-9 to maximize specificity for primary amines.[7] |
| Unexpected Bands on Gel | Disulfide Bond Scrambling: Thiol-exchange can occur, especially in the presence of free cysteine residues, leading to the formation of false-positive crosslinks.[8] | Minimize the incubation time for subsequent steps like trypsin digestion.[8] The presence of cysteine can be a factor, so be aware of your protein's composition.[8] |
| In-source Fragmentation: Some DTSSP-peptide adducts can fragment during mass spectrometry analysis.[6] | Be aware of this possibility during data analysis and look for characteristic fragmentation patterns. |
Data Presentation
Recommended Reaction Parameters
| Parameter | Recommended Condition |
| DTSSP Molar Excess | 10-fold (for protein conc. > 5 mg/mL)[1][5] 20- to 50-fold (for protein conc. < 5 mg/mL)[1][5] |
| Reaction Buffer | Phosphate, HEPES, Bicarbonate/Carbonate, Borate |
| Reaction pH | 7.0 - 9.0[1][5] |
| Reaction Temperature | Room Temperature or on Ice[1][5] |
| Reaction Time | 30 minutes (Room Temperature) or 2 hours (on Ice)[1][5] |
| Quenching Agent | Tris or Glycine (final concentration 20-50 mM)[1][5] |
| Cleavage Agent | DTT (20-50 mM) or 2-mercaptoethanol[5] |
Experimental Protocols
General Protocol for Crosslinking Proteins in Solution
-
Prepare Protein Sample: Dissolve the protein in a suitable non-amine-containing buffer (e.g., PBS) at the desired concentration.
-
Prepare DTSSP: Immediately before use, dissolve DTSSP in the reaction buffer.
-
Initiate Crosslinking: Add the desired molar excess of DTSSP to the protein solution.
-
Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1][5]
-
Quench Reaction: Add a quenching buffer (e.g., 1M Tris, pH 7.5) to a final concentration of 20-50mM.[1][5]
-
Incubate to Quench: Incubate for 15 minutes at room temperature to stop the reaction.[1][5]
-
Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
DTSSP Reaction Mechanism
Caption: Reaction of DTSSP with a primary amine on a protein.
Experimental Workflow for DTSSP Crosslinking
Caption: A typical experimental workflow for protein crosslinking with DTSSP.
Troubleshooting Logic for Low Crosslinking Efficiency
Caption: A decision tree for troubleshooting low DTSSP crosslinking efficiency.
References
- 1. store.sangon.com [store.sangon.com]
- 2. DTSSP 80 Sigma-Aldrich [sigmaaldrich.com]
- 3. covachem.com [covachem.com]
- 4. Effect of redox-responsive DTSSP crosslinking on poly(l-lysine)-grafted-poly(ethylene glycol) nanoparticles for delivery of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. creativemolecules.com [creativemolecules.com]
- 8. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DTSSP Thiol-Exchange and the Impact of Cysteine Content
Welcome to the technical support center for the use of DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) in protein crosslinking experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of protein cysteine content on DTSSP thiol-exchange reactions and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is DTSSP and how does it work?
A1: DTSSP is a water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1] It contains two NHS esters that react with primary amines (like the side chains of lysine (B10760008) residues and the N-termini of proteins) to form stable amide bonds.[1] The spacer arm of DTSSP contains a disulfide bond, which can be cleaved by reducing agents. This cleavable nature is advantageous for identifying crosslinked proteins via mass spectrometry.[2]
Q2: What is thiol-exchange in the context of DTSSP crosslinking?
A2: Thiol-exchange is a chemical reaction where a thiol group (from a cysteine residue, for example) attacks a disulfide bond (present in the DTSSP crosslinker). This can lead to the "scrambling" of crosslinks, where the original crosslinked peptides are rearranged, potentially forming new, non-native crosslinks.[3][4] This phenomenon can complicate data analysis and lead to the identification of false-positive protein-protein interactions.[3]
Q3: How does the cysteine content of my protein affect DTSSP crosslinking?
A3: The free cysteine content of your protein is directly proportional to the degree of disulfide bond scrambling of DTSSP crosslinks.[3][4] Proteins with a higher number of free cysteine residues are more likely to exhibit thiol-exchange, leading to a higher proportion of false-positive crosslinks.[3] Conversely, proteins with no cysteine residues show no scrambling.[3]
Q4: Can I use buffers containing primary amines, like Tris or glycine (B1666218), with DTSSP?
A4: No, you should avoid buffers containing primary amines during the crosslinking reaction itself, as they will compete with the primary amines on your protein for reaction with the DTSSP, thereby reducing crosslinking efficiency.[1][5] However, Tris or glycine can be used to quench the reaction once the desired incubation time is complete.[1]
Q5: How can I cleave the this compound?
A5: The disulfide bond in the DTSSP spacer arm can be cleaved using reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (BME).[1][5] A common procedure involves incubating the crosslinked sample with 20-50 mM DTT at 37°C for 30 minutes.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no crosslinking observed | 1. Inactive DTSSP: The NHS esters are moisture-sensitive and can hydrolyze. 2. Presence of primary amines in the buffer: Competing amines will reduce crosslinking efficiency. 3. Insufficient DTSSP concentration: The molar ratio of crosslinker to protein may be too low. 4. Low protein concentration: Crosslinking is less efficient at lower protein concentrations. | 1. Use fresh, anhydrous DTSSP. Allow the vial to warm to room temperature before opening to prevent condensation.[5] 2. Ensure your reaction buffer is free of primary amines (e.g., use PBS, HEPES, or borate (B1201080) buffer).[1] 3. Increase the molar excess of DTSSP. For protein concentrations >5 mg/mL, use a 10-fold molar excess; for <5 mg/mL, use a 20- to 50-fold molar excess.[1] 4. If possible, concentrate your protein sample. |
| High background or non-specific crosslinking | 1. Excessive DTSSP concentration: Too much crosslinker can lead to random, non-specific crosslinking. 2. Prolonged incubation time: Longer reaction times can increase the chance of random collisions and crosslinking. | 1. Perform a titration experiment to determine the optimal DTSSP concentration for your specific protein(s). 2. Reduce the incubation time. Typical incubation times are 30 minutes at room temperature or 2 hours on ice.[1] |
| Protein aggregation or precipitation upon adding DTSSP | 1. High degree of crosslinking: Extensive crosslinking can lead to large, insoluble protein complexes. 2. Conformational changes: The crosslinking reaction may alter the protein's native structure, leading to aggregation. | 1. Reduce the DTSSP concentration and/or the incubation time. 2. Optimize buffer conditions (pH, ionic strength) to ensure protein stability. |
| Identification of false-positive interactions in mass spectrometry data | 1. Thiol-exchange (scrambling): Free cysteines in the protein can attack the DTSSP disulfide bond, leading to the formation of artificial crosslinks.[3] | 1. If your protein has a high cysteine content, consider using an alternative crosslinker that is not susceptible to thiol-exchange. 2. Minimize the time between crosslinking and analysis to reduce the opportunity for scrambling. Shortening the trypsin incubation time has been shown to minimize thiol-exchange.[4] 3. For mass spectrometry analysis, use isotope-labeled DTSSP to distinguish between true and false-positive crosslinks. True crosslinks will exhibit a 1:0:1 isotope pattern, while scrambled crosslinks show a 1:2:1 pattern.[3][4] |
Data Presentation: Impact of Cysteine Content on DTSSP Thiol-Exchange
The following table summarizes the observed correlation between the cysteine content of various proteins and the degree of disulfide bond scrambling when using DTSSP. The scrambling is quantified by analyzing the isotope patterns of crosslinked peptides in mass spectrometry data, where a higher percentage indicates a greater degree of thiol-exchange.[3]
| Protein(s) | Cysteine Content (%) | Observed Scrambling (%) |
| αB-crystallin | 0 | 0 |
| Hsp21 | 0.5 | 5-10 |
| αA-crystallin/αB-crystallin | 0.7 | 10-20 |
| MDH | 1.2 | 20-40 |
| Hsp16.5/MDH | 1.6 | 40-60 |
| Hsp16.5 | 2.5 | >60 |
Data adapted from van der Vlis, E., et al. (2011). Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content. Protein Science, 20(10), 1682-1691.[3]
Experimental Protocols
Detailed Protocol for DTSSP Crosslinking
1. Materials
-
DTSSP (ensure it is fresh and stored under dessication)
-
Protein sample in a suitable amine-free buffer (e.g., PBS, HEPES, Borate buffer at pH 7-9)[1][5]
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)[1]
-
Reducing agent for cleavage (e.g., DTT)
-
Anhydrous DMSO (if preparing a stock solution of DTSSP)
2. Procedure
-
Sample Preparation:
-
Ensure your protein sample is in an amine-free buffer. If the sample contains Tris or other primary amines, dialyze against the chosen reaction buffer.
-
The protein concentration will influence the required molar excess of DTSSP.
-
-
DTSSP Preparation:
-
Crosslinking Reaction:
-
Add the appropriate amount of DTSSP to your protein sample.
-
Incubate the reaction mixture. Common conditions are 30 minutes at room temperature or 2 hours on ice.[1]
-
-
Quenching the Reaction:
-
Analysis of Crosslinked Products:
-
The crosslinked sample can now be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
-
For analysis under reducing conditions, add a reducing agent to your sample buffer.
-
-
Cleavage of Crosslinks (Optional):
-
To cleave the disulfide bond in the this compound, incubate the sample with 20-50 mM DTT at 37°C for 30 minutes.[1]
-
Visualizations
Caption: DTSSP crosslinking and subsequent thiol-exchange by free cysteine.
Caption: Troubleshooting workflow for common DTSSP crosslinking issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. covachem.com [covachem.com]
- 3. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. store.sangon.com [store.sangon.com]
Validation & Comparative
A Head-to-Head Comparison of Amine-Reactive Crosslinkers: DTSSP vs. BS3 and DSS
In the fields of proteomics, drug development, and molecular biology, the study of protein-protein interactions is fundamental to understanding cellular processes. Chemical crosslinkers are invaluable tools for stabilizing these interactions, allowing for their capture and analysis. Among the most common amine-reactive homobifunctional crosslinkers are DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)), BS3 (bis(sulfosuccinimidyl) suberate), and DSS (disuccinimidyl suberate). This guide provides an objective comparison of these three reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal crosslinker for their specific applications.
Key Performance Characteristics
DTSSP, BS3, and DSS are all N-hydroxysuccinimide (NHS) esters that react with primary amines (–NH₂) on proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptide chains, to form stable amide bonds.[1][2] The choice between them hinges on three key characteristics: cleavability, water solubility, and membrane permeability.
DTSSP stands out as a cleavable crosslinker.[3] It contains a disulfide bond in its spacer arm, which can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. This feature is particularly advantageous for applications like mass spectrometry, as it allows for the separation of crosslinked proteins and simplifies data analysis.[3] DTSSP is water-soluble, making it convenient for use in aqueous buffers without the need for organic solvents.[3] Its water solubility also renders it membrane-impermeable, restricting its crosslinking activity to the cell surface or in solution.[3]
BS3 is a non-cleavable and water-soluble crosslinker.[4][5] Its water solubility is conferred by sulfonate groups, which also make it membrane-impermeable.[5] This makes BS3 an excellent choice for crosslinking cell-surface proteins without affecting intracellular components.[5]
DSS , the non-sulfonated analog of BS3, is non-cleavable and water-insoluble.[4][5] It must be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction mixture.[4] Its lipophilic nature allows it to permeate cell membranes, making it suitable for intracellular crosslinking.[4][6]
Data Presentation
The following table summarizes the key quantitative and qualitative characteristics of DTSSP, BS3, and DSS.
| Feature | DTSSP | BS3 | DSS |
| Reactive Groups | Sulfo-NHS ester | Sulfo-NHS ester | NHS ester |
| Reactive Toward | Primary amines | Primary amines | Primary amines |
| Spacer Arm Length | 12.0 Å | 11.4 Å | 11.4 Å |
| Cleavability | Cleavable (disulfide bond) | Non-cleavable | Non-cleavable |
| Water Solubility | Yes | Yes | No |
| Membrane Permeability | No | No | Yes |
| Molecular Weight | 608.51 g/mol | 572.43 g/mol | 368.35 g/mol |
Experimental Data: A Mass Spectrometry-Based Comparison
A study comparing the number of identified crosslinked peptides from bovine serum albumin (BSA) using different crosslinkers showed that DSS and BS3 performed similarly in identifying crosslinked peptides with both Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD) fragmentation methods in mass spectrometry.[5] This suggests that for in-solution crosslinking of purified proteins, the choice between DSS and BS3 may be guided more by solubility requirements than by inherent differences in crosslinking efficiency.[5]
Experimental Protocols
Below are generalized protocols for protein crosslinking using DTSSP, BS3, and DSS. It is important to note that optimal conditions, such as crosslinker concentration and incubation time, should be determined empirically for each specific application.
General Considerations for All Three Crosslinkers:
-
Buffer Selection: Use a non-amine-containing buffer with a pH in the range of 7-9, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[4] Buffers containing primary amines, like Tris or glycine, will compete with the target proteins for reaction with the NHS esters and should be avoided in the crosslinking step.[4]
-
Crosslinker Preparation: NHS esters are moisture-sensitive and should be allowed to equilibrate to room temperature before opening to prevent condensation.[4] Prepare the crosslinker solution immediately before use, as the NHS ester moiety readily hydrolyzes in aqueous solutions.[4]
Protocol 1: Crosslinking of Purified Proteins in Solution
-
Protein Preparation: Prepare the protein sample in a suitable amine-free buffer at the desired concentration.
-
Crosslinker Preparation:
-
DTSSP and BS3: Dissolve the crosslinker directly in the reaction buffer to the desired stock concentration (e.g., 10-25 mM).
-
DSS: Dissolve DSS in dry DMSO or DMF to a stock concentration (e.g., 10-25 mM).[4] The final concentration of the organic solvent in the reaction mixture should be minimized to avoid affecting protein structure.
-
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample. A common starting point is a 10- to 50-fold molar excess of crosslinker to protein.[4]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. Longer incubation times may be required at lower temperatures.
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.[4] The primary amines in the quenching buffer will react with and consume any excess crosslinker. Incubate for an additional 15 minutes at room temperature.
-
Analysis: The crosslinked protein sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Cell Surface Crosslinking (using DTSSP or BS3)
-
Cell Preparation: Wash the cells with an ice-cold, amine-free buffer like PBS to remove any contaminating proteins from the culture medium.
-
Crosslinking Reaction: Resuspend the cells in the amine-free buffer and add the freshly prepared DTSSP or BS3 solution to a final concentration of 1-3 mM.
-
Incubation: Incubate the cell suspension for 30 minutes to 1 hour at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at 4°C.
-
Cell Lysis and Analysis: Wash the cells to remove excess crosslinker and quenching buffer. The cells can then be lysed, and the protein interactions can be analyzed by techniques such as co-immunoprecipitation followed by Western blotting or mass spectrometry.
Protocol 3: Intracellular Crosslinking (using DSS)
-
Cell Preparation: Harvest and wash the cells as described for cell surface crosslinking.
-
Crosslinking Reaction: Resuspend the cells in the amine-free buffer. Add the DSS stock solution (dissolved in DMSO or DMF) to the cell suspension to the desired final concentration.
-
Incubation: Incubate the cells for 30 minutes to 1 hour at room temperature or on ice.
-
Quenching: Quench the reaction as described above.
-
Cell Lysis and Analysis: Proceed with cell lysis and downstream analysis of the crosslinked intracellular proteins.
Mandatory Visualization
Caption: Workflow for Co-Immunoprecipitation with Chemical Crosslinking.
Caption: Application of Crosslinkers Based on Membrane Permeability.
References
Validating DTSSP Crosslinking Results by Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of protein-protein interactions, chemical crosslinking is an invaluable technique to stabilize these interactions for downstream analysis. Among the various crosslinking agents, DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) is a popular choice due to its water-solubility, membrane impermeability, and cleavable nature. This guide provides an objective comparison of DTSSP with other commonly used crosslinkers and offers detailed experimental protocols for validating crosslinking results using Western blot.
Comparison of Common Amine-Reactive Crosslinkers
The selection of a crosslinking agent is critical and depends on the specific application, including the location of the target proteins (cell surface or intracellular) and the requirements for downstream analysis. Below is a comparison of DTSSP with other widely used amine-reactive crosslinkers.
| Feature | DTSSP | DSP | BS³ | Formaldehyde |
| Full Name | 3,3'-dithiobis(sulfosuccinimidyl propionate) | Dithiobis(succinimidyl propionate) | Bis(sulfosuccinimidyl) suberate | Formaldehyde |
| Reactivity | Primary amines | Primary amines | Primary amines | Primary amines, other nucleophiles |
| Spacer Arm Length | 12.0 Å | 12.0 Å | 11.4 Å | 0 Å (zero-length) |
| Cleavable? | Yes (Thiol-cleavable) | Yes (Thiol-cleavable) | No | Yes (Heat-reversible) |
| Membrane Permeability | No (Water-soluble)[1][2] | Yes (Water-insoluble)[3][4] | No (Water-soluble)[5][6] | Yes |
| Typical Crosslinking Efficiency | High | High | High | Variable, can lead to extensive crosslinking |
| Protein Recovery for WB | Good (cleavable) | Good (cleavable) | Moderate (non-cleavable) | Can be low due to high molecular weight aggregates[2] |
| Potential for Epitope Masking | Moderate (Reversible) | Moderate (Reversible) | High (Irreversible) | High (Reversible but can be incomplete) |
| Ideal Application | Cell surface protein interactions[4] | Intracellular protein interactions[7] | Cell surface protein interactions | In vivo crosslinking of protein-protein and protein-DNA interactions[8][9] |
Experimental Protocols
Crosslinking of Cell Surface Proteins using DTSSP
This protocol describes the in situ crosslinking of proteins on the surface of cultured cells.
Materials:
-
DTSSP crosslinker[1]
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0[4]
-
Quenching Buffer: 1M Tris-HCl, pH 7.5[4]
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS to remove any amine-containing culture media.
-
Immediately before use, prepare the DTSSP solution in PBS at the desired concentration (typically 0.25-5 mM).[4]
-
Add the DTSSP solution to the cells and incubate for 30 minutes at room temperature or 2 hours on ice.[4] The optimal concentration and incubation time should be empirically determined.
-
Quench the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[4]
-
Incubate for 15 minutes at room temperature.
-
Aspirate the solution and wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Proceed with protein concentration determination and subsequent Western blot analysis.
Western Blot Analysis of DTSSP-Crosslinked Proteins
This protocol outlines the steps for analyzing DTSSP-crosslinked samples by Western blot, including an optional cleavage step to mitigate potential epitope masking.
Materials:
-
Crosslinked cell lysate
-
Laemmli sample buffer (with and without reducing agent, e.g., DTT or β-mercaptoethanol)[4]
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
ECL detection reagents
Procedure:
-
Sample Preparation:
-
Non-reducing conditions (to visualize crosslinked complexes): Mix the crosslinked lysate with Laemmli sample buffer without a reducing agent.
-
Reducing conditions (to cleave the crosslinker): Mix the crosslinked lysate with Laemmli sample buffer containing a reducing agent (e.g., 20-50 mM DTT or 5% β-mercaptoethanol).[4] This step will cleave the disulfide bond within the DTSSP spacer arm, separating the crosslinked proteins.
-
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the prepared samples onto an SDS-PAGE gel. Include a non-crosslinked control sample. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL detection reagents and visualize the bands using a chemiluminescence imaging system.
Visualizing Experimental Workflows
DTSSP Crosslinking and Western Blot Workflow
Caption: Workflow for DTSSP crosslinking and subsequent Western blot analysis.
Signaling Pathway Analysis using Crosslinking
Caption: A generic signaling pathway illustrating a protein-protein interaction stabilized by DTSSP.
References
- 1. proteochem.com [proteochem.com]
- 2. covachem.com [covachem.com]
- 3. proteochem.com [proteochem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. covachem.com [covachem.com]
- 6. proteochem.com [proteochem.com]
- 7. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Isotopically-Coded DTSSP for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification and quantification of protein-protein interactions are crucial for understanding cellular processes and developing targeted therapeutics. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for capturing protein interactions and providing structural insights. The use of isotopically-coded cross-linkers, such as 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP), significantly enhances the confidence in identifying cross-linked peptides and enables quantitative analysis of protein dynamics.
This guide provides an objective comparison of isotopically-coded DTSSP with common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your research needs.
Quantitative Comparison of Cross-Linking Reagents
The choice of a cross-linking reagent depends on several factors, including the nature of the protein sample, the desired experimental outcome (identification vs. quantification), and the available mass spectrometry workflow. Isotopically-coded DTSSP is a water-soluble, amine-reactive, and thiol-cleavable cross-linker.[1][2] Its key feature is the disulfide bond in its spacer arm, which allows for the cleavage of the cross-linker under reducing conditions, simplifying data analysis.[3] The isotopically labeled versions (e.g., d0 and d8) generate a characteristic mass shift in the mass spectrum, creating a unique signature for cross-linked peptides that facilitates their identification and quantification.[4][5]
However, a potential issue with DTSSP is the possibility of thiol-exchange, where the disulfide bond can rearrange post-lysis, potentially leading to false-positive identifications. This can be controlled by minimizing trypsin incubation times and by recognizing the specific 1:2:1 isotopic pattern of false-positives versus the 1:0:1 pattern of true cross-links.[4]
Below is a comparison of isotopically-coded DTSSP with other commonly used cross-linkers.
| Feature | Isotopically-Coded DTSSP | Isotopically-Coded BS3 | Isotopically-Coded DSS | Isotopically-Coded DSSO |
| Full Name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | Bis(sulfosuccinimidyl) suberate (B1241622) | Disuccinimidyl suberate | Disuccinimidyl sulfoxide |
| Target Group | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) |
| Spacer Arm Length | 12.0 Å[2] | 11.4 Å[6] | 11.4 Å[6] | 10.1 Å[6] |
| Cleavability | Thiol-cleavable (e.g., with DTT)[1] | Non-cleavable[6][7] | Non-cleavable[6] | MS-cleavable (CID)[6][8] |
| Water Solubility | Water-soluble[1][2] | Water-soluble[6][7] | Water-insoluble[1][6] | Water-insoluble |
| Cell Membrane Permeability | No[1][2] | No[7] | Yes[1] | Yes |
| Isotopic Labels | d0/d8 (8 Da mass shift)[4][5] | d0/d4 (4 Da mass shift)[9][10] | d0/d12 (12 Da mass shift)[11][12] | d0/d10 (DMDSSO) (10 Da mass shift)[8][13] |
| Key Advantage | Cleavability simplifies analysis by separating cross-linked proteins before MS.[3] | High water solubility and stability make it ideal for aqueous cross-linking.[14] | Membrane permeability allows for intracellular cross-linking.[1] | MS-cleavability simplifies data analysis by generating characteristic fragment ions.[6][15] |
| Potential Limitation | Prone to thiol-exchange, which can create false-positive signals.[4] | Non-cleavable nature can lead to more complex spectra and data analysis.[16] | Requires organic solvent (e.g., DMSO) which may perturb protein structure.[1] | May identify fewer cross-links compared to non-cleavable reagents like BS3.[6] |
Experimental Protocols
Below are generalized protocols for protein cross-linking using DTSSP for mass spectrometry analysis. Optimization is often necessary based on the specific protein or protein complex being studied.
Protocol 1: Cross-Linking of Purified Proteins in Solution with DTSSP
-
Buffer Preparation: Prepare the protein sample in a primary amine-free buffer, such as HEPES, phosphate-buffered saline (PBS), or carbonate/bicarbonate buffer, at a pH of 7.2-8.0.[1] Avoid buffers containing Tris or glycine.
-
Reagent Preparation: Immediately before use, dissolve the isotopically-coded DTSSP (as a 1:1 mixture of light and heavy forms) in the reaction buffer or water to a final concentration of 10-25 mM. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[1]
-
Cross-Linking Reaction: Add the DTSSP solution to the protein sample to achieve a final concentration typically between 0.25-5 mM, which usually corresponds to a 20- to 50-fold molar excess of the cross-linker over the protein.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1M Tris-HCl pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1]
-
Sample Preparation for MS:
-
The cross-linked sample can be visualized by SDS-PAGE to confirm the formation of higher molecular weight species.
-
For mass spectrometry, the protein sample is typically denatured, reduced (to cleave the DTSSP linker if desired at this stage), alkylated, and then digested with a protease like trypsin.
-
-
Enrichment (Optional): Cross-linked peptides are often low in abundance. Enrichment using size exclusion or ion-exchange chromatography can improve their detection.[16]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: Analysis of DTSSP-Cross-Linked Peptides
-
Mass Spectrometry Data Acquisition: Acquire MS1 scans to detect the characteristic isotopic doublets of peptides cross-linked with the light and heavy forms of DTSSP. The mass difference will be 8.05 Da divided by the charge state of the peptide.[4][5]
-
Data Analysis Software: Use specialized software (e.g., xQuest, pLink, XiSearch) to identify the cross-linked peptides.[15][17] This software is designed to search the MS/MS data for pairs of peptides linked by the mass of the cross-linker.
-
Cleavage for Verification: To confirm cross-links, the sample can be treated with a reducing agent like dithiothreitol (B142953) (DTT) (20-50 mM at 37°C for 30 minutes) to cleave the disulfide bond in DTSSP.[1] In a subsequent MS analysis, the original cross-linked peptide doublet will disappear, and two new single peaks corresponding to the individual peptides, each modified with a remnant of the cross-linker, will appear. This cleavage simplifies the identification of the constituent peptides.[3]
Visualizations
Experimental and Logical Workflows
Caption: Workflow for cross-linking mass spectrometry using isotopically-coded DTSSP.
Caption: Classification of common amine-reactive cross-linkers used in XL-MS.
Conceptual Representation of a Cross-Linked Protein Complex
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. DTSSP Crosslinker 100 mg (CAS 81069-02-5) - 3,3´-Dithiobis(sulfosuccinimidylpropionate) (DTSSP) - ProteoChem [proteochem.com]
- 3. covachem.com [covachem.com]
- 4. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativemolecules.com [creativemolecules.com]
- 6. benchchem.com [benchchem.com]
- 7. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 8. Developing New Isotope-Coded Mass Spectrometry-Cleavable Cross-Linkers for Elucidating Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BS3-d4 10 mg - Heavy BS3 - Bis(Sulfosuccinimidyl) 2,2,7,7-suberate-d4 for Mass Spec Analysis - ProteoChem [proteochem.com]
- 11. Large Scale Chemical Cross-linking Mass Spectrometry Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativemolecules.com [creativemolecules.com]
- 13. Developing New Isotope-Coded Mass Spectrometry-Cleavable Cross-Linkers for Elucidating Protein Structures [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Advantages of Water-Soluble DTSSP over Insoluble DSP in Protein Crosslinking
For researchers, scientists, and drug development professionals navigating the complexities of protein interactions, the choice of a crosslinking agent is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth comparison of two widely used amine-reactive crosslinkers: the water-soluble 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) and its water-insoluble counterpart, dithiobis(succinimidyl propionate) (DSP). By examining their fundamental properties, experimental performance, and applications, this guide will empower you to make an informed choice for your specific research needs.
At the heart of their differences lies a single chemical modification: the addition of sulfonate groups to the N-hydroxysuccinimide (NHS) esters of DTSSP. This seemingly minor alteration confers water solubility to DTSSP, a property that dramatically expands its utility and simplifies experimental workflows compared to the lipophilic and membrane-permeable DSP.[1][2]
Key Distinctions at a Glance: DTSSP vs. DSP
The primary advantage of DTSSP's water solubility is its inability to permeate cell membranes. This characteristic makes DTSSP the ideal reagent for selectively crosslinking proteins on the cell surface, allowing researchers to study extracellular protein-protein interactions without disrupting the intracellular environment.[1][2] Conversely, DSP's lipophilic nature allows it to readily cross cell membranes, making it the go-to choice for investigating intracellular and intramembrane protein complexes.[1]
| Feature | DTSSP (Water-Soluble) | DSP (Water-Insoluble) |
| Solubility | Soluble in aqueous buffers | Insoluble in aqueous buffers; requires an organic solvent (e.g., DMSO, DMF) for stock solution preparation |
| Cell Membrane Permeability | Impermeable | Permeable |
| Primary Application | Crosslinking of cell surface proteins and hydrophilic proteins in solution.[1][2] | Crosslinking of intracellular and intramembrane proteins.[1] |
| Ease of Use | Can be added directly to aqueous reaction mixtures.[1] | Requires initial dissolution in an organic solvent, which is then added to the aqueous reaction, potentially introducing an organic solvent to the biological sample.[1] |
| Potential for Protein Precipitation | Lower risk of precipitating proteins sensitive to organic solvents. | Higher risk of precipitating proteins upon addition of the organic solvent stock solution. |
| Reactive Groups | N-hydroxysulfosuccinimide (sulfo-NHS) esters | N-hydroxysuccinimide (NHS) esters |
| Reactive Toward | Primary amines (-NH2) | Primary amines (-NH2) |
| Spacer Arm Length | 12.0 Å | 12.0 Å |
| Cleavability | Thiol-cleavable (disulfide bond) | Thiol-cleavable (disulfide bond) |
Experimental Performance and Considerations
While both DTSSP and DSP are homobifunctional, amine-reactive crosslinkers with a cleavable disulfide bond in their spacer arm, their differing solubilities necessitate distinct experimental protocols and can lead to different performance outcomes.
The direct addition of DTSSP to aqueous buffers simplifies the experimental setup and minimizes the potential for protein denaturation or precipitation that can be caused by the introduction of organic solvents required for DSP.[1] However, researchers using DTSSP should be aware of the potential for disulfide bond scrambling, a phenomenon where the disulfide bond in the crosslinker can be exchanged between different thiol-containing molecules in the sample. This can be particularly relevant in samples with a high cysteine content.[3] Using isotope-labeled DTSSP can help to distinguish between true crosslinks and those formed by scrambling.[3]
For DSP, care must be taken to minimize the final concentration of the organic solvent in the reaction mixture to avoid adverse effects on protein structure and function. The reagent is also highly sensitive to moisture and should be stored under desiccated conditions.[1][4]
Experimental Protocols: A Comparative Overview
The following protocols highlight the key differences in the application of DTSSP and DSP for crosslinking proteins in a cellular context.
Protocol 1: Cell Surface Protein Crosslinking with DTSSP
This protocol is designed for the selective crosslinking of proteins on the exterior of the cell membrane.
Materials:
-
Cells in culture
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
DTSSP
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
Procedure:
-
Wash cells twice with ice-cold PBS to remove any amine-containing culture medium.
-
Prepare a fresh solution of DTSSP in ice-cold PBS at the desired final concentration (typically 0.25-5 mM).
-
Add the DTSSP solution to the cells and incubate for 30 minutes to 2 hours at 4°C or room temperature.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Proceed with cell lysis and downstream analysis.
Protocol 2: Intracellular Protein Crosslinking with DSP
This protocol is designed for the crosslinking of proteins within the cell.
Materials:
-
Cells in culture
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
DSP
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
Procedure:
-
Wash cells twice with ice-cold PBS.
-
Prepare a stock solution of DSP (e.g., 25 mM) in anhydrous DMSO or DMF immediately before use.[1]
-
Dilute the DSP stock solution into ice-cold PBS to the desired final concentration (typically 0.25-5 mM), ensuring the final concentration of organic solvent is minimized.
-
Add the DSP solution to the cells and incubate for 30 minutes to 2 hours at room temperature.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.[4]
-
Proceed with cell lysis and downstream analysis.
Visualizing the Application: A Tale of Two Crosslinkers
The choice between DTSSP and DSP is fundamentally about spatial targeting. The following diagrams illustrate how each crosslinker is used to investigate different aspects of a cell surface receptor's interactions.
Caption: DTSSP targets extracellular interactions, while DSP targets intracellular interactions of a cell surface receptor.
The Drug Development Perspective: Why the Right Choice Matters
In the realm of drug development, the precise identification and validation of protein-protein interactions are paramount. The choice between DTSSP and DSP can have significant implications for:
-
Target Validation: Chemical crosslinking can help confirm direct interactions between a drug target and its binding partners, a crucial step in the validation process.[5][6][7] Using DTSSP to confirm the interaction of a novel ligand with a cell surface receptor, for instance, provides strong evidence for on-target engagement in a physiologically relevant context.
-
Antibody-Drug Conjugate (ADC) Development: ADCs are a class of biopharmaceuticals that utilize a monoclonal antibody to deliver a potent cytotoxic drug to a specific target, often a cancer cell.[8] While not directly used as the linker in the final ADC product, crosslinkers like DTSSP and DSP can be valuable research tools to study the internalization and trafficking of the antibody-target complex, providing insights that can inform the design of the ADC linker and payload.
Experimental Workflow: From Crosslinking to Identification
The general workflow for identifying protein-protein interactions using either DTSSP or DSP followed by mass spectrometry is outlined below.
Caption: A typical experimental workflow for identifying protein-protein interactions using a cleavable crosslinker.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. covachem.com [covachem.com]
- 3. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteochem.com [proteochem.com]
- 5. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 6. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. bioprocessintl.com [bioprocessintl.com]
Confirming Protein Interactions: A Comparative Guide to Cleavable Crosslinkers
For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interactions (PPIs), chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool. This guide provides an objective comparison of cleavable crosslinkers, their performance against alternatives, and the experimental data to support informed decisions in study design.
Cleavable crosslinkers offer a significant advantage in XL-MS workflows by simplifying the identification of crosslinked peptides. These reagents contain a labile bond within their spacer arm that can be broken under specific conditions, such as during mass spectrometry analysis (MS-cleavable) or through chemical treatment (e.g., reduction of a disulfide bond). This cleavage separates the two crosslinked peptides, allowing for their individual sequencing and more confident identification.
Performance Comparison of Common Cleavable Crosslinkers
The choice of a cleavable crosslinker can significantly impact the number and quality of identified protein interactions. Below is a comparison of some widely used amine-reactive crosslinkers.
| Crosslinker | Type | Spacer Arm Length (Å) | Cleavage Method | Key Features & Performance Insights |
| DSSO (Disuccinimidyl sulfoxide) | MS-Cleavable (Sulfoxide) | 10.3 | Collision-Induced Dissociation (CID) | Generates characteristic fragment ions in MS/MS, simplifying data analysis.[1][2] Studies have shown it can identify thousands of unique crosslinks in complex cell lysates.[3] Performance can be influenced by the MS fragmentation strategy. |
| DSBU (Disuccinimidyl dibutyric urea) | MS-Cleavable (Urea) | 12.5 | Collision-Induced Dissociation (CID) | Also produces signature fragment ions upon CID.[2] In some studies, DSBU has been reported to yield a higher number of crosslink identifications compared to DSSO under certain conditions. |
| DSP (Dithiobis(succinimidyl propionate)) | Thiol-Cleavable (Disulfide) | 12.0 | Reduction (e.g., with DTT) | A well-established crosslinker, but requires an additional chemical cleavage step before MS analysis. It is membrane-permeable, making it suitable for intracellular crosslinking.[4] |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Thiol-Cleavable (Disulfide) | 12.0 | Reduction (e.g., with DTT) | The water-soluble analog of DSP, ideal for crosslinking proteins on the cell surface as it is membrane-impermeable. |
Quantitative Comparison of Crosslinker Performance in Proteome-Wide Studies
| Study System | Crosslinker | Number of Unique Crosslink Sites Identified | Reference |
| Drosophila melanogaster embryo extracts | DSBU | ~7,400 | [3] |
| Human lung adenocarcinoma cell lysates | DSSO | >1,000 | [3] |
| K562 cell lysates | DSSO | ~10,000 | [3] |
Alternatives to Cleavable Crosslinkers
While cleavable crosslinkers are powerful, other methods exist for studying PPIs, each with its own set of advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Non-Cleavable Crosslinkers (e.g., BS3) | Form stable, permanent covalent bonds between interacting proteins. | Simpler chemical structure, can be more stable under certain conditions. | More complex MS/MS spectra, making data analysis challenging. | Capturing stable protein complexes for co-immunoprecipitation and Western blot analysis. |
| Proximity Labeling (e.g., BioID, APEX) | An enzyme fused to a protein of interest generates reactive molecules that covalently label nearby proteins. | Captures transient and weak interactions in a cellular context without the need for direct binding.[5] Can identify proteins in a specific subcellular compartment. | Provides proximity information, not direct interaction evidence.[5] Labeling radius can be broad. | Mapping the protein interaction landscape of a specific protein or subcellular location in living cells. |
Comparative Overview of Proximity Labeling Techniques
| Technique | Enzyme | Labeling Time | Key Features |
| BioID | BirA* (mutant biotin (B1667282) ligase) | ~18-24 hours | Labels lysine (B10760008) residues of proximal proteins with biotin.[6] |
| APEX | Ascorbate peroxidase | ~1 minute | Labels tyrosine residues of nearby proteins with a biotin-phenoxyl radical.[6] Faster labeling kinetics but requires the addition of H2O2, which can be toxic to cells.[7] |
| TurboID/miniTurbo | Engineered biotin ligase | ~10 minutes | Faster and more efficient than the original BioID.[7] |
Experimental Protocols
Detailed and optimized protocols are crucial for the success of any crosslinking experiment. Below are key experimental methodologies.
In Vivo Crosslinking with a Membrane-Permeable Cleavable Crosslinker (e.g., DSSO)
This protocol is adapted for cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HEK293T)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
DSSO crosslinker (stock solution in DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Preparation: Grow cells to 70-80% confluency. On the day of the experiment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Crosslinking Reaction: Resuspend the cell pellet in ice-cold PBS. Add the DSSO stock solution to the desired final concentration (typically 1-5 mM). Incubate the reaction for 30-60 minutes at room temperature or on ice with gentle rotation.
-
Quenching: Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Protein Digestion: The protein lysate is then processed for downstream analysis, which typically involves reduction, alkylation, and digestion with a protease like trypsin.
Enrichment of Crosslinked Peptides
Due to the low abundance of crosslinked peptides, an enrichment step is often necessary.[8][9]
Materials:
-
Digested peptide mixture
-
Strong Cation Exchange (SCX) chromatography column or Size-Exclusion Chromatography (SEC) column
-
Appropriate buffers for the chosen chromatography method
Procedure (using SCX):
-
Sample Loading: Acidify the peptide digest and load it onto a pre-equilibrated SCX column.
-
Washing: Wash the column with a low-salt buffer to remove non-crosslinked peptides.
-
Elution: Elute the more highly charged crosslinked peptides using a step-wise or gradient elution with increasing salt concentrations.
-
Desalting: Desalt the collected fractions containing the enriched crosslinked peptides before LC-MS/MS analysis.
LC-MS/MS Analysis of DSSO-Crosslinked Peptides
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system is typically used.
Data Acquisition:
-
MS1 Scan: A high-resolution survey scan is performed to detect the precursor ions of the crosslinked peptides.
-
MS2 Scan (CID): Precursor ions with a charge state of +3 or higher are selected for fragmentation using Collision-Induced Dissociation (CID). The low-energy CID cleaves the sulfoxide (B87167) bond in DSSO, generating characteristic doublet fragment ions.
-
MS3 Scan (HCD): The characteristic fragment ions from the MS2 scan are then selected for further fragmentation using Higher-energy Collisional Dissociation (HCD) to sequence the individual peptides.
-
Data Analysis: The acquired MS/MS and MS3 spectra are searched against a protein sequence database using specialized software (e.g., XlinkX, MeroX) that can interpret the fragmentation patterns of cleavable crosslinkers.[2]
Visualizing Protein Interaction Networks: A Case Study of the p38 MAPK Signaling Pathway
To illustrate the application of these techniques in a biological context, we present a hypothetical experimental workflow and a representative signaling pathway diagram for the p38 MAPK pathway, a key regulator of cellular responses to stress. While a comprehensive crosslinking study of the entire p38 MAPK pathway is extensive, proximity labeling studies have successfully mapped its interactome.[10]
The following diagram illustrates a simplified representation of the p38 MAPK signaling pathway, incorporating known interactions that could be confirmed using crosslinking or proximity labeling techniques.
Conclusion
The selection of a crosslinking strategy is a critical step in the study of protein-protein interactions. Cleavable crosslinkers, particularly MS-cleavable reagents like DSSO and DSBU, offer a robust and increasingly accessible method for high-confidence identification of interacting proteins and their binding sites. By understanding the relative strengths and weaknesses of different crosslinkers and alternative techniques such as proximity labeling, researchers can better tailor their experimental design to answer specific biological questions. The continued development of novel crosslinking chemistries and sophisticated data analysis software promises to further enhance our ability to unravel the intricate networks of protein interactions that govern cellular life.
References
- 1. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical crosslinkers enhance detection of receptor interactomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering molecular interactions by proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in proximity-based labeling methods for interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Frontiers | Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment [frontiersin.org]
- 10. Mapping p38α mitogen‐activated protein kinase signaling by proximity‐dependent labeling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cross-Linking Maze: A Comparative Guide to Software for DTSSP XL-MS Data Analysis
For researchers, scientists, and drug development professionals venturing into the world of protein interactions, cross-linking mass spectrometry (XL-MS) offers a powerful lens. The use of 3,3'-dithiobis(sulfosuccinimidylpropionate) (B12362739) (DTSSP), a thiol-cleavable cross-linker, simplifies data analysis by allowing the identification of interacting peptides. However, the journey from raw mass spectrometry data to meaningful biological insights is paved with a diverse landscape of software tools. This guide provides an objective comparison of the most prominent software for analyzing DTSSP XL-MS data, supported by experimental data and detailed protocols to empower you in your research endeavors.
This guide will delve into a selection of commonly used and well-documented tools for analyzing data from cleavable cross-linkers like DTSSP: MaxLynx , MeroX , XlinkX (within Proteome Discoverer) , pLink 2 , and XiSEARCH . We will explore their performance, features, and usability to help you select the most suitable tool for your specific needs.
At a Glance: Performance Comparison of XL-MS Software
To provide a clear overview of the capabilities of different software, the following tables summarize quantitative data from benchmark studies using MS-cleavable cross-linkers similar to DTSSP, such as disuccinimidyl dibutyric urea (B33335) (DSBU) and disuccinimidyl sulfoxide (B87167) (DSSO). These studies provide a valuable proxy for expected performance with DTSSP due to the similar nature of the data.
Table 1: Identified Cross-Linked-Spectrum Matches (CSMs) at 1% False Discovery Rate (FDR)
| Software | DSBU Dataset | DSSO Dataset | Reference |
| MaxLynx | ~852 (correct) | ~185 (correct unique cross-links) | [1][2][3] |
| MeroX | - | - | [1] |
| XlinkX | - | - | [1] |
| pLink 2 | Lower than MaxLynx | Lower than MaxLynx | [4] |
| XiSEARCH | Lower than MaxLynx | Lower than MaxLynx | [1] |
Note: Direct comparative data for all software on the same DTSSP dataset is limited. The data presented is from studies using similar MS-cleavable cross-linkers. The performance of MeroX and XlinkX was reported to be lower than MaxLynx in the benchmark study cited.[1]
Table 2: Identified Unique Cross-Links at 1% FDR
| Software | DSBU Dataset | DSSO Dataset | Reference |
| MaxLynx | 242 (correct) | 185 (correct) | [1][2] |
| MeroX | Lower than MaxLynx | Lower than MaxLynx | [1] |
| XlinkX | Lower than MaxLynx | Lower than MaxLynx | [1] |
| pLink 2 | - | - | [4] |
| XiSEARCH | - | - | [1] |
Note: "Unique cross-links" refers to distinct pairs of linked amino acid residues.
In-Depth Software Profiles
MaxLynx
Integrated into the popular MaxQuant environment, MaxLynx has emerged as a powerful tool for XL-MS data analysis, demonstrating superior performance in identifying both CSMs and unique cross-links for MS-cleavable cross-linkers in benchmark studies.[1][3] Its key strengths lie in its robust FDR control based on a posterior error probability (PEP) and a sophisticated scoring model that combines a score for signature peaks from the cleaved cross-linker with the conventional Andromeda score for the peptide fragments.[2][5]
Key Features:
-
High Identification Rate: Outperforms many other software in benchmark studies with MS-cleavable cross-linkers.[1][3]
-
Integrated Environment: Seamlessly works within the widely used MaxQuant platform.
-
Advanced FDR Control: Utilizes a target-decoy strategy and PEP to reliably control false discoveries.[1]
-
Interactive Viewer: Allows for manual inspection and validation of annotated cross-linked spectra.
-
Support for Ion Mobility Data: Can analyze data from ion mobility-enhanced mass spectrometers.
MeroX
MeroX is a freely available, user-friendly software specifically designed for the analysis of data from MS-cleavable cross-linkers.[6][7] It is known for its intuitive graphical user interface (GUI) and its ability to automatically detect the characteristic doublet signals generated by the cleavage of linkers like DSBU and DSSO.[6] MeroX offers different analysis modes, including a "proteome-wide" mode optimized for large-scale studies.[8]
Key Features:
-
User-Friendly Interface: The graphical interface makes it accessible to users with varying levels of bioinformatics expertise.[8]
-
Specialized for Cleavable Cross-Linkers: Algorithms are tailored for the specific fragmentation patterns of these reagents.[6]
-
Multiple Analysis Modes: Offers flexibility for analyzing datasets of different complexities.[8]
-
Visualization Tools: Includes features for visualizing identified cross-links.
XlinkX (in Proteome Discoverer)
XlinkX is a node within the Thermo Fisher Scientific Proteome Discoverer software, providing a streamlined workflow for XL-MS data analysis.[9][10] A major advantage of XlinkX is its algorithm that leverages the fragment masses of the cleaved cross-linker to deduce the masses of the two cross-linked peptides, which significantly speeds up the search process.[11] It supports a wide range of cross-linkers and offers robust FDR control and visualization options within the familiar Proteome Discoverer environment.[9]
Key Features:
-
Integrated Workflow: Fully integrated into the widely used Proteome Discoverer platform.[10]
-
Efficient Search Algorithm: Utilizes a clever strategy to reduce the search space and time.[11]
-
Comprehensive Reporting: Generates detailed reports and visualizations of the identified cross-links.[12]
-
Support for Various Cross-Linkers: Can be configured to work with a wide variety of cleavable and non-cleavable cross-linkers.[9]
pLink 2
pLink 2 is a high-speed search engine that has shown excellent performance in identifying cross-linked peptides, particularly in large-scale proteome-wide studies.[4] It employs a two-stage open search strategy that significantly accelerates the identification process. While highly effective for non-cleavable cross-linkers, its fragment indexing approach can also be adapted for the analysis of data from MS-cleavable cross-linkers.[4]
Key Features:
-
High Speed: One of the fastest search engines available for XL-MS data analysis.[4]
-
High Sensitivity and Precision: Demonstrates excellent performance in identifying a large number of correct cross-links.[4]
-
Versatility: Can be used for both cleavable and non-cleavable cross-linker data.
XiSEARCH
Developed in the Rappsilber lab, XiSEARCH is a powerful and flexible search engine for identifying cross-linked peptides.[13][14] It employs a target-decoy approach for reliable FDR estimation and can be configured to work with a wide range of cross-linkers and experimental setups. XiSEARCH is particularly well-suited for high-resolution mass spectrometry data.[13]
Key Features:
-
Flexible and Configurable: Offers a high degree of customization for various experimental designs.[13]
-
Robust FDR Estimation: Uses a well-established target-decoy strategy.[13]
-
Open Source: Freely available for academic use.
Experimental Protocols
A successful XL-MS experiment relies on a meticulously executed protocol. Below are detailed methodologies for DTSSP cross-linking and a general workflow for mass spectrometry analysis.
Detailed Experimental Protocol for DTSSP Cross-Linking
This protocol is adapted from the manufacturer's instructions and common laboratory practices.[15][16]
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.0)
-
DTSSP (3,3'-dithiobis(sulfosuccinimidylpropionate))
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing agent (e.g., DTT or TCEP)
-
Alkylation agent (e.g., iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Solvents for mass spectrometry (e.g., acetonitrile (B52724), formic acid)
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is in an amine-free buffer at a suitable concentration (typically 0.1-2 mg/mL). Buffers containing primary amines like Tris will compete with the cross-linking reaction.
-
-
Cross-Linking Reaction:
-
Prepare a fresh stock solution of DTSSP in an appropriate solvent (e.g., DMSO or water) immediately before use.
-
Add the DTSSP solution to the protein sample. The optimal molar ratio of cross-linker to protein should be determined empirically but a starting point is a 25- to 50-fold molar excess.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction:
-
Stop the cross-linking reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the cross-linker and any native disulfide bonds by adding a reducing agent (e.g., 10 mM DTT) and incubating at 56°C for 30 minutes.
-
Alkylate the free sulfhydryl groups by adding an alkylating agent (e.g., 55 mM iodoacetamide) and incubating in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion:
-
Digest the cross-linked proteins with trypsin (typically at a 1:50 to 1:100 enzyme-to-protein ratio) overnight at 37°C.
-
-
Sample Cleanup:
-
Desalt and concentrate the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or a similar method.
-
Mass Spectrometry and Data Analysis Workflow
The digested and cleaned peptide sample is now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
LC-MS/MS Analysis:
-
Chromatography: Separate the peptides using a reversed-phase nano-LC column with a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
-
Acquire MS1 scans to determine the precursor ion masses.
-
Select precursor ions for fragmentation using a data-dependent acquisition (DDA) strategy.
-
Fragment the precursor ions using an appropriate fragmentation method (e.g., HCD or CID). For cleavable cross-linkers, a stepped HCD approach can be beneficial to induce both cleavage of the cross-linker and fragmentation of the peptide backbones.[17]
-
Acquire MS2 scans of the fragment ions.
-
Data Analysis:
-
RAW File Conversion: Convert the raw mass spectrometry data files to a compatible format (e.g., .mgf or .mzML) using a tool like ProteoWizard's msConvert.
-
Database Searching: Use one of the software tools described above (e.g., MaxLynx, MeroX, XlinkX) to search the MS2 spectra against a protein sequence database.
-
Specify Parameters:
-
Cross-linker: Define the mass and specificity of DTSSP. For cleavable cross-linkers, specify the masses of the cleavage products.
-
Enzyme: Select trypsin and specify the maximum number of missed cleavages.
-
Modifications: Include fixed modifications (e.g., carbamidomethylation of cysteine) and variable modifications (e.g., oxidation of methionine).
-
Mass Tolerances: Set appropriate precursor and fragment ion mass tolerances based on the instrument used.
-
-
-
FDR Control and Validation: The software will score the peptide-spectrum matches (PSMs) and use a target-decoy approach to control the false discovery rate.
-
Visualization and Interpretation: Analyze the identified cross-links in the context of known protein structures or use them to build models of protein complexes. Tools like Xlink Analyzer can be used to visualize the cross-links on 3D structures.
Visualizing Workflows and Pathways
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental and data analysis workflows.
While a specific signaling pathway was not the focus of the technical software comparison, XL-MS with DTSSP can be powerfully applied to elucidate the architecture of signaling complexes. For instance, a hypothetical study on the Epidermal Growth Factor Receptor (EGFR) signaling pathway could use DTSSP to capture interactions between EGFR and its downstream signaling partners like Grb2 and Sos1 upon EGF stimulation. The identified cross-links would provide crucial distance restraints to model the conformational changes in the receptor and the assembly of the signaling complex.
Conclusion
The analysis of DTSSP XL-MS data is a rapidly evolving field with a growing number of sophisticated software tools. While MaxLynx currently shows a performance advantage in recent benchmark studies with similar cleavable cross-linkers, the choice of software will ultimately depend on the specific requirements of your research, your familiarity with different platforms, and the complexity of your dataset. MeroX offers a user-friendly entry point for those new to the field, while XlinkX provides a powerful and integrated solution for users of the Proteome Discoverer ecosystem. pLink 2 and XiSEARCH remain excellent options for researchers seeking high-speed and highly configurable analysis pipelines.
By understanding the strengths and weaknesses of each tool and following robust experimental protocols, researchers can confidently navigate the complexities of XL-MS data analysis and unlock valuable insights into the intricate world of protein interactions.
References
- 1. Accurate and Automated High-Coverage Identification of Chemically Cross-Linked Peptides with MaxLynx - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A high-speed search engine pLink 2 with systematic evaluation for proteome-scale identification of cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hecklab.com | XlinkX for Proteome Discoverer [hecklab.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Technical documentation [docs.thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. xiSEARCH – Rappsilber Laboratory [rappsilberlab.org]
- 14. researchgate.net [researchgate.net]
- 15. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. covachem.com [covachem.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Interpreting Mass Spectra of DTSSP Crosslinked Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) with other commonly used crosslinking reagents for mass spectrometry-based analysis of protein-protein interactions. We delve into the nuances of interpreting mass spectra generated from DTSSP-crosslinked peptides, present detailed experimental protocols, and offer quantitative data to inform your experimental design.
Understanding DTSSP and its Alternatives in Crosslinking Mass Spectrometry
Chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable tool for elucidating protein-protein interactions and mapping the architecture of protein complexes. The choice of crosslinking reagent is a critical determinant of success in these experiments. DTSSP is a popular amine-reactive, homobifunctional, and thiol-cleavable crosslinker. Its key feature is the disulfide bond within its spacer arm, which can be cleaved under reducing conditions, simplifying data analysis.
Here, we compare DTSSP with two other widely used crosslinkers: Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), a non-cleavable analog, and Disuccinimidyl sulfoxide (B87167) (DSSO), an MS-cleavable crosslinker.
| Feature | DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) | BS3 (Bis(sulfosuccinimidyl) suberate) | DSSO (Disuccinimidyl sulfoxide) |
| Type | Homobifunctional, Thiol-cleavable | Homobifunctional, Non-cleavable | Homobifunctional, MS-cleavable |
| Reactive Group | N-hydroxysulfosuccinimide (Sulfo-NHS) ester | N-hydroxysulfosuccinimide (Sulfo-NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Spacer Arm Length | 12.0 Å | 11.4 Å | 10.1 Å |
| Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP) | Non-cleavable | Cleavable in the gas phase (MS/MS) |
| Membrane Permeability | Impermeable | Impermeable | Permeable |
| Key Advantage | Simplifies data analysis by separating crosslinked peptides into linear peptides upon reduction.[1] | Provides stable crosslinks for robust detection. | Enables MSn analysis for confident identification of both peptides in a single run.[2] |
| Key Disadvantage | Susceptible to thiol-exchange (scrambling), which can lead to false-positive identifications.[3][4] | Complex MS/MS spectra containing fragment ions from both peptides can be challenging to interpret. | Can result in fewer identified crosslinked peptides with certain fragmentation methods compared to non-cleavable linkers.[2] |
Interpreting Mass Spectra of DTSSP-Crosslinked Peptides
The defining characteristic of DTSSP in mass spectrometry is its cleavable disulfide bond. This feature dictates the strategy for data acquisition and interpretation.
Expected Species in the Mass Spectrum:
-
Unmodified Peptides: The most abundant species.
-
Dead-end Crosslinks (Type 0): One end of the DTSSP molecule has reacted with a peptide, while the other end is hydrolyzed.
-
Intra-peptide Crosslinks (Type 1): Both ends of the DTSSP molecule have reacted with two different lysine (B10760008) residues within the same peptide.
-
Inter-peptide Crosslinks (Type 2): The two ends of the DTSSP molecule have reacted with lysine residues on two different peptides. These are the most informative species for determining protein-protein interactions.
Characteristic Fragmentation:
A key signature of DTSSP-crosslinked peptides in MALDI-TOF/TOF mass spectrometry is a characteristic 66 Da doublet . This doublet arises from the asymmetric fragmentation of the disulfide bond within the crosslinker.[5]
The Challenge of Thiol-Exchange (Scrambling):
A significant challenge when using DTSSP is the potential for thiol-exchange or scrambling of the disulfide bonds, which can occur, for instance, during tryptic digestion at alkaline pH.[3] This can lead to the formation of false-positive inter-peptide crosslinks, where two peptides that were not originally crosslinked in the native protein structure become linked after cell lysis and digestion.[3]
Identifying and Quantifying Scrambling using Isotope-labeled DTSSP:
The use of isotope-labeled DTSSP (e.g., a 1:1 mixture of light and heavy isotopologues) provides a powerful tool to identify and quantify the extent of scrambling.
-
True Crosslinks: In the mass spectrum, a true crosslink will appear as a doublet of peaks with a specific mass difference (e.g., 8 Da for deuterium-labeled DTSSP) and a 1:0:1 intensity ratio for the light, mixed, and heavy species.[3][4]
-
False-Positive Crosslinks (from scrambling): Crosslinks formed exclusively through scrambling will exhibit a characteristic 1:2:1 isotopic pattern.[3][4]
-
Mixed Species: A 1:X:1 pattern, where 0 < X < 2, indicates a true crosslink with a quantifiable degree of scrambling.[4]
Experimental Protocols
Protein Crosslinking with DTSSP
-
Sample Preparation: Prepare the protein sample in an amine-free buffer such as PBS (pH 7.2-8.0).[6]
-
Crosslinker Preparation: Immediately before use, dissolve DTSSP in water or buffer.[6]
-
Crosslinking Reaction: Add the DTSSP solution to the protein sample. A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point.[6]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.[6]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM and incubate for 15 minutes.[6]
Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation (Optional but recommended for simplifying spectra): To cleave the disulfide bonds and simplify the mass spectra, the crosslinked sample can be treated with a reducing agent like DTT (10-50 mM) followed by alkylation with iodoacetamide (B48618) to prevent disulfide bond reformation.[1]
-
Protein Digestion: Digest the protein sample into peptides using a protease such as trypsin.
-
Enrichment of Crosslinked Peptides (Optional): Due to their low abundance, crosslinked peptides can be enriched using techniques like size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.
-
Desalting: Desalt the peptide mixture using C18 spin columns or similar methods prior to mass spectrometry analysis.
Visualizing Experimental and Logical Workflows
Experimental Workflow for DTSSP Crosslinking and Mass Spectrometry Analysis
Caption: A typical experimental workflow for identifying protein-protein interactions using DTSSP crosslinking followed by mass spectrometry.
Logical Workflow for Interpreting DTSSP Mass Spectra
References
- 1. covachem.com [covachem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of MS-Cleavable Crosslinkers: DTSSP and DSSO for Protein Analysis
In the realm of structural proteomics, chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping protein topology. The choice of cross-linking reagent is paramount to the success of these experiments. This guide provides an in-depth comparison of two widely used amine-reactive, MS-cleavable crosslinkers: 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) and disuccinimidyl sulfoxide (B87167) (DSSO). We will delve into their distinct cleavage mechanisms, experimental workflows, and the advantages each offers for confident cross-link identification.
At a Glance: Key Differences Between DTSSP and DSSO
| Feature | DTSSP (dithiobis(sulfosuccinimidyl propionate)) | DSSO (disuccinimidyl sulfoxide) |
| Chemical Structure | Homobifunctional NHS ester with a disulfide bond | Homobifunctional NHS ester with a sulfoxide group |
| Spacer Arm Length | 12.0 Å | 10.1 Å |
| Cleavage Mechanism | Thiol-cleavable (reduction of disulfide bond) | Collision-Induced Dissociation (CID) in the mass spectrometer |
| Mass Spectrometry Analysis | Requires separate reduced and non-reduced sample analysis or specific fragmentation (e.g., MALDI-TOF/TOF) to identify cross-links. | Allows for MS/MS (MS2) cleavage and subsequent MS/MS/MS (MS3) analysis of individual peptides for confident identification in a single run.[1][2] |
| Signature Fragments | A characteristic 66 Da doublet can be observed in MALDI-TOF/TOF-MS.[3][4] | Generates characteristic reporter ion doublets upon CID, facilitating the identification of cross-linked peptides.[5][6] |
| Water Solubility | Water-soluble due to sulfonate groups.[7][8] | Water-insoluble; requires dissolution in an organic solvent like DMSO or DMF.[5][6] |
| Cell Permeability | Membrane-impermeable, ideal for cell surface cross-linking.[7] | Membrane-permeable, suitable for intracellular cross-linking.[6] |
Delving Deeper: Cleavage Mechanisms and Mass Spectrometry Workflows
The fundamental difference between DTSSP and DSSO lies in their cleavage mechanisms, which dictates the mass spectrometry workflow and the confidence in cross-link identification.
DTSSP: The Thiol-Cleavable Workhorse
DTSSP contains a disulfide bond that can be cleaved using reducing agents like dithiothreitol (B142953) (DTT). In a typical XL-MS experiment, this necessitates a more complex workflow. One common approach involves analyzing the sample before and after reduction. Cross-linked peptides will be present in the non-reduced sample and absent in the reduced sample, where two new peptides corresponding to the individual chains will appear. This allows for the identification of potential cross-links, though it can be complicated by disulfide bond scrambling.[9] Alternatively, specific mass spectrometry techniques like MALDI-TOF/TOF can induce fragmentation of the disulfide bond, producing a characteristic 66 Da doublet that aids in identification.[3][4] However, unexpected side reactions and in-source fragmentation can sometimes complicate data analysis.[10][11][12]
DSSO: The Power of Gas-Phase Cleavage
DSSO represents a newer generation of crosslinkers designed for streamlined XL-MS workflows. Its sulfoxide-containing spacer arm is stable during sample preparation but cleaves readily in the gas phase of the mass spectrometer upon collision-induced dissociation (CID).[1][5] This unique property allows for a powerful MSn analytical strategy. In an initial MS2 scan, the cross-linker is cleaved, separating the two linked peptides. The resulting fragment ions, which have a defined mass difference, can then be individually selected for a subsequent MS3 fragmentation event to determine their amino acid sequences.[1][2] This "in-spectrometer" cleavage dramatically simplifies data analysis and significantly increases the confidence of cross-linked peptide identification.[1][13]
Visualizing the Workflows
Diagram: DTSSP Experimental Workflow
References
- 1. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cross-Linker DTSSP | CAS 81069-02-5(free acid) Dojindo [dojindo.com]
- 9. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Unexpected products from the reaction of the synthetic cross-linker 3,3'-dithiobis(sulfosuccinimidyl propionate), DTSSP with peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Simplifying the Complex: A Guide to DTSSP for Mass Spectrometry Data Analysis
In the intricate world of proteomics and drug development, deciphering the complex web of protein-protein interactions is paramount. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions. However, the resulting data can be overwhelmingly complex. This guide provides a comprehensive comparison of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), a cleavable cross-linking agent, with its alternatives, highlighting its benefits in simplifying mass spectrometry data and providing clearer insights into protein architecture.
The DTSSP Advantage: Cleavability for Clarity
DTSSP is a water-soluble, amine-reactive, and, most importantly, a thiol-cleavable cross-linker.[1] Its key feature is the disulfide bond within its spacer arm, which can be easily cleaved using reducing agents like dithiothreitol (B142953) (DTT). This cleavability is the cornerstone of its ability to simplify complex mass spectrometry data.[2]
In a typical XL-MS workflow, cross-linked protein complexes are digested, resulting in a mixture of linear peptides and cross-linked peptide pairs. Non-cleavable cross-linkers, such as Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), generate complex spectra from these cross-linked pairs that can be challenging to interpret. In contrast, the disulfide bond in DTSSP allows for the separation of the cross-linked peptides before or during mass spectrometry analysis. This reduces the complexity of the spectra, making it easier to identify the individual peptides and, consequently, the interacting proteins.[2]
Comparative Performance of Cross-linkers
The choice of cross-linker significantly impacts the outcome of an XL-MS experiment. While non-cleavable cross-linkers like BS3 are effective, the complexity of the resulting data can be a major bottleneck. The cleavable nature of DTSSP offers a distinct advantage in data analysis.
| Feature | DTSSP (Cleavable) | BS3 (Non-cleavable) |
| Data Complexity | Reduced complexity due to cleavage of cross-links, simplifying spectral analysis.[2] | High complexity from intact cross-linked peptide pairs, making spectral interpretation challenging. |
| Identification of Interacting Peptides | Easier identification of individual peptides after cleavage.[2] | More complex computational analysis required to identify both peptides in a cross-linked pair. |
| Confirmation of Cross-links | The disappearance of the cross-linked peptide signal after reduction provides confident identification. | Identification relies solely on the accurate mass measurement of the intact cross-linked pair. |
| Potential for Disulfide Scrambling | The disulfide bond can be prone to scrambling, potentially leading to false-positive identifications.[3] | No disulfide bond, eliminating the risk of scrambling. |
A study on heat shock proteins Hsp21 and αB-crystallin demonstrated the efficiency of a DTSSP-based workflow, identifying a high number of cross-links (26 and 24, respectively).[3] This highlights the potential of DTSSP to generate extensive data on protein interactions.
Experimental Protocols
A robust experimental protocol is crucial for successful XL-MS studies. Below is a detailed methodology for using DTSSP to identify protein-protein interactions.
Protocol: In-solution Cross-linking with DTSSP followed by Mass Spectrometry
1. Protein Sample Preparation:
-
Prepare the purified protein complex at a concentration of 0.5-2.0 mg/mL in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.0.
2. DTSSP Cross-linking Reaction:
-
Freshly prepare a stock solution of DTSSP in an aqueous buffer.
-
Add the DTSSP stock solution to the protein sample to a final concentration of 0.25-5 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature for 30 minutes or on ice for 2 hours.[4]
3. Quenching the Reaction:
-
Stop the cross-linking reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[4]
-
Incubate for 15 minutes at room temperature to quench any unreacted DTSSP.[4]
4. Sample Preparation for Mass Spectrometry:
-
The cross-linked sample can be initially analyzed by SDS-PAGE to visualize the formation of higher molecular weight species.
-
For mass spectrometry analysis, the sample is subjected to enzymatic digestion (e.g., with trypsin).
5. Cleavage of DTSSP Cross-links (Optional but Recommended):
-
To simplify the mass spectra, the digested peptide mixture can be divided into two aliquots.
-
One aliquot is treated with a reducing agent, such as 10-50 mM DTT, to cleave the disulfide bonds in the DTSSP cross-links.[2]
6. LC-MS/MS Analysis:
-
Analyze both the reduced and non-reduced peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The comparison of the two analyses allows for the confident identification of the cross-linked peptides.
Visualizing Protein Interaction Networks: The EGFR Signaling Pathway
Chemical cross-linking with DTSSP can be instrumental in elucidating complex signaling pathways. For instance, understanding the protein interaction network of the Epidermal Growth Factor Receptor (EGFR) is crucial in cancer research. Upon ligand binding, EGFR dimerizes and initiates a cascade of downstream signaling events.[5] A study of the EGFR interactome in A431 cells identified 183 interacting proteins, highlighting the complexity of this network.[5]
Below is a simplified representation of a potential EGFR interaction network that could be investigated using a DTSSP-based XL-MS approach.
This diagram illustrates how Epidermal Growth Factor (EGF) binding to its receptor (EGFR) triggers the recruitment of adaptor proteins like GRB2 and SHC, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway. A DTSSP cross-linking experiment could capture the transient interactions between EGFR and these downstream effectors.
Experimental Workflow for DTSSP Cross-linking and Analysis
The following diagram outlines the logical flow of a typical XL-MS experiment using DTSSP.
This workflow demonstrates the key steps, from cross-linking the protein complex with DTSSP to the final identification of interacting peptides through comparative mass spectrometry analysis of reduced and non-reduced samples.[3]
Conclusion
DTSSP offers a significant advantage for researchers and drug development professionals by simplifying the analysis of complex mass spectrometry data. Its cleavable nature allows for more straightforward and confident identification of protein-protein interactions. While challenges such as potential disulfide bond scrambling exist, careful experimental design and data analysis can mitigate these issues. By providing a clearer picture of the intricate protein networks within cells, DTSSP empowers scientists to accelerate their research and development efforts.
References
- 1. DTSSP | Protein Cross-Linkers | Cross-Linking & Modification | Protein Research [gbiosciences.com]
- 2. covachem.com [covachem.com]
- 3. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Characterization of the EGFR interactome reveals associated protein complex networks and intracellular receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
how to confirm cleavage of DTSSP with reducing agents
A Comparative Guide to Confirming DTSSP Cleavage
For researchers utilizing 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) to study protein-protein interactions, confirming the cleavage of its disulfide bond is a critical step to validate experimental results. This guide provides a comparative overview of common reducing agents and details experimental protocols to verify cleavage, ensuring confidence in your crosslinking studies.
DTSSP is a water-soluble, amine-reactive, and thiol-cleavable crosslinker.[1][2] Its central disulfide bond allows for the reversal of the crosslinking reaction, a feature essential for identifying interacting proteins and subsequent analysis by techniques like mass spectrometry.[1][3] The cleavage reaction breaks the disulfide bond, separating the crosslinked proteins.
Choosing the Right Reducing Agent: A Comparison
The most common reducing agents for cleaving disulfide bonds are dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). While both are effective, they possess distinct properties that make them suitable for different applications.[4][5]
Key Differences Between DTT and TCEP:
-
DTT (Cleland's Reagent): A classic and potent reducing agent, DTT is a thiol-based compound that efficiently reduces disulfide bonds.[4][6] However, it is prone to air oxidation, has a strong, unpleasant odor, and its reducing power is optimal in a pH range of 7.1-8.0.[4][5] A significant drawback is that its thiol groups can interfere with subsequent thiol-reactive labeling steps (e.g., with maleimides), necessitating its removal prior to such procedures.[5][7]
-
TCEP: An alternative to DTT, TCEP is a phosphine-based reducing agent that is more stable, odorless, and effective over a broader pH range (1.5-8.5).[4][8] TCEP is more resistant to air oxidation and does not contain thiol groups, reducing interference with downstream maleimide-based labeling, though its removal is still recommended for optimal results.[5][7] It is also compatible with immobilized metal affinity chromatography (IMAC) as it does not reduce the metal ions.[4][6]
Quantitative Data Summary: DTT vs. TCEP
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Chemical Nature | Thiol-containing[5] | Thiol-free phosphine[5] |
| Odor | Strong, unpleasant[4][5] | Odorless[4][8] |
| Effective pH Range | Optimal at >7[8] | 1.5 - 8.5[5][8] |
| Stability in Air | Prone to oxidation[4][5] | More resistant to oxidation[4][5] |
| Reactivity with Maleimides | Reacts readily, competes with protein thiols[5][7] | Reacts, but generally slower than DTT[5][7] |
| Removal Before Labeling | Mandatory[5] | Recommended for optimal results[5] |
| Typical Working Concentration | 10-50 mM[2][9] | 5-50 mM[10] |
| Typical Incubation | 30 minutes at 37°C[2][9] | < 5 minutes at room temperature[10] |
Experimental Protocols for Confirming Cleavage
The most common methods to confirm the cleavage of DTSSP-crosslinked proteins are Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Mass Spectrometry (MS).
Method 1: SDS-PAGE Analysis
SDS-PAGE is a widely used technique to visualize the cleavage of crosslinked proteins. By comparing samples with and without a reducing agent, the disappearance of a high-molecular-weight crosslinked band and the reappearance of individual protein bands confirm successful cleavage.[11]
Experimental Protocol:
-
Sample Preparation:
-
Perform the crosslinking reaction with DTSSP according to your established protocol.
-
Prepare at least two aliquots of your crosslinked sample.
-
Sample A (Non-reduced): Mix the aliquot with a non-reducing SDS-PAGE sample buffer (lacking DTT or β-mercaptoethanol).
-
Sample B (Reduced): Mix the second aliquot with a reducing SDS-PAGE sample buffer (containing 20-50 mM DTT or 5% β-mercaptoethanol).[2][9]
-
-
Incubation: Heat both samples at 95-100°C for 5-10 minutes.
-
Electrophoresis: Load the non-reduced (A) and reduced (B) samples onto separate lanes of an SDS-PAGE gel, alongside a lane with the un-crosslinked protein as a control. Run the gel according to standard procedures.
-
Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).
-
Analysis:
-
In the non-reduced lane (A), a high-molecular-weight band corresponding to the crosslinked protein complex should be visible.
-
In the reduced lane (B), this high-molecular-weight band should disappear or be significantly diminished, with a corresponding increase in the intensity of the bands representing the individual monomeric proteins.
-
Workflow for SDS-PAGE Confirmation of DTSSP Cleavage
Caption: Workflow for confirming DTSSP cleavage using SDS-PAGE.
Method 2: Mass Spectrometry (MS) Analysis
Mass spectrometry offers a more detailed confirmation of cleavage by identifying the specific peptides involved in the crosslink.[12] This method is particularly useful in large-scale proteomics studies.
Experimental Protocol:
-
Sample Preparation:
-
Crosslink your protein sample with DTSSP.
-
Divide the sample into two: one to be reduced and one non-reduced control.
-
For the reduced sample, add a reducing agent (e.g., DTT) to cleave the crosslinker.[3]
-
-
Proteolytic Digestion: Digest both samples with a protease, such as trypsin.[12]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
-
Data Analysis:
-
Use specialized crosslinking software to analyze the MS data.[12]
-
In the non-reduced sample, the software will identify "crosslinked peptides" (two peptides joined by the DTSSP remnant).
-
In the reduced sample, these specific crosslinked peptide signals will be absent. Instead, the software will detect the individual peptides, each now carrying a modification from the cleaved crosslinker.[3][14] The disappearance of the crosslinked peptide pair and the appearance of the modified single peptides confirms cleavage at the peptide level.
-
Workflow for Mass Spectrometry Confirmation of DTSSP Cleavage
Caption: Workflow for confirming DTSSP cleavage using mass spectrometry.
References
- 1. covachem.com [covachem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. DTT CAS:27565-41-9,4-Dithiothreitol,TCEP-HCL CAS:51805-45-9 - yacooscience.com [yacooscience.com]
- 7. mstechno.co.jp [mstechno.co.jp]
- 8. agscientific.com [agscientific.com]
- 9. store.sangon.com [store.sangon.com]
- 10. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 11. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creativemolecules.com [creativemolecules.com]
A Head-to-Head Comparison of Amine-Reactive Crosslinkers for Researchers and Drug Development Professionals
A comprehensive guide to selecting the optimal amine-reactive crosslinker for your research needs, complete with comparative data, detailed experimental protocols, and workflow visualizations.
In the fields of protein chemistry, drug development, and diagnostics, the covalent conjugation of biomolecules is a fundamental technique. Amine-reactive crosslinkers are a cornerstone of this field, enabling the stable linkage of proteins, peptides, and other molecules through their primary amine groups. These are abundantly found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues, making them readily accessible targets for conjugation. This guide provides an in-depth, head-to-head comparison of different classes of amine-reactive crosslinkers, offering quantitative data, detailed experimental protocols, and visual guides to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Understanding the Chemistries: A Spectrum of Reactivity
Amine-reactive crosslinkers primarily function through the reaction of an electroph
A Researcher's Guide to Validating Protein Residue Proximity: A Comparative Analysis of DTSSP and Alternative Cross-linkers
In the intricate world of cellular biology and drug development, understanding the three-dimensional architecture of proteins and their interaction networks is paramount. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to probe protein structures and identify protein-protein interactions by establishing distance constraints between amino acid residues. This guide provides a comprehensive comparison of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), a widely used cross-linker, with other popular alternatives, namely Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). We present a detailed analysis of their performance, supported by experimental protocols, to assist researchers in selecting the optimal reagent for their specific needs.
Comparative Analysis of Cross-linker Performance
The choice of a chemical cross-linker is a critical decision that influences the outcome of an experiment. Factors such as the reactivity of the cross-linker, the length of its spacer arm, its cleavability, and its solubility all play a crucial role in the successful identification of cross-linked peptides and the subsequent validation of residue proximity. The following table summarizes the key characteristics of DTSSP, BS3, and EDC to facilitate a direct comparison.
| Feature | DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | BS3 (Bis(sulfosuccinimidyl) suberate) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Reactive Groups | N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends[1] | N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends | Carbodiimide |
| Target Residues | Primary amines (Lysine, N-terminus)[1] | Primary amines (Lysine, N-terminus)[2] | Carboxyl groups (Aspartic acid, Glutamic acid, C-terminus) to primary amines (Lysine, N-terminus)[3][4] |
| Spacer Arm Length | 12.0 Å[5][6][7] | 11.4 Å[8] | 0 Å (zero-length)[3][4] |
| Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP) due to a disulfide bond[5][6] | Non-cleavable | Non-cleavable[4] |
| Solubility | Water-soluble[1][5] | Water-soluble[8] | Water-soluble[4] |
| Membrane Permeability | No[1][5] | No[2] | No[4] |
| Key Advantages | - Cleavability simplifies mass spectrometry data analysis.[9] - Ideal for cell-surface cross-linking.[5][6] | - High reactivity and stability. - Well-suited for cell-surface cross-linking.[2] | - Creates a direct amide bond without a spacer, providing very precise distance constraints.[3] - Can be used in a two-step process to control conjugation.[10] |
| Potential Disadvantages | - Disulfide bond can lead to thiol-exchange and scrambling, potentially causing false-positive identifications.[11] | - Non-cleavable nature can complicate the analysis of complex mixtures in mass spectrometry. | - The intermediate O-acylisourea is unstable in aqueous solutions and prone to hydrolysis, which can reduce efficiency.[12] - Reaction efficiency is pH-dependent, with an optimum around pH 4.5-6.0 for the activation step.[12] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and meaningful results in chemical cross-linking studies. Below are step-by-step methodologies for using DTSSP, BS3, and EDC.
Protocol 1: Cross-linking with DTSSP
This protocol outlines the general steps for cross-linking proteins in solution using DTSSP.
Materials:
-
DTSSP cross-linker
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing agent (e.g., DTT or TCEP) for cleaving cross-links (optional, for downstream analysis)
Procedure:
-
Sample Preparation: Prepare the protein sample in an appropriate amine-free buffer. Ensure the protein concentration is suitable for the intended analysis (typically in the µM range).
-
DTSSP Preparation: Immediately before use, dissolve DTSSP in the reaction buffer to the desired stock concentration (e.g., 25 mM).
-
Cross-linking Reaction: Add the DTSSP solution to the protein sample to achieve a final concentration that needs to be optimized for each system (a 10- to 50-fold molar excess of cross-linker to protein is a common starting point).[13] Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[13]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[13]
-
Downstream Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods. For mass spectrometry analysis, the disulfide bond in DTSSP can be cleaved using a reducing agent to simplify peptide identification.
Protocol 2: Cross-linking with BS3
This protocol provides a general workflow for protein cross-linking using BS3.
Materials:
-
BS3 cross-linker
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, pH 7.0-8.5)[9]
-
Quenching buffer (e.g., 1 M Tris-HCl or 1 M glycine, pH 7.5)[13]
Procedure:
-
Sample Preparation: Prepare the protein sample in a compatible amine-free buffer.
-
BS3 Preparation: Freshly prepare a stock solution of BS3 in the reaction buffer (e.g., 10-25 mM).[9]
-
Cross-linking Reaction: Add the BS3 solution to the protein sample to a final concentration that should be empirically determined (typically 0.5-5 mM).[8] Incubate the reaction for 30-60 minutes at room temperature.[8]
-
Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.[13]
-
Analysis: The cross-linked sample can be analyzed by various techniques such as SDS-PAGE and mass spectrometry.
Protocol 3: Zero-Length Cross-linking with EDC
This protocol describes a two-step process for cross-linking a carboxyl-containing molecule to an amine-containing molecule using EDC and N-hydroxysulfosuccinimide (NHS) to improve efficiency.
Materials:
-
EDC cross-linker
-
N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS
-
Molecule with carboxyl groups (Protein 1)
-
Molecule with primary amine groups (Protein 2)
-
Activation buffer (e.g., MES buffer, pH 4.7-6.0)[4]
-
Coupling buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine)
Procedure:
-
Activation of Carboxyl Groups: Dissolve Protein 1 in the activation buffer. Add EDC to a final concentration of ~2-4 mM and NHS (or Sulfo-NHS) to a final concentration of ~5-10 mM.[12] Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Removal of Excess Reagents (Optional but Recommended): Remove excess EDC and by-products using a desalting column equilibrated with the coupling buffer. This prevents unwanted cross-linking of Protein 2.
-
Coupling Reaction: Add Protein 2 to the activated Protein 1 solution. The pH of the reaction should be adjusted to 7.2-7.5 for efficient coupling to primary amines. Incubate for 2 hours at room temperature.
-
Quenching: Stop the reaction by adding hydroxylamine (B1172632) to a final concentration of 10-20 mM.
-
Analysis: The resulting conjugate can be purified and analyzed.
Visualizing the Cross-linking Workflow
To better illustrate the experimental process, the following diagrams created using the DOT language depict the general workflow of a chemical cross-linking experiment and the specific reaction chemistries.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. High-density chemical cross-linking for modeling protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical cross-linking and mass spectrometry for mapping three-dimensional structures of proteins and protein complexes. | Semantic Scholar [semanticscholar.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. biorxiv.org [biorxiv.org]
A Guide to DTSSP Crosslinking for Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) in Studying Protein Interactions.
In the intricate world of cellular biology, understanding the transient and stable interactions between proteins is paramount to deciphering cellular processes in both healthy and diseased states. Chemical crosslinking, a technique that covalently links interacting proteins, has emerged as a powerful tool for these investigations. Among the arsenal (B13267) of crosslinking agents, 3,3'-Dithiobis(sulfosuccinimidyl propionate), or DTSSP, has garnered significant attention for its utility in capturing protein-protein interactions, particularly on the cell surface. This guide provides a comprehensive literature review of DTSSP applications in cell biology, offering a comparative analysis with other crosslinkers, detailed experimental protocols, and quantitative data to inform your research.
DTSSP: A Versatile Tool for Probing the Cell Surface Interactome
DTSSP is a homobifunctional, amine-reactive, and water-soluble crosslinking agent. Its water solubility makes it particularly suitable for crosslinking proteins in aqueous environments without the need for organic solvents, which can be detrimental to cellular integrity. A key feature of DTSSP is its membrane impermeability, which restricts its crosslinking activity to the extracellular side of the plasma membrane, allowing for the specific investigation of cell surface protein interactions.[1]
The DTSSP molecule possesses two N-hydroxysulfosuccinimide (sulfo-NHS) esters that readily react with primary amines (found on lysine (B10760008) residues and the N-termini of proteins) to form stable amide bonds. The two reactive groups are separated by a spacer arm with a length of 12.0 angstroms, which contains a disulfide bond. This disulfide bond is cleavable by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. This cleavable nature is a significant advantage in mass spectrometry-based proteomic workflows, as it allows for the separation of crosslinked proteins before analysis, simplifying data interpretation.[1][2]
Comparative Analysis: DTSSP vs. Other Crosslinkers
The choice of a crosslinking agent is critical and depends on the specific application. Here, we compare DTSSP to two other commonly used amine-reactive crosslinkers: its water-insoluble analog, Dithiobis(succinimidyl propionate) (DSP), and the non-cleavable crosslinker, Bis(sulfosuccinimidyl) suberate (B1241622) (BS3).
| Feature | DTSSP | DSP | BS3 |
| Solubility | Water-soluble | Water-insoluble (requires organic solvent like DMSO) | Water-soluble |
| Membrane Permeability | Impermeable | Permeable | Impermeable |
| Cleavability | Thiol-cleavable (Disulfide bond) | Thiol-cleavable (Disulfide bond) | Non-cleavable |
| Spacer Arm Length | 12.0 Å | 12.0 Å | 11.4 Å |
| Primary Application | Cell surface protein crosslinking | Intracellular and intramembrane protein crosslinking | Cell surface and in-solution protein crosslinking |
Table 1: Comparison of DTSSP with DSP and BS3.
The primary advantage of DTSSP over DSP lies in its water solubility and membrane impermeability, making it the superior choice for specifically studying extracellular protein interactions without disrupting the intracellular environment.[1][3] When compared to BS3, the key difference is DTSSP's cleavable disulfide bond. This feature simplifies the analysis of crosslinked complexes by mass spectrometry.[2] However, the non-cleavable nature of BS3 can be advantageous in certain applications where a permanent linkage is desired.
A potential drawback of DTSSP is the possibility of disulfide bond scrambling, which can occur under certain conditions and lead to the formation of false-positive crosslinks. This phenomenon is particularly relevant in proteins with a high cysteine content. However, this can be controlled and quantified by using isotope-labeled DTSSP and a carefully designed mass spectrometry workflow.[4] Studies have shown that the degree of scrambling is proportional to the free cysteine content of the protein.[4] For instance, no scrambling was observed for αB-crystallin, a protein with no cysteines, while significant scrambling was detected in proteins with higher cysteine content like malate (B86768) dehydrogenase.[4]
Experimental Protocols: A Practical Guide to DTSSP Crosslinking
The following protocols are generalized from various sources and should be optimized for your specific experimental system.
Protocol 1: Crosslinking of Cell Surface Proteins on Intact Cells
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
DTSSP (freshly prepared solution in water or PBS)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
Procedure:
-
Cell Preparation: Wash cells twice with ice-cold PBS to remove any amine-containing components from the culture medium.
-
Crosslinking Reaction: Resuspend the cell pellet in ice-cold PBS. Add freshly prepared DTSSP to a final concentration of 0.25-5 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice. Gentle mixing during incubation is recommended.
-
Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Cell Lysis and Downstream Analysis: After quenching, wash the cells with PBS and proceed with cell lysis using a suitable buffer for your downstream application (e.g., immunoprecipitation, SDS-PAGE).
Protocol 2: In-solution Crosslinking of Purified Proteins
Materials:
-
Purified protein sample in a suitable buffer (e.g., PBS, HEPES) free of primary amines.
-
DTSSP (freshly prepared solution)
-
Quenching buffer
Procedure:
-
Reaction Setup: To the protein solution, add DTSSP to a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of DTSSP to protein is a common starting point.
-
Incubation: Incubate for 30 minutes at room temperature or 2 hours on ice.
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Analysis: The crosslinked protein mixture is now ready for downstream analysis such as SDS-PAGE, size exclusion chromatography, or mass spectrometry.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental designs and the interpretation of results, we provide the following diagrams generated using the DOT language.
References
- 1. covachem.com [covachem.com]
- 2. Cell-surface protein-protein interaction analysis with time-resolved FRET and snap-tag technologies: application to GPCR oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for DTSSP Crosslinker: A Step-by-Step Guide
Proper disposal of 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP), a thiol-cleavable and amine-reactive crosslinker, is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of DTSSP, from initial quenching to final waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, at a minimum, safety glasses with side shields or chemical splash goggles, a lab coat, and chemical-resistant gloves. All handling of DTSSP, especially during the quenching process, should be conducted within a certified chemical fume hood to avoid inhalation of any potentially harmful dust or aerosols.
Step-by-Step Disposal Protocol
The primary strategy for the safe disposal of DTSSP involves a two-step process: quenching the reactive N-hydroxysulfosuccinimide (NHS) esters and subsequent disposal as chemical waste in accordance with institutional and local regulations.
Step 1: Quenching of Unreacted DTSSP
The amine-reactive NHS esters of DTSSP must be neutralized, or "quenched," before the waste can be considered for disposal. This is achieved by adding an excess of a primary amine-containing solution.
-
Prepare a Quenching Solution: Prepare a quenching buffer using Tris (tris(hydroxymethyl)aminomethane) or glycine. A common concentration for this purpose is 1 M Tris-HCl, pH 7.5.
-
Add Quenching Solution: To the solution containing the unreacted DTSSP, add the quenching buffer to a final concentration of 20-50 mM.[1][2]
-
Incubate: Allow the mixture to incubate for at least 15 minutes at room temperature.[1][2] This allows the primary amines in the quenching solution to react with and deactivate any remaining NHS esters.
Step 2: Collection and Storage of Chemical Waste
-
Collect Waste: After quenching, collect the solution in a designated, properly labeled hazardous waste container.
-
Segregate Waste: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Label Container: The waste container must be clearly labeled with its contents, including "Quenched DTSSP solution" and any other solvents or chemicals present in the mixture.
-
Store Securely: Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel.
Disposal of Empty DTSSP Containers
Empty containers that once held DTSSP powder should also be treated as hazardous waste.
-
Triple-Rinse: Rinse the empty container three times with a compatible solvent (e.g., the buffer used in your experiment or water).
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous chemical waste along with the quenched DTSSP solution.
-
Deface Label: Before discarding the rinsed container in the appropriate solid waste stream (e.g., glass or plastic recycling), deface the original chemical label to prevent any confusion.
Quantitative Data for Disposal Procedures
| Parameter | Recommended Value | Purpose |
| Quenching Agent | Tris or Glycine | Provides primary amines to react with and inactivate NHS esters.[1] |
| Quenching Solution Concentration | 1 M (stock solution) | A concentrated stock allows for easy addition to the waste solution. |
| Final Quenching Concentration | 20-50 mM | Ensures a sufficient molar excess to neutralize all reactive DTSSP.[1][2] |
| Quenching Incubation Time | Minimum 15 minutes | Provides adequate time for the quenching reaction to complete.[1][2] |
| Quenching Incubation Temperature | Room Temperature | Standard and effective temperature for the quenching reaction.[1] |
Experimental Protocols
Protocol for Quenching a DTSSP Reaction Mixture for Disposal:
-
Objective: To safely deactivate any unreacted DTSSP in a solution prior to disposal.
-
Materials:
-
DTSSP-containing solution for disposal
-
1 M Tris-HCl, pH 7.5
-
Appropriate hazardous waste container
-
Personal Protective Equipment (fume hood, gloves, safety glasses, lab coat)
-
-
Procedure:
-
Perform all steps within a chemical fume hood.
-
Measure the total volume of the DTSSP-containing solution to be disposed of.
-
Calculate the volume of 1 M Tris-HCl needed to achieve a final concentration of 50 mM. For example, for 100 mL of waste solution, add 5 mL of 1 M Tris-HCl.
-
Slowly add the calculated volume of 1 M Tris-HCl to the DTSSP solution while gently stirring.
-
Allow the mixture to stand for at least 15 minutes at room temperature.
-
Carefully transfer the quenched solution into a labeled hazardous waste container.
-
Seal the container and store it in a designated satellite accumulation area for pickup by your institution's EHS department.
-
DTSSP Disposal Workflow
Caption: Logical workflow for the safe disposal of DTSSP crosslinker.
References
Essential Guide to Handling DTSSP Crosslinker: Safety, Operational Protocols, and Disposal
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the effective use of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), a water-soluble, thiol-cleavable, and membrane-impermeable crosslinker. Adherence to these procedures is critical for ensuring laboratory safety and the integrity of your experimental outcomes.
Immediate Safety and Handling Precautions
DTSSP is a moisture-sensitive and amine-reactive compound that requires careful handling to maintain its reactivity and to ensure user safety. The primary hazards associated with DTSSP are skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Essential for protecting against splashes and airborne powder. |
| Skin Protection | Chemical-resistant Gloves (e.g., Nitrile) | Prevents skin contact and potential irritation. Always inspect gloves for integrity before use. |
| Laboratory Coat | Provides a barrier against spills and contamination of personal clothing. | |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Recommended when handling the solid powder to minimize inhalation of dust particles. |
Storage and Stability
Proper storage is crucial for maintaining the efficacy of DTSSP.
| Parameter | Condition | Rationale |
| Temperature | Store desiccated at 4-8°C.[1] | Minimizes degradation and hydrolysis. |
| Moisture | Keep in a tightly sealed container with a desiccant. | DTSSP is highly sensitive to moisture, which can lead to hydrolysis of the NHS-ester groups, rendering it inactive.[2] |
| Handling Precaution | Equilibrate the vial to room temperature before opening. | Prevents condensation of moisture onto the cold powder, which would cause hydrolysis.[2] |
| Solution Stability | Reconstitute immediately before use. Do not store stock solutions. | The N-hydroxysuccinimide (NHS)-ester moiety readily hydrolyzes in aqueous solutions, especially at neutral to alkaline pH.[2] |
Operational Plan: Crosslinking of Cell Surface Proteins
DTSSP is ideal for crosslinking proteins on the outer surface of cell membranes due to its water-solubility and membrane impermeability.[2] The following is a generalized protocol for this application.
Materials
-
DTSSP Crosslinker
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers at pH 7-9. Crucially, avoid buffers containing primary amines such as Tris or glycine, as they will compete with the target proteins for reaction with the crosslinker.[2]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.
-
Cells of interest in suspension or adherent culture.
Experimental Workflow for Cell Surface Protein Crosslinking
Detailed Experimental Protocol
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS (or other suitable amine-free buffer).
-
For cells in suspension, pellet the cells by centrifugation, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
DTSSP Reconstitution and Addition:
-
Immediately before use, dissolve DTSSP in the reaction buffer to the desired stock concentration.
-
Add the DTSSP solution to the cells to a final concentration of 1-2 mM.[1]
-
-
Incubation:
-
Quenching the Reaction:
-
Downstream Processing:
-
Wash the cells to remove excess crosslinker and quenching buffer.
-
The cells can now be lysed for subsequent analysis such as immunoprecipitation, SDS-PAGE, and mass spectrometry.
-
Quantitative Parameters for DTSSP Crosslinking
The optimal conditions for crosslinking can vary depending on the specific application and the protein concentration.
| Parameter | In Solution Crosslinking | Cell Surface Crosslinking |
| DTSSP Concentration | 0.25 - 5 mM[1] | 1 - 2 mM[1] |
| Molar Excess (DTSSP:Protein) | 10-fold (for protein > 5 mg/mL) 20- to 50-fold (for protein < 5 mg/mL)[1][2] | Not directly applicable |
| Incubation Time | 30 minutes at room temperature or 2 hours on ice[1][2] | 30 minutes at room temperature or 2 hours on ice[1] |
| Quenching Concentration | 20 - 50 mM Tris or Glycine[1][2] | 10 - 20 mM Tris or Glycine[1] |
| Cleavage Conditions | 20-50 mM DTT at 37°C for 30 minutes[2] | 20-50 mM DTT at 37°C for 30 minutes[2] |
Advanced Application: Protein-Protein Interaction Analysis using Mass Spectrometry
DTSSP is frequently used to identify protein-protein interactions. The cleavable nature of the disulfide bond in its spacer arm is particularly advantageous for mass spectrometry-based workflows.
Experimental Workflow for Mass Spectrometry Analysis
Disposal Plan
Unused reconstituted DTSSP should be discarded.[2] Waste generated from the use of DTSSP, including quenched reaction mixtures and contaminated consumables, should be disposed of in accordance with local, state, and federal regulations for chemical waste. It is advisable to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. As a general guideline:
-
Solid Waste: Collect in a designated, sealed container labeled "Hazardous Chemical Waste."
-
Liquid Waste: Collect in a compatible, sealed container labeled "Hazardous Chemical Waste." Avoid mixing with other waste streams unless permitted by your institution's EHS.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
